Nisin Z
Description
Properties
CAS No. |
137061-46-2 |
|---|---|
Molecular Formula |
C141H229N41O38S7 |
Molecular Weight |
3331.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |
InChI |
InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1 |
InChI Key |
PWFSAVZKCGCNRK-RDLXCTAXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |
Synonyms |
nisin Z |
Origin of Product |
United States |
Foundational & Exploratory
Nisin Z: A Comprehensive Technical Guide to its Structure and Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisin Z is a member of the lantibiotic family of antimicrobial peptides, produced by certain strains of Lactococcus lactis. It is a natural variant of nisin A, from which it differs by a single amino acid substitution.[1][2] This subtle change influences its physicochemical properties, including its solubility at different pH values.[3][4][5][6] Like other lantibiotics, this compound possesses a broad spectrum of activity against Gram-positive bacteria, making it a subject of significant interest for applications in food preservation and as a potential therapeutic agent. Its unique structure, characterized by post-translationally modified amino acids forming thioether rings, is crucial for its biological activity. This guide provides an in-depth technical overview of the structure and amino acid sequence of this compound, including experimental methodologies for its characterization and a summary of its key structural and physicochemical properties.
This compound: Structure and Physicochemical Properties
This compound is a 34-amino acid peptide with a complex polycyclic structure.[1][7] This structure arises from extensive post-translational modifications of the ribosomally synthesized precursor peptide. These modifications include the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular addition of cysteine residues to these unsaturated amino acids. This process results in the formation of five characteristic thioether-bridged rings, designated A, B, C, D, and E. These rings are composed of lanthionine (Ala-S-Ala) and β-methyllanthionine (Abu-S-Ala) residues.[1]
The single amino acid difference between this compound and Nisin A is the substitution of asparagine for histidine at position 27.[1][2] This seemingly minor change has been shown to affect the peptide's solubility, particularly at acidic pH.[3][4][5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Amino Acid Residues | 34 | [1][7] |
| Molecular Formula | C141H229N41O38S7 | [8][] |
| Molecular Weight (Experimental) | 3331.05 Da | [8][][10] |
| Isoelectric Point (Theoretical) | 8.8 | [11] |
| Post-translational Modifications | 5 Thioether rings (Lanthionine and β-Methyllanthionine) | [1] |
Amino Acid Sequence
The amino acid sequence of the mature this compound peptide is presented below. The sequence includes the unusual amino acids resulting from post-translational modifications.
Mature this compound Sequence:
I-Dhb-L-Ala(S)-L-Ala(S)-Pro-Gly-Ala(S)-Lys-Dha-Gly-Ala(S)-Leu-Met-Gly-Ala(S)-Asn-Met-Lys-Abu(S)-Ala(S)-Ala(S)-Abu(S)-Ala(S)-Asn-His-Val-Dha-Ser-Lys
Note: Dhb = Dehydrobutyrine, Dha = Dehydroalanine, Ala(S) and Abu(S) represent the amino acids involved in lanthionine and β-methyllanthionine bridges, respectively.
Experimental Protocols
The determination of the structure and amino acid sequence of this compound involves a combination of techniques, including purification, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. While Edman degradation is a classical method for peptide sequencing, the presence of modified amino acids in lantibiotics requires special chemical derivatization steps.
This compound Purification
A common method for purifying this compound from bacterial culture is cation exchange chromatography. The following is a representative protocol:
-
Culture and Supernatant Collection: Lactococcus lactis strains producing this compound are cultured in an appropriate medium (e.g., M17 broth supplemented with glucose). The cells are then removed by centrifugation to collect the cell-free supernatant containing secreted this compound.
-
Cation Exchange Chromatography:
-
The supernatant is loaded onto a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with a low pH buffer (e.g., 50 mM lactic acid, pH 3).
-
The column is washed with the equilibration buffer to remove unbound proteins.
-
This compound is eluted using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fractions are collected and assayed for antimicrobial activity to identify those containing this compound.
-
-
Purity Analysis: The purity of the collected fractions is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and SDS-PAGE.
Amino Acid Sequence Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for sequencing peptides like this compound.
-
Sample Preparation: Purified this compound is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) to generate smaller peptide fragments. This is often necessary to obtain complete sequence coverage.
-
LC Separation: The peptide fragments are separated by RP-HPLC using a C18 column with a gradient of acetonitrile in water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
MS/MS Analysis:
-
The eluting peptides are introduced into a tandem mass spectrometer.
-
In the first mass analyzer (MS1), the mass-to-charge ratio (m/z) of the intact peptide fragments is determined.
-
Selected precursor ions are fragmented in a collision cell (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
The m/z of the resulting fragment ions is measured in the second mass analyzer (MS2).
-
-
Sequence Derivation: The amino acid sequence of each fragment is deduced from the mass differences between the fragment ions in the MS2 spectrum. The overlapping sequences from different enzymatic digests are then assembled to reconstruct the full sequence of this compound.
Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: A concentrated solution (typically 1-5 mM) of highly purified this compound is prepared in a suitable solvent, often a mixture of H2O/D2O or a membrane-mimicking environment like dodecylphosphocholine (DPC) micelles to better represent its biological context.
-
NMR Data Acquisition: A series of 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and other nuclei in the this compound sequence.
-
Structure Calculation:
-
The distance constraints obtained from NOESY experiments and dihedral angle constraints derived from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
These programs generate a family of structures that are consistent with the experimental data.
-
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.
Edman Degradation with Chemical Derivatization
Standard Edman degradation is hindered by the modified amino acids in lantibiotics. A specialized protocol involving chemical derivatization can overcome this limitation.[12]
-
Thioether Bond Reduction: The lanthionine and β-methyllanthionine bridges are reductively cleaved using a reagent like ethanethiol. This opens the ring structures and converts the modified residues into more readily identifiable derivatives.
-
Edman Degradation Cycles: The derivatized peptide is then subjected to the standard Edman degradation process:
-
The N-terminal amino acid is reacted with phenylisothiocyanate (PITC).
-
The derivatized amino acid is cleaved from the peptide using trifluoroacetic acid.
-
The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC.
-
The cycle is repeated for the subsequent amino acid residues.
-
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its antimicrobial activity through a dual mechanism that involves binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis, and subsequent pore formation in the cell membrane.[8] This process can be visualized as a signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Structure Determination
The overall workflow for determining the structure and sequence of this compound is a multi-step process that integrates several analytical techniques.
Caption: Experimental workflow for this compound structure and sequence determination.
Conclusion
This compound stands as a compelling example of a naturally occurring antimicrobial peptide with significant potential. Its intricate structure, defined by a unique amino acid sequence and post-translational modifications, is the foundation of its potent biological activity. The detailed understanding of its structure, facilitated by advanced analytical techniques such as mass spectrometry and NMR spectroscopy, is paramount for its potential development as a therapeutic agent and for optimizing its use in various applications. This technical guide provides a foundational understanding of the structural and sequential aspects of this compound, intended to support further research and development in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 10. Nisin [drugfuture.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sequence analysis of lantibiotics: chemical derivatization procedures allow a fast access to complete Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisin Z: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has long been utilized as a natural food preservative. Its variant, Nisin Z, which differs from Nisin A by a single amino acid substitution (Asn27His), exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria and, under certain conditions, Gram-negative bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bactericidal action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Dual Assault on Bacterial Cells
This compound employs a sophisticated dual mechanism of action that targets fundamental processes in bacterial cell physiology: inhibition of cell wall synthesis and disruption of cell membrane integrity through pore formation. Both actions are intricately linked to this compound's high-affinity interaction with Lipid II, an essential precursor in the biosynthesis of peptidoglycan.
Inhibition of Cell Wall Synthesis
This compound effectively halts the construction of the bacterial cell wall by sequestering Lipid II. The N-terminal region of this compound specifically recognizes and binds to the pyrophosphate moiety of Lipid II. This binding event physically obstructs the incorporation of the peptidoglycan precursor into the growing cell wall, leading to a cessation of peptidoglycan synthesis and ultimately compromising the structural integrity of the bacterium.
Pore Formation in the Cell Membrane
Following the initial binding to Lipid II, which acts as a docking molecule, this compound molecules oligomerize on the bacterial membrane. This aggregation facilitates the insertion of the C-terminal region of this compound into the lipid bilayer. The assembled complex, comprising multiple this compound and Lipid II molecules, forms a stable, voltage-independent pore in the cell membrane. The formation of these pores leads to the rapid efflux of essential ions, small metabolites, and ATP, dissipating the proton motive force and leading to cell death.[1][2]
Caption: Dual mechanism of this compound targeting Lipid II.
Quantitative Data on this compound Activity
The antimicrobial efficacy of this compound has been quantified against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus Z. 25.2 | 1.0 ± 1.1 | [1] |
| Pseudomonas aeruginosa Z. 25.1 | 2.5 ± 0 | [1] |
| Dual DFI co-culture (S. aureus & P. aeruginosa) | 2.5 ± 0 | [1] |
| Staphylococcus aureus (in another study) | 6.1 ± 2.2 | [1] |
| Mycobacterium smegmatis | 8.0 | |
| Citrobacter freundii | N/A (bactericidal effect observed) | [3] |
| Listeria monocytogenes | N/A (bactericidal effect observed) | [3] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Parameter | Organism | This compound Concentration | Effect | Reference |
| Colony Forming Units (CFU) Reduction | Staphylococcus aureus | Not specified | ~2 log reduction in the presence of 100 mM NaCl | [2] |
| Colony Forming Units (CFU) Reduction | Escherichia coli | Not specified | No reduction in the presence of 100 mM NaCl | [2] |
| Intracellular ATP Reduction | Mycobacterium smegmatis | 10.0 µg/mL | 97.7 ± 2.0% reduction | |
| ATP Efflux | Listeria monocytogenes | Not specified | Immediate loss of ATP | [4] |
Table 2: Additional quantitative effects of this compound on bacterial cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action. Below are protocols for key experiments.
Caption: Workflow for investigating this compound's mechanism.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density (OD) at 600 nm.
Pore Formation Assay (Calcein Leakage Assay)
This assay measures the release of a fluorescent dye from liposomes, mimicking the bacterial membrane, upon exposure to this compound.
Materials:
-
This compound solution
-
Calcein
-
Phospholipids (e.g., DOPC, DOPG) to prepare large unilamellar vesicles (LUVs)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Prepare LUVs encapsulating a self-quenching concentration of calcein.
-
Remove free calcein from the LUV suspension by size-exclusion chromatography.
-
Add the calcein-loaded LUVs to the wells of a microplate.
-
Add varying concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates calcein leakage due to pore formation.
-
A positive control for 100% leakage is achieved by adding a detergent like Triton X-100.
Inhibition of In Vitro Peptidoglycan Synthesis
This assay measures the ability of this compound to inhibit the synthesis of peptidoglycan from its precursor, Lipid II.
Materials:
-
This compound solution
-
Radiolabeled UDP-MurNAc-pentapeptide and UDP-GlcNAc
-
Bacterial membrane fraction containing peptidoglycan synthesis enzymes
-
Lipid II
-
Reaction buffer
-
Method for separation and quantification of reaction products (e.g., HPLC, scintillation counting)
Procedure:
-
Prepare a reaction mixture containing the bacterial membrane fraction, radiolabeled precursors, and Lipid II in the reaction buffer.
-
Add different concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the enzymes.
-
Stop the reaction and separate the synthesized peptidoglycan from the unreacted precursors.
-
Quantify the amount of radiolabeled peptidoglycan to determine the extent of inhibition by this compound.
Lipid II Binding Assay (Surface Plasmon Resonance - SPR)
SPR can be used to quantitatively measure the binding affinity and kinetics of this compound to Lipid II.
Materials:
-
SPR instrument and sensor chip (e.g., L1 chip for liposomes)
-
This compound solution
-
Liposomes containing Lipid II
-
Running buffer
Procedure:
-
Immobilize the Lipid II-containing liposomes onto the sensor chip surface.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal (response units) in real-time to measure the association and dissociation of this compound.
-
Analyze the data to determine the binding affinity (KD) and kinetic rate constants (ka and kd).
Conclusion
This compound's potent antimicrobial activity stems from a dual mechanism that effectively targets both cell wall integrity and membrane function in bacteria. Its high affinity for Lipid II is the cornerstone of this multifaceted attack, making it an effective and robust antimicrobial agent with a low propensity for resistance development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further understand and harness the therapeutic potential of this compound.
References
- 1. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual antibacterial mechanisms of this compound against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activities of this compound Encapsulated in Liposomes or Produced In Situ by Mixed Culture during Cheddar Cheese Ripening - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Nisin Z: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Nisin is a member of the Class I bacteriocins, known as lantibiotics, which are ribosomally synthesized and post-translationally modified antimicrobial peptides. Produced by certain strains of Lactococcus lactis, nisin exhibits potent activity against a broad spectrum of Gram-positive bacteria, making it a valuable tool in food preservation and a subject of interest for pharmaceutical applications. Nisin Z is a naturally occurring variant of Nisin A, differing by a single amino acid substitution (His27Asn).[1] This substitution has been shown to enhance the peptide's diffusion properties in agar-based assays.[1][2] This guide provides an in-depth examination of the intricate molecular machinery responsible for the biosynthesis of this compound.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound production is encoded within a cluster of 11 genes, typically organized into operons: nisZBTCIPRKFEG.[3] These genes orchestrate the entire process, from precursor peptide synthesis to regulation, immunity, and transport. The functions of the key genes are summarized below.
| Gene(s) | Protein(s) | Function |
| nisZ | NisZ (NisA variant) | The structural gene encoding the precursor peptide (prethis compound). |
| nisB | NisB | A dehydratase that converts specific serine and threonine residues in prethis compound to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[4][5] |
| nisC | NisC | A cyclase that catalyzes the formation of thioether lanthionine and methyllanthionine rings by coupling dehydrated residues to cysteine residues.[3] |
| nisT | NisT | An ABC transporter responsible for the secretion of the modified prethis compound across the cytoplasmic membrane.[3][6] |
| nisP | NisP | An extracellular serine protease that cleaves the N-terminal leader peptide from the secreted prethis compound, releasing the active, mature this compound.[7] |
| nisR / nisK | NisR / NisK | A two-component regulatory system where NisK is the sensor histidine kinase and NisR is the response regulator. This system activates gene expression in response to extracellular nisin.[7][8] |
| nisI | NisI | A lipoprotein that provides immunity to the producing cell by intercepting nisin molecules.[7][9] |
| nisFEG | NisFEG | An ABC transporter complex that provides immunity by expelling nisin from the cell membrane.[3][10] |
The Biosynthesis Pathway: From Ribosome to Active Peptide
The synthesis of this compound is a multi-step, factory-like process involving ribosomal synthesis, extensive post-translational modification (PTM), and precisely controlled transport.
Step 1: Ribosomal Synthesis of Prethis compound
The process begins with the ribosomal translation of the nisZ gene into a 57-amino acid precursor peptide, prethis compound. This precursor consists of two distinct domains: an N-terminal 23-amino acid leader peptide and a C-terminal 34-amino acid core peptide, which will become the mature nisin.[3] The leader peptide is crucial; it acts as a recognition signal for the modification enzymes and keeps the peptide inactive within the producer cell.[2]
Step 2: Post-Translational Modification (Dehydration & Cyclization)
The leader peptide directs the unmodified prethis compound to a membrane-associated modification complex.[11]
-
Dehydration by NisB: The dehydratase NisB binds to the prethis compound leader peptide and catalyzes the dehydration of specific serine and threonine residues within the core peptide region, forming dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[5][11]
-
Cyclization by NisC: The cyclase NisC then catalyzes the stereospecific addition of cysteine thiol groups to these newly formed dehydro residues.[11] This Michael-type addition reaction results in the formation of five characteristic thioether rings: one lanthionine (Ala-S-Ala) and four β-methyllanthionines (Abu-S-Ala). These rings are critical for nisin's structure and antimicrobial activity.
Step 3: Transport and Leader Peptide Cleavage
Once fully modified, the prethis compound is exported from the cell by NisT, a dedicated ABC transporter.[3][6] Studies have shown that the efficiency of this transport is significantly enhanced by the presence of NisB, suggesting a channeling mechanism where the precursor is passed directly from the modification machinery to the transporter.[3][4] Upon translocation to the extracellular side of the membrane, the serine protease NisP cleaves off the leader peptide, releasing the mature, 34-amino acid, biologically active this compound.[7]
Regulation and Immunity
The production of a potent antimicrobial like nisin requires tight regulation to prevent self-toxicity and coordinate production with cell density. This is achieved through a two-component signal transduction system and dedicated immunity mechanisms.
Autoregulation via the NisRK System
Nisin biosynthesis is autoregulated.[12] Extracellular nisin acts as a signaling molecule, detected by the membrane-bound sensor histidine kinase, NisK. Upon binding nisin, NisK autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, NisR. Phosphorylated NisR acts as a transcriptional activator, binding to the promoters of the nisZ and nisF operons, thereby upregulating the expression of the entire gene cluster and amplifying nisin production.[13]
Immunity Mechanisms: NisI and NisFEG
To protect itself from the nisin it produces, L. lactis employs a dual immunity system:
-
NisI: A lipoprotein anchored to the outside of the cytoplasmic membrane that physically intercepts nisin molecules, preventing them from reaching their target, Lipid II.[9][14]
-
NisFEG: An ABC transporter complex that actively pumps nisin away from the cell membrane, reducing its local concentration and preventing pore formation.[9][10] Coordinated expression of both systems provides a high level of resistance.[9]
Quantitative Data Summary
Quantitative analysis provides critical insights into the efficiency and regulation of the this compound biosynthesis pathway.
Table 1: this compound Production Yields
| Strain / Condition | Modification | This compound Yield (AU/mL) | Reference |
|---|---|---|---|
| L. lactis A164 | Control | 16,000 | [15] |
| L. lactis A164 | Multicopy nisRK | 25,000 | [15] |
| L. lactis A164 | Multicopy nisFEG | 25,000 | [15] |
| L. lactis wild strains | Optimal pH (6.0-6.5), Temp (25-30°C) | High Production | [2] |
| L. lactis wild strains | High Temp (35°C) | Reduced Production |[2] |
Table 2: Binding Affinity of Dehydratase NisB to Prenisin Variants
| Ligand | Description | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Unmodified Prenisin | Precursor peptide post-translation | 1.05 ± 0.25 µM | [5] |
| Dehydrated Prenisin | After NisB action, before NisC | 0.31 ± 0.07 µM | [5] |
| Fully Modified Prenisin | After NisC action, rings formed | 10.5 ± 1.7 µM |[5] |
Table 3: Antimicrobial Activity of Nisin
| Peptide | Indicator Strain | Measurement | Value | Reference |
|---|---|---|---|---|
| Purified Nisin | L. lactis NZ9000 | IC50 | ~3 nM | [16] |
| Nisin A vs. This compound | Various Gram-positive strains | MIC | Identical |[1] |
Key Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are summaries of key experimental protocols used in the study of this compound biosynthesis.
Protocol: Nisin Purification by Cation Exchange Chromatography
This protocol describes the purification of nisin from culture supernatant.[16]
-
Culture Growth: Grow L. lactis NZ9700 overnight in GM17 medium. Inoculate 2L of fresh medium and grow at 30°C to an OD600 of 0.8. Induce with 1 ng/mL nisin and continue growth overnight.
-
Supernatant Preparation: Remove cells by centrifugation (6,000 x g, 30 min, 4°C). Adjust the pH of the supernatant to ~5 by adding 50 mM lactic acid.
-
Chromatography:
-
Load the prepared supernatant onto a cation exchange column (e.g., SP Sepharose) equilibrated with a low-salt buffer.
-
Wash the column to remove unbound contaminants.
-
Elute nisin using a five-step NaCl gradient: 200 mM, 400 mM, 600 mM, 800 mM, and 1 M NaCl.
-
-
Analysis: Analyze fractions for purity using Tricine-SDS-PAGE and confirm nisin presence and mass using MALDI-TOF MS. Pool the purest fractions containing nisin.
Protocol: Antimicrobial Activity Agar Diffusion Assay
This assay quantifies nisin activity by measuring zones of growth inhibition.[16][17]
-
Prepare Base Layer: Pour a base layer of GM17 agar into a petri dish and allow it to solidify.
-
Prepare Overlay: Mix molten, cooled (to ~45-50°C) GM17 agar (0.5% w/v agar) with a culture of an indicator strain (e.g., Micrococcus flavus or L. lactis NZ9000) to a final OD600 of 0.1.
-
Overlay and Spotting: Pour the inoculated overlay onto the base layer. Once solidified, spot serial dilutions of the purified nisin sample onto the surface.
-
Incubation and Measurement: Incubate the plates overnight at 30°C. Measure the diameter of the clear zones of growth inhibition. Activity is often expressed in Arbitrary Units (AU) per mL, calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.
Protocol: MALDI-TOF Mass Spectrometry Analysis
This protocol is used to confirm the molecular weight of nisin and its precursors.[16][18]
-
Sample Preparation:
-
Dissolve the purified peptide sample in water with 1% (v/v) formic acid.
-
Prepare the matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB)).
-
Use the dried-droplet method: spot 0.5 µL of the matrix solution onto the MALDI target plate, followed by 0.5 µL of the sample solution. Allow the droplet to air dry completely.
-
-
Instrument Settings:
-
Use a MALDI-TOF instrument operating in reflector mode.
-
Set acceleration voltage to approximately 25 kV.
-
Use a nitrogen laser (λ = 337 nm).
-
-
Data Acquisition: Acquire the mass spectrum. For culture supernatants, an on-target wash with deionized water for 30 seconds before matrix application can effectively remove interfering salts and contaminants.[18]
Protocol: Yeast Two-Hybrid (Y2H) System for Protein Interactions
The Y2H system is a powerful genetic tool to investigate protein-protein interactions, such as those within the nisin biosynthesis complex (e.g., NisB-NisC).[8][10][19]
-
Vector Construction:
-
Bait: Clone the gene for Protein X (e.g., nisB) into a "bait" plasmid. This creates a fusion protein with a DNA-binding domain (DBD), such as LexA or GAL4-DBD.
-
Prey: Clone the gene for Protein Y (e.g., nisC) into a "prey" plasmid, creating a fusion with a transcription activation domain (AD), such as B42 or GAL4-AD.
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae AH109) with both the bait and prey plasmids.
-
Selection and Screening:
-
Plate the transformed yeast on selective medium lacking specific nutrients (e.g., Tryptophan and Leucine) to select for cells that have successfully taken up both plasmids.
-
Replica-plate the colonies onto a more stringent selective medium (e.g., lacking Histidine and Adenine) and containing a reporter substrate like X-α-Gal.
-
-
Interpretation: If Protein X and Protein Y interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes, allowing the yeast to grow on the stringent medium and, for example, turn blue in the presence of X-α-Gal, indicating a positive interaction.
References
- 1. Rapid detection of Lactococcuslactis isolates producing the lantibiotics nisin, lacticin 481 and lacticin 3147 using MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Production by Wild Strains of Lactococcus lactis Isolated from Brazilian (Italian Type) Fermented Sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Contributions of the Nisin Biosynthesis Enzymes NisB and NisC and Transporter NisT to Prenisin Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct contributions of the nisin biosynthesis enzymes NisB and NisC and transporter NisT to prenisin production by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Recognition and Specificity of the NisB Protein, the Lantibiotic Dehydratase Involved in Nisin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. Protein-Protein Interactions: Yeast Two-Hybrid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. Isolation and Analysis of the Nisin Biosynthesis Complex NisBTC: further Insights into Their Cooperative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iijls.com [iijls.com]
- 12. A Simple Method for the Purification of Nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of nisin A, this compound and their degradation products by LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 15. Enhanced nisin production by increasing genes involved in this compound biosynthesis in Lactococcus lactis subsp. lactis A164 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production and Antimicrobial Activity of Nisin Under Enological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Bacteriocins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yeast two-hybrid system for studying protein-protein interactions--stage 2: Transforming and characterizing the library - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Nisin Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisin Z is a naturally occurring variant of the lantibiotic nisin, a polycyclic antimicrobial peptide produced by the bacterium Lactococcus lactis.[1] Comprising 34 amino acids, this compound differs from its more common counterpart, Nisin A, by a single amino acid substitution at position 27, where an asparagine residue replaces a histidine.[2][3] This seemingly minor alteration imparts subtle yet significant differences in its physicochemical properties, which are of considerable interest for its application in the food industry as a preservative and its emerging potential in pharmaceuticals, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their characterization, and a visualization of its signaling pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a clear comparison of its key quantitative data.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄₁H₂₂₉N₄₁O₃₈S₇ | |
| Molecular Weight | 3331.05 Da | |
| CAS Number | 137061-46-2 | |
| Appearance | Light brown to milky white fine powder | |
| Isoelectric Point (pI) | While a precise experimental value for mature this compound is not readily available in the literature, it is known to be a cationic peptide. For context, the theoretical pI of a 57-amino acid precursor to a lantibiotic nisin-Z has been reported as 8.8. |
Table 2: Solubility of this compound
| Condition | Solubility | Reference(s) |
| Low pH (e.g., pH < 5.0) | Decreased solubility relative to Nisin A. | [3][4] |
| Neutral and Higher pH (e.g., pH ≥ 6) | Comparable to Nisin A; more soluble than Nisin A due to the polar asparagine at position 27. | [3][4] |
| Water (Neutral pH and above) | Soluble | |
| 0.1 M HCl | 20 mg/mL (6.00 mM) (adjust pH to 1 with H₂O) | |
| Water | 10 mg/mL (3.00 mM) (requires sonication) | |
| DMSO | 2 mg/mL (0.60 mM) (requires sonication) |
Table 3: Stability of this compound
| Condition | Stability | Reference(s) |
| pH | Optimal stability is observed at pH 3.0. Stability is similar to Nisin A, with reduced stability at neutral and alkaline pH. | [3] |
| Temperature | Stable at 20°C and 37°C, with reduced stability at 75°C. Stability is comparable to Nisin A. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Purification of this compound
A common method for purifying this compound is through cation exchange chromatography.
Protocol:
-
Preparation of Culture Supernatant: Lactococcus lactis strains producing this compound are cultured in an appropriate medium (e.g., M17 broth supplemented with lactose). After incubation, the cells are removed by centrifugation to obtain the cell-free supernatant containing this compound.
-
Cation Exchange Chromatography (cIEX):
-
Column: A cation exchange column, such as SP Sepharose, is equilibrated with a low-salt buffer at an acidic pH (e.g., 50 mM lactic acid, pH 3).
-
Loading: The cell-free supernatant is loaded onto the equilibrated column. This compound, being cationic at this pH, binds to the column matrix.
-
Washing: The column is washed with the equilibration buffer to remove unbound contaminants.
-
Elution: this compound is eluted using a step-wise or linear gradient of increasing salt concentration (e.g., NaCl). A five-step gradient of 200 mM, 400 mM, 600 mM, 800 mM, and 1 M NaCl can be used to separate this compound from other components.[5]
-
-
Desalting and Lyophilization: The eluted fractions containing this compound are desalted using methods like dialysis or size-exclusion chromatography and then lyophilized to obtain a purified powder.
Determination of Solubility
The solubility of this compound as a function of pH can be determined by the following method:
Protocol:
-
Sample Preparation: A stock solution of purified this compound is prepared in an acidic solution (e.g., 0.05% acetic acid) where it is highly soluble.
-
pH Titration: The pH of the this compound solution is gradually increased by the addition of a base (e.g., 0.1 M NaOH).
-
Precipitation and Equilibration: The titration is continued until a precipitate is observed. The solution is then equilibrated for a set time (e.g., 30 minutes) with continuous stirring.
-
Separation: The precipitate is removed by centrifugation (e.g., 15,000 x g for 3 minutes).
-
Concentration Measurement: The concentration of this compound remaining in the supernatant is determined spectrophotometrically by measuring the absorbance at 220 nm.
-
Data Analysis: This procedure is repeated at various pH points to construct a solubility versus pH curve.[4]
Assessment of Chemical Stability
The chemical stability of this compound at different pH values and temperatures can be evaluated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol:
-
Sample Incubation: Solutions of purified this compound (e.g., 0.05 mg/mL) are prepared in buffers of varying pH (e.g., pH 2 to 8). These solutions are then incubated at different temperatures (e.g., 20°C, 37°C, and 75°C).
-
Time-Course Sampling: Aliquots are taken from each solution at regular time intervals.
-
RP-HPLC Analysis: The amount of intact this compound in each aliquot is quantified by RP-HPLC using a C18 column. The elution is typically performed with a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid). The detection is monitored at 220 nm.
-
Data Analysis: The percentage of remaining this compound is plotted against time for each pH and temperature condition to determine its stability profile.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of this compound in solution.
Protocol:
-
Sample Preparation:
-
Lyophilized ¹⁵N-labeled this compound is dissolved in a buffer solution (e.g., 10% D₂O and 90% H₂O, with 25 mM sodium phosphate buffer at pH 6.0).
-
The final concentration of this compound is typically in the range of 1-2 mM.[2]
-
For studies mimicking a membrane environment, a surfactant like perdeuterated d₂₅-SDS can be added in excess.[2]
-
-
NMR Data Acquisition:
-
A high-field NMR spectrometer (e.g., 750 MHz) is used to acquire a series of one- and two-dimensional NMR spectra.
-
Standard experiments include:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain information on the backbone amide protons and nitrogens.
-
-
-
Structure Calculation: The distance and dihedral angle constraints obtained from the NMR data are used in computational programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of this compound.
Signaling Pathways and Mechanisms of Action
This compound exhibits a dual mechanism of action against bacteria, involving the inhibition of cell wall synthesis and the formation of pores in the cell membrane. Its anticancer activity, particularly in head and neck squamous cell carcinoma (HNSCC) and melanoma, involves distinct signaling pathways.
Antimicrobial Mechanism of Action
The primary mode of action of this compound against bacteria involves its interaction with Lipid II, a precursor molecule in the synthesis of the bacterial cell wall.
Caption: Antimicrobial mechanism of this compound.
Anticancer Signaling Pathway in HNSCC
In head and neck squamous cell carcinoma (HNSCC) cells, this compound induces apoptosis through a mechanism involving the cation transport regulator homolog 1 (CHAC1) and an influx of extracellular calcium.[6]
Caption: Anticancer signaling of this compound in HNSCC.
Experimental Workflow for Assessing Anticancer Activity
A typical workflow to investigate the anticancer properties of this compound is depicted below.
Caption: Workflow for anticancer activity assessment.
Conclusion
This compound presents a fascinating subject for researchers in both food science and pharmacology. Its distinct physicochemical properties, driven by a single amino acid substitution, influence its solubility and stability, which are critical parameters for its practical applications. The detailed experimental protocols provided herein offer a robust framework for the consistent and accurate characterization of this promising antimicrobial and anticancer peptide. The elucidation of its signaling pathways opens new avenues for the development of novel therapeutics. Further research, particularly in determining a precise experimental isoelectric point and exploring its structure-activity relationships in greater detail, will undoubtedly unlock the full potential of this compound.
References
- 1. NMR studies of lantibiotics. The structure of nisin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nisin, an apoptogenic bacteriocin and food preservative, attenuates HNSCC tumorigenesis via CHAC1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nisin Z Solubility at Different pH Values
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisin, a polycyclic antibacterial peptide, is widely utilized as a food preservative. It exists in several natural variants, with Nisin A and Nisin Z being the most common.[1][2] These variants differ by a single amino acid at position 27: Nisin A contains a histidine, whereas this compound has an asparagine.[1][3] This seemingly minor substitution has significant implications for the molecule's physicochemical properties, most notably its solubility profile across different pH values. This guide provides a detailed examination of this compound solubility, presenting quantitative data, experimental methodologies, and the underlying biochemical principles governing its behavior in aqueous solutions.
The Structural Basis of pH-Dependent Solubility: this compound vs. Nisin A
The solubility of proteins and peptides is profoundly influenced by their net electrostatic charge, which is dictated by the pH of the solution and the pKa values of their ionizable amino acid residues. The key difference between Nisin A and this compound lies in the residue at position 27.
-
Nisin A possesses a histidine residue, which has an imidazole side chain with a pKa of approximately 6.0-6.5. At a pH below its pKa, the imidazole ring is protonated, conferring a positive charge. This increased positive charge enhances electrostatic repulsion between nisin molecules, thereby increasing solubility in acidic conditions.
-
This compound contains a neutral asparagine residue at the same position. The asparagine side chain is a polar amide that remains uncharged across a wide pH range.
This difference leads to a distinct solubility behavior, particularly at low pH. Below pH 5.0, the histidine in Nisin A is positively charged, making Nisin A more soluble than this compound.[4] Above pH 5.0, as the histidine in Nisin A becomes deprotonated and loses its charge, the solubility of this compound is slightly higher, potentially due to the more polar nature of the asparagine residue.[4] At neutral and higher pH values, their solubilities are generally comparable.[5][6][7][8]
Quantitative Solubility Data
The solubility of nisin is strongly dependent on both pH and ionic strength.[4] Generally, the highest solubility for both variants is observed at low pH and low ionic strength.[4] As the pH increases towards neutral, the solubility of nisin decreases significantly.[5][7][8][9] While specific data points for this compound are often presented in comparison to Nisin A, the following table summarizes the known solubility characteristics.
| pH Value | Nisin Variant | Solubility (mg/mL) | Conditions | Reference |
| < 5.0 | This compound | Lower than Nisin A | 20°C, 0.15 M NaCl | [4] |
| > 5.0 | This compound | Slightly higher than Nisin A | 20°C, 0.15 M NaCl | [4] |
| Neutral (~7.0) | This compound | Comparable to Nisin A | 20°C, 0.15 M NaCl | [5][7][8] |
| Neutral (~7.0) | Nisin (Wild-Type) | 1 - 2 | Ambient Temperature | [9][10] |
| Low pH | Nisin A | > 40 | 20°C, ~0.01 M NaCl | [9] |
| 7.0 | Nisin A | ~3 | 20°C, 0.15 M NaCl | [8] |
| 7.0 | This compound | ~1 | 20°C, 0.15 M NaCl | [8] |
Note: The solubility values can vary based on the specific buffer system and purity of the nisin preparation.
Experimental Protocol for Determining Nisin Solubility
A common and reliable method for determining the solubility of nisin as a function of pH involves a titration and centrifugation procedure. The workflow ensures the measurement of nisin concentration in a saturated solution at equilibrium.
Materials and Reagents
-
Purified this compound
-
0.01 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Spectrophotometer
-
pH meter
-
Centrifuge (capable of 15,000 x g)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology
The protocol outlined below is based on methodologies described in the literature.[4][8]
-
Stock Solution Preparation: A concentrated solution of pure this compound (e.g., 5-50 mg/mL, depending on expected solubility) is prepared in a 0.01 M HCl solution at pH 2.0.
-
pH Titration: The pH of the nisin solution is increased incrementally by the gradual addition of a 0.1 M NaOH solution while under continuous stirring. The titration continues until the first sign of a persistent precipitate.
-
Equilibration: The sample is allowed to equilibrate for a set period (e.g., 30 minutes) under continuous stirring to ensure the solution is fully saturated.
-
Phase Separation: The precipitated nisin is separated from the supernatant by centrifugation at high speed (e.g., 15,000 x g for 3 minutes).
-
Measurement:
-
The pH of the clear supernatant is accurately measured.
-
The concentration of the dissolved nisin in the supernatant, representing its solubility at that specific pH, is determined spectrophotometrically by measuring absorbance at 220 nm.
-
-
Iteration: The process of pH adjustment, equilibration, centrifugation, and measurement is repeated to generate a complete solubility curve across the desired pH range (e.g., pH 2.0 to 8.0).
Conclusion and Implications
The solubility of this compound is critically dependent on pH, a characteristic governed by its primary amino acid sequence. It exhibits maximum solubility in acidic conditions (pH < 4), which steadily decreases as the pH approaches neutrality. Compared to Nisin A, this compound is less soluble at low pH but shows comparable or slightly higher solubility at neutral and alkaline pHs. This behavior is a direct consequence of the neutral asparagine at position 27 in this compound versus the ionizable histidine in Nisin A. For researchers and drug development professionals, understanding this pH-solubility profile is essential for formulating this compound-based therapeutics, optimizing its delivery, and ensuring its stability and bioavailability in various physiological environments.[11] Further research into protein engineering, such as introducing charged residues like lysine, has shown promise in significantly enhancing nisin's solubility at neutral pH, thereby expanding its potential clinical applications.[4][6][12]
References
- 1. Properties of this compound and distribution of its gene, nisZ, in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Altering the Solubility of the Antibiotic Candidate Nisin—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability of Nisin Z in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Nisin Z, a natural variant of the antimicrobial peptide nisin, is widely recognized for its potent activity against a broad spectrum of Gram-positive bacteria. As a member of the lantibiotic family, its unique structure, containing unusual amino acids like dehydroalanine and lanthionine, contributes to its efficacy. However, the application of this compound in pharmaceuticals and food preservation is critically dependent on its stability under various processing and storage conditions, particularly temperature and pH. This guide provides a comprehensive overview of the thermal stability of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the interplay of factors influencing its degradation.
Core Principles of this compound Stability
The stability of this compound is intrinsically linked to the chemical reactivity of its structure, especially the unsaturated amino acid residues.[1][2] The peptide's stability is significantly influenced by the pH of the aqueous environment. Generally, this compound exhibits its highest stability in acidic conditions, with an optimal pH around 3.0.[1][3][4] As the pH increases towards neutral and alkaline levels, the peptide's structure becomes more susceptible to degradation, leading to a loss of antimicrobial activity.[1][5] This instability at higher pH values is primarily due to addition reactions involving the unsaturated amino acids.[2]
Temperature acts as a critical accelerator in the degradation process. While this compound can withstand moderate heat treatments, especially at low pH, its long-term stability is limited, particularly at elevated temperatures.[3][5] Studies have shown that this compound has a chemical stability profile very similar to that of the more commonly studied Nisin A variant.[1][3][4]
Quantitative Analysis of Thermal Stability
The following tables summarize the quantitative data on this compound and Nisin A (as a close analogue) stability under various conditions.
Table 1: Stability of Nisin A at 20°C and 37°C in Aqueous Solution (Data interpreted from Rollema et al., 1995)[2][3]
| pH | Temperature (°C) | Incubation Time (days) | Approximate Residual Nisin A (%) |
| 2.0 | 20 | 140 | > 90% |
| 3.0 | 20 | 140 | > 90% |
| 4.0 | 20 | 140 | ~85% |
| 5.0 | 20 | 140 | ~80% |
| 6.0 | 20 | 140 | ~75% |
| 7.0 | 20 | 140 | < 10% |
| 8.0 | 20 | 140 | < 5% |
| 2.0 | 37 | 70 | ~80% |
| 3.0 | 37 | 70 | > 90% |
| 4.0 | 37 | 70 | ~70% |
| 5.0 | 37 | 70 | ~50% |
| 6.0 | 37 | 70 | ~20% |
| 7.0 | 37 | 70 | < 5% |
| 8.0 | 37 | 70 | < 5% |
Table 2: Stability of Nisin A and this compound at 75°C in Aqueous Solution (Data interpreted from Rollema et al., 1995)[2][3]
| Nisin Variant | pH | Incubation Time (hours) | Approximate Residual Nisin (%) |
| Nisin A | 2.0 | 20 | ~40% |
| Nisin A | 3.0 | 20 | ~80% |
| Nisin A | 4.0 | 20 | ~40% |
| Nisin A | 5.0 | 20 | ~20% |
| Nisin A | 6.0 | 20 | < 10% |
| This compound | 2.0 | 20 | ~40% |
| This compound | 3.0 | 20 | ~80% |
| This compound | 4.0 | 20 | ~40% |
| This compound | 5.0 | 20 | ~20% |
| This compound | 6.0 | 20 | < 10% |
Table 3: High-Temperature Stability of Nisin in Solution [6]
| pH | Temperature (°C) | Incubation Time (minutes) | Residual Activity |
| 6.0 | 121 | 20 | Complete Loss |
| 7.0 | 121 | 20 | Complete Loss |
Experimental Protocols for Stability Assessment
The evaluation of this compound thermal stability typically involves a series of controlled experiments to quantify the loss of activity or structural integrity over time.
A. Preparation of Nisin Solutions
-
Stock Solution: A concentrated stock solution of purified this compound is prepared in a low pH solvent, such as 0.01 M HCl (pH 2.0), to ensure initial solubility and stability.[7]
-
Buffered Solutions: The stock solution is diluted to a final concentration (e.g., 0.05 mg/mL) in a series of aqueous buffers to achieve the desired pH values for the study (e.g., pH 2 to 8).[3][7]
-
Additives: All solutions should contain a salt, such as 0.1 M NaCl, to maintain constant ionic strength, and a bacteriostatic agent like 0.02% NaN₃ to prevent microbial growth during long incubation periods.[3][7]
B. Incubation and Sampling
-
Temperature Control: Aliquots of the prepared nisin solutions are incubated at various constant temperatures (e.g., 20°C, 37°C, 75°C) in a controlled environment like a water bath or incubator.[3][7]
-
Time-Course Sampling: Samples are withdrawn at regular time intervals. The frequency of sampling depends on the incubation temperature, with more frequent sampling for higher temperatures where degradation is faster.[3][7]
-
Sample Storage: Immediately after withdrawal, samples should be stored under conditions that halt further degradation, typically by freezing at -20°C or below, until analysis.
C. Analytical Quantification
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the remaining intact nisin.[2][3][7]
-
Column: A C18 column (e.g., Hi-Pore RP318) is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common elution system.[8]
-
Detection: The eluate is monitored at a wavelength of 220 nm.[7][8]
-
Quantification: The amount of residual nisin is determined by measuring the peak area and comparing it to a standard curve or the initial time-point sample.[8]
-
-
Antimicrobial Activity Assay: To confirm that the loss of the parent nisin peak in HPLC corresponds to a loss of function, a biological assay is often performed.
-
Method: An agar diffusion assay using a sensitive indicator strain, such as Micrococcus luteus (formerly Micrococcus flavus), is common.[3][9]
-
Procedure: Samples from the incubation are applied to wells or paper discs on an agar plate seeded with the indicator organism. The diameter of the resulting inhibition zone is proportional to the concentration of active nisin.[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is employed for more detailed analysis, including the identification and characterization of nisin degradation products.[10]
Visualizing Experimental Design and Influencing Factors
The following diagrams illustrate the workflow for thermal stability studies and the key relationships governing this compound degradation.
Caption: Workflow for this compound Thermal Stability Assessment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nisin's stability in different food matrices.-Dacheng Pharma [dachengpharma.com]
- 6. digicomst.ie [digicomst.ie]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Novel Mechanism for Nisin Resistance via Proteolytic Degradation of Nisin by the Nisin Resistance Protein NSR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of nisin A, this compound and their degradation products by LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisin Z: A Technical Guide to its Mode of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisin, a member of the lantibiotic family of antimicrobial peptides, has long been recognized for its potent activity against a wide range of Gram-positive bacteria. Produced by certain strains of Lactococcus lactis, nisin has a well-established safety profile and is widely used as a food preservative. Nisin Z, a natural variant of nisin A, differs by a single amino acid substitution (Asn27 instead of His27) and exhibits comparable or, in some cases, enhanced antimicrobial properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the bactericidal activity of this compound against Gram-positive bacteria, focusing on its dual mode of action: the inhibition of cell wall synthesis and the formation of pores in the cytoplasmic membrane. This document is intended to serve as a comprehensive resource, detailing the quantitative aspects of this compound's efficacy and the experimental protocols used to elucidate its function.
Dual Mode of Action: A Two-Pronged Attack
The potent bactericidal activity of this compound against Gram-positive bacteria stems from a sophisticated, dual mechanism of action that is initiated by its specific binding to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[1][2] This interaction serves as the linchpin for both the inhibition of peptidoglycan synthesis and the disruption of the cytoplasmic membrane integrity through pore formation.
Inhibition of Cell Wall Biosynthesis
This compound effectively halts the construction of the bacterial cell wall by sequestering Lipid II. The N-terminal region of this compound, particularly the A and B rings, forms a cage-like structure that specifically recognizes and binds to the pyrophosphate moiety of Lipid II.[3] This binding event physically obstructs the incorporation of the peptidoglycan precursor into the growing cell wall, thereby inhibiting its synthesis.[4] This mode of action is crucial for the bacteriostatic and bactericidal effects of this compound, particularly at lower concentrations.
Pore Formation in the Cytoplasmic Membrane
Upon binding to Lipid II, this compound undergoes a conformational change that facilitates the insertion of its C-terminal region into the bacterial cytoplasmic membrane.[5] This insertion is a critical step in the formation of transmembrane pores. It is proposed that multiple this compound-Lipid II complexes oligomerize to form a stable pore structure, with a stoichiometry of eight nisin molecules to four Lipid II molecules.[2][6] These pores, with an estimated diameter of 2-2.5 nm, disrupt the membrane's integrity, leading to the dissipation of the proton motive force, leakage of essential ions and metabolites (such as K+ and ATP), and ultimately, cell death.[2][7][8] The formation of these pores is a rapid process and is considered the primary bactericidal mechanism at higher concentrations of this compound.
Quantitative Data on this compound Activity
The efficacy of this compound can be quantified through various parameters, including its minimum inhibitory concentration (MIC) against different bacterial strains, its binding affinity to Lipid II, and its effect on the cytoplasmic membrane potential.
| Parameter | Bacterium | Strain | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | ATCC 6538 (MSSA) | 800 µg/mL | [7] |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 1600 µg/mL | [7] | |
| Staphylococcus aureus | Z25.2 (from DFI) | 6.1 ± 2.2 µg/mL | [9] | |
| Listeria monocytogenes | ATCC 700302 (Wild-type) | 240 ± 31 IU/mL | [10] | |
| Listeria monocytogenes | Scott A | MIC prevented below 7°C (cells grown at 30°C) | [7] | |
| Streptococcus agalactiae | Multiple clinical isolates | 1.56 - 50 µg/mL | [11] | |
| Streptococcus uberis | DPC 5344 | 16 µg/mL (to inhibit biofilm) | [12] | |
| Binding Affinity (Kd) to Lipid II | - | - | Not explicitly found for this compound, but for nisin, it is in the nanomolar range. | [3] |
| Pore Size | - | - | 2 - 2.5 nm | [2] |
| Effect on Membrane Potential | Listeria monocytogenes | Wild-type | Dissipation from -122 ± 11 mV to -15.0 ± 5.3 mV | [13] |
| Staphylococcus aureus | USA300 | Significant reduction in red/green fluorescence ratio of DiOC2(3) | [10] | |
| Bacillus subtilis | - | Neutralization from -11.6 mV to -5 mV | [14] |
Experimental Protocols
A variety of experimental techniques are employed to study the mode of action of this compound. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Adjust the concentration of the bacterial culture to a standardized inoculum size (e.g., 5 x 10^5 CFU/mL) in the same growth medium.
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound at which no turbidity (bacterial growth) is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Membrane Permeabilization Assay
Objective: To assess the ability of this compound to disrupt the bacterial cytoplasmic membrane, leading to the influx of a fluorescent dye that is typically membrane-impermeable.
Materials:
-
Bacterial culture
-
This compound solution
-
Fluorescent dye such as SYTOX™ Green or Propidium Iodide
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or flow cytometer
Procedure:
-
Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.
-
Wash the cells with buffer and resuspend them to a specific optical density.
-
Add the fluorescent dye to the bacterial suspension at the recommended concentration and incubate in the dark to allow for stabilization.
-
Add different concentrations of this compound to the bacterial suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
-
Alternatively, analyze the cells using a flow cytometer to quantify the percentage of cells with compromised membranes (fluorescently labeled cells).
In Vitro Peptidoglycan Biosynthesis Inhibition Assay
Objective: To measure the direct inhibitory effect of this compound on the enzymatic machinery responsible for peptidoglycan synthesis.
Materials:
-
Isolated bacterial membranes containing the peptidoglycan synthesis enzymes
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide)
-
Lipid II
-
This compound solution
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the isolated bacterial membranes, radiolabeled precursor, and Lipid II in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the enzymes to allow for peptidoglycan synthesis.
-
Stop the reaction and separate the newly synthesized, insoluble peptidoglycan from the unincorporated, soluble precursors (e.g., by filtration or precipitation).
-
Quantify the amount of incorporated radioactivity in the peptidoglycan product using a scintillation counter.
-
A decrease in the amount of incorporated radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.
Surface Plasmon Resonance (SPR) for this compound-Lipid II Interaction
Objective: To quantitatively measure the binding affinity and kinetics of the interaction between this compound and Lipid II.
Materials:
-
SPR instrument and sensor chips (e.g., a liposome-capturing chip)
-
This compound solution
-
Lipid II-containing liposomes
-
Running buffer
Procedure:
-
Prepare small unilamellar vesicles (liposomes) containing a defined concentration of Lipid II.
-
Immobilize the Lipid II-containing liposomes onto the surface of the SPR sensor chip.
-
Inject a series of concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After each injection, regenerate the sensor surface to remove the bound this compound.
-
The resulting sensorgrams will show the association and dissociation phases of the interaction.
-
Analyze the data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing the Mode of Action and Experimental Workflows
To further elucidate the complex processes involved in this compound's mode of action and the experimental approaches to study them, the following diagrams are provided.
Caption: Dual mode of action of this compound against Gram-positive bacteria.
Caption: General experimental workflows for studying this compound's mode of action.
Conclusion
This compound stands out as a potent antimicrobial agent against Gram-positive bacteria due to its multifaceted mode of action. By simultaneously targeting the essential cell wall precursor Lipid II for both sequestration and pore formation, this compound presents a formidable challenge to the development of bacterial resistance. A thorough understanding of its molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for its potential application in clinical settings and the development of novel anti-infective strategies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the fight against bacterial infections.
References
- 1. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the targeted membrane pore formation mechanism by solution NMR: the this compound and lipid II interaction in SDS micelles. | Semantic Scholar [semanticscholar.org]
- 6. In Bacterial Membranes Lipid II Changes the Stability of Pores Formed by the Antimicrobial Peptide Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Nisin Damages the Septal Membrane and Triggers DNA Condensation in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. A Bioengineered Nisin Derivative To Control Streptococcus uberis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nisin Resistance in Listeria monocytogenes ATCC 700302 Is a Complex Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Nisin Z and Lipid II: A Molecular Embrace Leading to Bacterial Demise
An In-depth Technical Guide on the Core Interaction for Researchers, Scientists, and Drug Development Professionals
Published: November 11, 2025
Abstract
The escalating crisis of antibiotic resistance necessitates a deeper understanding of novel antimicrobial mechanisms. Nisin, a bacteriocin produced by Lactococcus lactis, exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including resilient pathogens. Its efficacy stems from a dual mode of action initiated by a highly specific interaction with Lipid II, an essential precursor in bacterial cell wall biosynthesis. This technical guide provides a comprehensive examination of the molecular intricacies of the Nisin Z variant's interaction with Lipid II, the subsequent pore formation in the bacterial membrane, and the experimental methodologies employed to elucidate this process. Quantitative data from key studies are summarized, and the underlying mechanisms are visualized to offer a detailed resource for researchers in antimicrobial drug development.
Introduction: The Key Players
This compound: A Potent Lantibiotic
Nisin is a 34-amino acid polypeptide belonging to the class I bacteriocins, also known as lantibiotics, which are characterized by post-translationally modified amino acids, including lanthionine and β-methyllanthionine rings.[1][2] These rings play a crucial role in the structure and function of the molecule. This compound is a natural variant of Nisin A, differing by a single amino acid substitution of asparagine for histidine at position 27.[1][3] This alteration has been shown to have minimal impact on its antimicrobial activity.[1] The structure of this compound can be functionally divided into two domains: an N-terminal region (rings A, B, and C) responsible for Lipid II binding, and a C-terminal region (rings D and E and a flexible tail) involved in membrane insertion and pore formation.[1][4][5]
Lipid II: The Achilles' Heel of Bacterial Cell Wall Synthesis
Lipid II is a vital precursor molecule in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.[4][6] It consists of a disaccharide-pentapeptide "building block" attached to a bactoprenol lipid carrier via a pyrophosphate bridge.[4] This lipid anchor embeds Lipid II within the bacterial cytoplasmic membrane, where it is a substrate for transglycosylation and transpeptidation reactions that construct the peptidoglycan layer.[6] Due to its essential and highly conserved nature, Lipid II is an attractive target for several classes of antibiotics.[4][7]
The Molecular Interaction: A Step-by-Step Engagement
The interaction between this compound and Lipid II is a highly specific and high-affinity process that serves as the cornerstone of nisin's antimicrobial activity.[8][9] This interaction can be dissected into a series of sequential steps, leading to the ultimate disruption of the bacterial membrane.
Initial Recognition and Binding
The initial and most critical step is the recognition and binding of the N-terminal region of this compound to the pyrophosphate moiety of Lipid II.[4][10][11] The A and B rings of nisin form a "pyrophosphate cage," effectively sequestering this part of the Lipid II molecule.[11] This binding is characterized by a high affinity, with reported binding constants in the nanomolar range.[4][8] This specific interaction acts as a docking mechanism, concentrating nisin molecules on the bacterial membrane surface where Lipid II is present.[12]
Conformational Changes and Membrane Insertion
Upon binding to Lipid II, this compound undergoes a significant conformational change.[13] The flexible hinge region between the N-terminal and C-terminal domains allows the C-terminal part of the peptide to insert into the hydrophobic core of the bacterial membrane.[1][10] The presence of Lipid II dramatically enhances the efficiency of this membrane insertion process.[12]
Oligomerization and Pore Formation
Once inserted into the membrane, multiple this compound-Lipid II complexes oligomerize to form a stable transmembrane pore.[10][14] Studies have established a stoichiometry of 8 nisin molecules and 4 Lipid II molecules for the formation of a functional pore complex.[10][14] This pore formation leads to the rapid efflux of essential ions and small molecules from the cytoplasm and the dissipation of the proton motive force, ultimately resulting in cell death.[1] The diameter of these pores is estimated to be between 2 and 2.5 nm.[12]
Quantitative Analysis of the this compound-Lipid II Interaction
The following tables summarize key quantitative data from various studies investigating the thermodynamics and kinetics of the this compound-Lipid II interaction.
| Parameter | Value | Experimental System | Reference |
| Binding Constant (Ka) | 2 x 10⁷ M⁻¹ | This compound and Lipid II in DOPC liposomes | [4] |
| Dissociation Constant (KD) | 2.68 x 10⁻⁷ M | Nisin binding to Lipid II (0.1 mol%) in DOPC | [12] |
| Dissociation Constant (KD) | 1.03 x 10⁻⁶ M | Nisin binding to DOPC (without Lipid II) | [12] |
Table 1: Binding Affinity Data
| Parameter | Value | Experimental System | Reference |
| Intrinsic Partition Coefficient (K) | 1.8 M⁻¹ | This compound binding to anionic membranes | [7] |
| Intrinsic Binding Constant (K₀) | ~540 M⁻¹ | This compound binding to neutral membranes | [7] |
| Enthalpy of Binding (ΔH°) | ~ -9 kcal/mol | This compound binding to charged membranes | [7] |
| Enthalpy of Binding (ΔH°) | ~ -3.4 kcal/mol | This compound binding to neutral membranes | [7] |
Table 2: Thermodynamic Data from Isothermal Titration Calorimetry
| Parameter | Value | Experimental System | Reference |
| Nisin:Lipid II Stoichiometry | 8:4 | Pore complex in model membranes | [10][14] |
| Initial Binding Stoichiometry | 1:1 | This compound to Lipid II in SDS micelles | [8] |
| Pore Diameter | 2 - 2.5 nm | Black lipid membrane studies | [12] |
Table 3: Stoichiometry and Pore Characteristics
Key Experimental Protocols
The elucidation of the this compound-Lipid II interaction has been made possible through a combination of sophisticated biophysical and computational techniques. Below are overviews of the key experimental protocols employed.
Solid-State and Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the three-dimensional structure of the this compound-Lipid II complex and identify the specific amino acid residues involved in the interaction at atomic resolution.[8][13]
-
Methodology Outline:
-
Sample Preparation: Isotopically labeled (¹⁵N or ¹³C) this compound is produced and purified.[8] Lipid II is synthesized and purified, or extracted from bacterial cultures.[3][8] The complex is then formed in a membrane-mimicking environment, such as SDS micelles for solution NMR or lipid bilayers for solid-state NMR.[8][13]
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments (e.g., HSQC, NOESY) are performed to obtain through-bond and through-space correlations between atomic nuclei.[8][15]
-
Structure Calculation: The experimental NMR restraints are used to calculate a family of structures consistent with the data, providing a high-resolution model of the complex.[15]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To quantify the thermodynamic parameters of the this compound-Lipid II binding interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[2][7][11]
-
Methodology Outline:
-
Sample Preparation: Solutions of purified this compound and Lipid II-containing liposomes are prepared in a suitable buffer.
-
Titration: A solution of this compound is incrementally injected into the sample cell containing the Lipid II liposomes.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data is fit to a binding model to extract the thermodynamic parameters.[7]
-
Fluorescence Spectroscopy
-
Objective: To study the kinetics of this compound-induced pore formation and the membrane insertion of the peptide.[16][17][18]
-
Methodology Outline:
-
Dye Leakage Assays: Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) are prepared with and without Lipid II. The addition of this compound induces pore formation, leading to dye leakage and a measurable change in fluorescence intensity.[4]
-
Tryptophan Fluorescence: Tryptophan residues can be introduced at specific positions in the nisin molecule. Changes in the fluorescence emission spectrum of tryptophan upon interaction with the membrane provide information about the local environment and the depth of membrane insertion.[17]
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic behavior of the this compound-Lipid II interaction and pore formation at an atomic level, providing insights into the stability and mechanism of the complex.[19][20][21]
-
Methodology Outline:
-
System Setup: A model system is constructed, including the this compound peptide, Lipid II molecules, a lipid bilayer representing the bacterial membrane, and a solvent environment.[19][20]
-
Simulation: The system is subjected to a long-duration simulation (nanoseconds to microseconds) using classical mechanics principles to calculate the forces and movements of each atom over time.[19][20]
-
Analysis: The resulting trajectory is analyzed to understand conformational changes, intermolecular interactions, and the stability of the pore structure.[19]
-
Visualizing the Mechanism
The following diagrams illustrate the key steps in the this compound-Lipid II interaction and the experimental workflow for its investigation.
Conclusion and Future Directions
The specific interaction between this compound and Lipid II represents a powerful and highly evolved antimicrobial strategy. This targeted pore formation mechanism not only enhances the potency of nisin but also contributes to its low propensity for resistance development. A thorough understanding of this interaction at the molecular level, supported by robust quantitative data and detailed experimental insights, is paramount for the rational design of new and improved lantibiotic-based therapeutics. Future research should focus on high-resolution structural studies of the complete pore complex within a native membrane environment and the exploration of nisin variants with enhanced stability and broader activity spectra. Such endeavors will undoubtedly pave the way for novel strategies to combat the growing threat of multidrug-resistant bacteria.
References
- 1. Pore formation by nisin involves translocation of its C-terminal part across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Nisin's Antibacterial Mechanism Revealed by Binding Studies with Synthetic Lipid II Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Cluster Formation of Nisin and Lipid II Is Correlated with Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of this compound to bilayer vesicles as determined with isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Chemical Biology Approach to Understanding Molecular Recognition of Lipid II by Nisin(1-12): Synthesis and NMR Ensemble Analysis of Nisin(1-12) and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. juser.fz-juelich.de [juser.fz-juelich.de]
- 19. In Bacterial Membranes Lipid II Changes the Stability of Pores Formed by the Antimicrobial Peptide Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simulation-Guided Molecular Modeling of Nisin and Lipid II Assembly and Membrane Pore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Nisin Variants: Structural and Functional Disparities Between Nisin Z and Nisin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, stands as a prominent member of the lantibiotic family, widely utilized as a natural food preservative. Its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including foodborne pathogens and antibiotic-resistant strains, has also garnered significant interest in its therapeutic potential. Among the naturally occurring variants of nisin, Nisin A and Nisin Z are the most prevalent. While structurally very similar, a subtle difference in their amino acid sequence leads to notable variations in their physicochemical properties, impacting their efficacy in different applications. This technical guide provides a comprehensive analysis of the core structural differences between this compound and Nisin A, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action.
The Core Structural Distinction: A Single Amino Acid Substitution
The primary structural difference between Nisin A and this compound lies in a single amino acid substitution at position 27. In Nisin A, this position is occupied by a histidine (His) residue, whereas in this compound, it is an asparagine (Asn) residue.[1][2][3][4] Both are 34-amino acid peptides and share the same characteristic post-translational modifications, including the formation of five lanthionine rings (A, B, C, D, and E) and the presence of unusual amino acids such as dehydroalanine (Dha) and dehydrobutyrine (Dhb).[5]
This seemingly minor alteration from histidine to asparagine has significant implications for the peptide's physicochemical properties, primarily its solubility and diffusion characteristics, while its fundamental antimicrobial activity remains largely unchanged.
Comparative Analysis of Physicochemical and Antimicrobial Properties
The single amino acid difference between Nisin A and this compound manifests in their behavior in aqueous environments and their interaction with solid or semi-solid matrices.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing Nisin A and this compound.
| Property | Nisin A | This compound | Reference(s) |
| Amino Acid at Position 27 | Histidine (His) | Asparagine (Asn) | [1][2][4] |
| Molecular Weight (Da) | ~3354 | ~3331 | [6][7] |
| Solubility at low pH (<5.0) | Higher | Lower | [8][9][10] |
| Solubility at neutral pH (~7.0) | Comparable | Comparable (slightly higher) | [8][9][10][11] |
| Diffusion in Agar | Lower | Higher | [3][4][8] |
| Antimicrobial Activity (MIC) | Nisin A | This compound | Reference(s) |
| Micrococcus flavus DSM 1790 | Identical | Identical | [12] |
| Streptococcus thermophilus Rs | Identical | Identical | [12] |
| Listeria monocytogenes (various strains) | Identical | Identical | [12] |
| Bacillus cereus (various strains) | Identical | Identical | [12] |
| Staphylococcus aureus ST 299 | Less Active | More Active | [12] |
| Staphylococcus aureus ST 525 | More Active | Less Active | [12] |
Mechanism of Action: A Shared Pathway
The antimicrobial mechanism of both Nisin A and this compound is a dual action that involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, and subsequent pore formation in the cell membrane. The single amino acid difference at position 27 does not significantly alter this fundamental mechanism.
The N-terminal region of nisin, specifically the lanthionine rings A and B, is responsible for recognizing and binding to the pyrophosphate moiety of Lipid II.[1][3] This interaction effectively sequesters Lipid II, thereby inhibiting cell wall biosynthesis. Following this initial binding, the C-terminal region of the nisin molecule inserts into the bacterial membrane, leading to the formation of pores. These pores disrupt the membrane potential and lead to the leakage of essential cellular components, ultimately causing cell death.
Figure 1: Generalized mechanism of action for Nisin A and this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and differentiate Nisin A and this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Nisin Stock Solution: Dissolve a known amount of Nisin A or this compound in a suitable solvent (e.g., 0.02 M HCl) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common pathogens) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nisin stock solution with the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted nisin solutions. Include a positive control (broth with inoculum, no nisin) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of nisin in which no visible bacterial growth (turbidity) is observed.[13][14][15]
Figure 2: Workflow for MIC determination via broth microdilution.
Agar Diffusion Assay
This assay is used to assess the antimicrobial activity and diffusion properties of a substance through a solid medium.
Protocol:
-
Preparation of Seeded Agar Plates: Prepare an appropriate agar medium (e.g., Nutrient Agar) and cool it to 45-50°C. Inoculate the molten agar with a standardized suspension of the indicator microorganism. Pour the seeded agar into sterile petri dishes and allow it to solidify.
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the solidified agar using a sterile cork borer.
-
Application of Nisin: Add a fixed volume of known concentrations of Nisin A and this compound solutions into separate wells.
-
Pre-diffusion (Optional but Recommended): To enhance diffusion, the plates can be refrigerated at 4°C for a period (e.g., 2-24 hours) before incubation.[2][16]
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator organism until a lawn of growth is visible.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zones of inhibition around each well. A larger diameter indicates greater antimicrobial activity and/or better diffusion of the substance through the agar.[4][5][17]
Figure 3: Workflow for the agar diffusion assay.
Structural Analysis Methods
The structural integrity and differences between Nisin A and this compound can be confirmed using various analytical techniques.
-
Mass Spectrometry (e.g., MALDI-TOF): Used to determine the precise molecular weight of the peptides, which will differ slightly due to the His/Asn substitution.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and purify the two variants. Due to the difference in polarity (Asn is more polar than His), they may have slightly different retention times on a reverse-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure of the peptides in solution, confirming the amino acid sequence and the conformation of the lanthionine rings.[8][9]
-
DNA Sequencing: Sequencing of the nisA or nisZ gene from the producing Lactococcus lactis strain definitively identifies the variant being produced.[4]
Implications for Drug Development and Research
The choice between Nisin A and this compound can be critical depending on the intended application.
-
For applications in solid or semi-solid matrices, such as food preservation or topical antimicrobial formulations, this compound's superior diffusion properties may offer an advantage. [3][4] Its ability to spread more effectively can lead to larger zones of inhibition and potentially better overall efficacy.
-
In liquid formulations, the solubility differences at various pH levels should be considered. While their solubilities are comparable at neutral pH, Nisin A exhibits better solubility at lower pH.[8][9]
-
For targeting specific pathogens, while the MICs are often identical, subtle differences in activity against certain strains have been reported. [12] Therefore, empirical testing against the target organism is recommended.
-
In the context of drug development, the slightly different physicochemical properties could influence formulation strategies, stability, and bioavailability.
Conclusion
This compound and Nisin A, while nearly identical in their primary structure and fundamental antimicrobial mechanism, exhibit key differences in their physicochemical properties stemming from a single amino acid substitution at position 27. This compound's enhanced diffusion capabilities make it a potentially more effective agent in solid and semi-solid systems. For researchers and drug development professionals, understanding these subtle yet significant distinctions is crucial for selecting the appropriate nisin variant and optimizing its application for improved efficacy and performance. Further research into bioengineered variants of both Nisin A and this compound continues to open new avenues for their use as potent antimicrobial agents in a variety of fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Modeling development of inhibition zones in an agar diffusion bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Production by Wild Strains of Lactococcus lactis Isolated from Brazilian (Italian Type) Fermented Sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Difference between Nisin A and this compound -Siveele [siveele.com]
- 9. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioengineering of a Nisin A‐producing Lactococcus lactis to create isogenic strains producing the natural variants Nisin F, Q and Z - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. mdpi.com [mdpi.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Evaluation of agar diffusion bioassay for nisin quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbiologyresearch.org [microbiologyresearch.org]
The Antimicrobial Spectrum of Nisin Z: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Antimicrobial Activity, Mechanism of Action, and Methodologies for the Lantibiotic Nisin Z.
Introduction
Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has a long history of use as a natural food preservative.[1][2] Among its natural variants, this compound has garnered significant attention for its antimicrobial properties.[3] Structurally similar to Nisin A, differing by a single amino acid substitution (asparagine for histidine at position 27), this compound exhibits comparable or, in some cases, superior antimicrobial efficacy, particularly noted for its enhanced diffusion and solubility under neutral pH conditions.[3][4] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanisms of action, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.
Antimicrobial Spectrum of this compound
This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria.[1][2] However, its efficacy extends to Gram-negative bacteria under specific conditions, as well as certain fungi, making it a versatile antimicrobial agent with potential therapeutic applications.[3][5]
Activity Against Gram-Positive Bacteria
This compound is highly effective against a wide range of Gram-positive bacteria, including foodborne pathogens and clinically relevant species.[1][6] Its targets include, but are not limited to, Listeria monocytogenes, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus species, Bacillus species, and Clostridium species.[3][6][7][8] The potent activity against these organisms is a cornerstone of its application in food safety and its potential in clinical settings.
Activity Against Gram-Negative Bacteria
While traditionally considered less effective against Gram-negative bacteria due to the protective outer membrane, purified this compound has demonstrated inhibitory activity against species such as Escherichia coli, Salmonella species, Shigella, and Pseudomonas species.[3][5][9][10] The efficacy of this compound against Gram-negative bacteria is often significantly enhanced in the presence of a chelating agent like ethylenediaminetetraacetic acid (EDTA), which disrupts the outer membrane, allowing nisin to access the cytoplasmic membrane.[11][12] Interestingly, the mechanism of action against Gram-negative bacteria appears to be distinct and more sensitive to high salt concentrations compared to its action on Gram-positive bacteria.[5][13]
Antifungal Activity
Emerging research has highlighted the antifungal properties of this compound. Studies have shown its ability to inhibit the growth and morphological transition of clinically relevant yeasts, such as Candida albicans and azole-resistant Candida tropicalis.[14][15][16] The antifungal mechanism is thought to involve the disruption of the fungal cell wall and membrane integrity.[14][15]
Quantitative Antimicrobial Activity of this compound
The antimicrobial potency of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The following tables summarize reported MIC values for this compound against a variety of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Z25.2 (DFI isolate) | 6.1 ± 2.2 | [17] |
| Staphylococcus aureus | - | 6.8 | [11] |
| Cutibacterium acnes | LMG 16711 | 1.88 | [18] |
| Enterococcus faecium | UCC1 | < 5 | [18] |
| Enterococcus faecium | UCC2 | < 5 | [18] |
| Corynebacterium xerosis | DPC 5629 | < 5 | [18] |
| Bifidobacterium spp. | various | (not specified) | [19] |
| Collinsella aerofaciens | - | (not specified) | [19] |
| Eubacterium biforme | - | (not specified) | [19] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | Condition | MIC (µg/mL) | Reference |
| Escherichia coli | CECT101 | - | 16 µM | [10] |
| Escherichia coli | - | + 200 µM EDTA | (significantly reduced) | [11] |
| Acinetobacter spp. | various | - | (sensitive) | [9] |
| Erwinia spp. | various | - | (sensitive) | [9] |
| Helicobacter spp. | various | - | (sensitive) | [9] |
| Xanthomonas spp. | various | - | (sensitive) | [9] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | - | 500 | [16] |
| Candida tropicalis | (azole-resistant) | 512 | [14][15] |
Mechanism of Action
This compound employs a multi-faceted mechanism to exert its antimicrobial effects, which can differ between Gram-positive and Gram-negative bacteria.
Action on Gram-Positive Bacteria
The primary mode of action against Gram-positive bacteria involves a dual mechanism targeting the cell envelope:
-
Inhibition of Cell Wall Synthesis: this compound binds to Lipid II, an essential precursor for peptidoglycan synthesis.[2][6] This interaction sequesters Lipid II, thereby preventing the incorporation of new subunits into the growing cell wall, leading to a halt in cell wall construction.[6]
-
Pore Formation: Following the binding to Lipid II, this compound molecules can insert into the cytoplasmic membrane, oligomerize, and form pores.[1][2] This pore formation leads to the rapid efflux of essential cellular components such as ions (K+), amino acids, and ATP, ultimately causing cell death.[1][7][20]
Action on Gram-Negative Bacteria
The mechanism of this compound against Gram-negative bacteria is less defined but appears to be distinct. It is characterized by a high-salt-sensitive interaction that leads to permeabilization of the cytoplasmic membrane.[5][13] The outer membrane typically acts as a barrier, but once bypassed (e.g., with EDTA), this compound can disrupt the inner membrane.
Experimental Protocols
Accurate determination of the antimicrobial spectrum of this compound relies on standardized and reproducible experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.02 M HCl) and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Protocol: Agar Well Diffusion Assay
-
Prepare Seeded Agar Plate: Prepare an appropriate agar medium (e.g., GM17 for Lactococcus lactis).[21] Cool the molten agar to approximately 45-50°C and inoculate it with a standardized suspension of the indicator microorganism. Pour the seeded agar into a sterile petri dish and allow it to solidify.
-
Create Wells: Aseptically cut wells (6-8 mm in diameter) into the solidified agar.
-
Add this compound: Add a known volume and concentration of the this compound solution to each well. A negative control (solvent without this compound) should also be included.
-
Incubation: Incubate the plate under conditions suitable for the growth of the indicator organism.
-
Measure Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Conclusion
This compound is a potent antimicrobial peptide with a well-established activity against a broad range of Gram-positive bacteria and promising efficacy against Gram-negative bacteria and certain fungi. Its dual mechanism of action, involving the inhibition of cell wall synthesis and pore formation, makes it an effective bactericidal agent. The provided methodologies for assessing its antimicrobial spectrum offer a standardized approach for researchers and drug development professionals to evaluate its potential in various applications, from food preservation to novel therapeutic strategies. Further research into bioengineered variants and combination therapies holds the promise of expanding the utility of this compound in combating infectious diseases.
References
- 1. Antibacterial Activities of this compound Encapsulated in Liposomes or Produced In Situ by Mixed Culture during Cheddar Cheese Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrr.com [ijcrr.com]
- 3. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference between Nisin A and this compound -Siveele [siveele.com]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode of Action of this compound against Listeria monocytogenes Scott A Grown at High and Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Potentiating the Activity of Nisin against Escherichia coli [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Specific Cell Wall Proteins Confer Resistance to Nisin upon Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual antibacterial mechanisms of this compound against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antifungal activity of nisin against clinical isolates of azole-resistant Candida tropicalis [frontiersin.org]
- 15. Antifungal activity of nisin against clinical isolates of azole-resistant Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the growth of Candida albicans and its transition from blastospore to hyphal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. Assessing the Antimicrobial Activity of Nisin Variants Using an Agar Well Diffusion Assay [jove.com]
Exploratory Studies on Nisin Z Cytotoxicity: A Technical Guide
Introduction
Nisin, a polycyclic antimicrobial peptide produced by Lactococcus lactis, is widely recognized as a safe food preservative (GRAS status by the FDA).[1] Beyond its antimicrobial properties, emerging research has highlighted the potential of its variant, Nisin Z, as a selective anticancer agent.[2][3][4] this compound differs from Nisin A by a single amino acid substitution (histidine for asparagine at position 27), which may enhance its diffusion and biological activity.[5] This technical guide provides an in-depth overview of the exploratory studies on this compound cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic peptides.
Quantitative Data Summary: Cytotoxic Effects of this compound
This compound has demonstrated dose-dependent and selective cytotoxicity against a variety of cancer cell lines while exhibiting lower toxicity towards normal, non-malignant cells.[4][6][7][8] The following table summarizes the key quantitative findings from various in vitro studies.
| Cell Line | Cancer Type | Concentration(s) | Exposure Time | Key Findings | Reference(s) |
| MCF-7 | Breast Cancer | 0.39–25 µg/mL | 48 hours | IC50 value of 17 µg/mL (5 µM). Viability decreased from 87% to 46%. | [8][9] |
| 250 µg/mL (Free this compound) | 24 hours | Induced approximately 30% late apoptosis/necrosis. | [5] | ||
| 250 µg/mL (this compound on PMDA-NS*) | 24 hours | Doubled the rate of late apoptosis/necrosis compared to free this compound. | [5] | ||
| 80 µg/mL | 24 hours | Significantly decreased cell viability. | [10] | ||
| HT-29 | Colon Cancer | 62–250 µg/mL | 24 hours | Showed dose-dependent cytotoxicity; more selectively toxic than towards MCF-7. | [5] |
| Caco-2 | Colon Adenocarcinoma | 300 µM | 72 hours | Increased cell death from ~15% (control) to 23%. Reduced proliferation. | [1][11] |
| SW1088 | Astrocytoma | 1–100 µg/mL | 24, 48, 72 hours | IC50 values of 50 µg/mL (24h), 75 µg/mL (48h), and 50 µg/mL (72h). | [12] |
| 10 µg/mL | 24 hours | A notable increase in the early apoptotic cell population. | [2] | ||
| HeLa | Cervical Cancer | Not specified | Not specified | IC50 value between 11.5–23 µM. | [6] |
| OVCAR-3, SK-OV-3 | Ovarian Carcinoma | Not specified | Not specified | IC50 values between 11.5–23 µM. | [6] |
| Melanoma Cells | Melanoma | Not specified | Not specified | IC50 of 659.75 µg/mL (vs. 1536.50 µg/mL for non-malignant cells). | [7] |
| HUVEC | Normal Endothelial | 0.39–25 µg/mL | 48 hours | Lower cytotoxicity observed with an IC50 value of 64 µg/mL. | [8] |
*PMDA-NS: Pyromellitic dianhydride-crosslinked β-cyclodextrin nanosponges.
Experimental Protocols
The evaluation of this compound cytotoxicity relies on a panel of standard in vitro assays. The methodologies for the most frequently cited experiments are detailed below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., 1x10³ to 2.5x10⁴ cells/well) in 96-well plates and allow them to adhere overnight.[2][5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µg/mL to 250 µg/mL) and a vehicle control. Incubate for specified periods (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, remove the supernatant and add MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Discard the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit.[4] Add the collected supernatant to a reaction mixture containing diaphorase and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm.
-
Analysis: The amount of color formed is proportional to the amount of LDH released, indicating the level of cell membrane damage and cytotoxicity.
Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principles:
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Methodology:
-
Cell Seeding and Treatment: Culture cells (e.g., 2x10³ cells in a 6-well plate) and treat them with the desired concentration of this compound for a specified time (e.g., 10 µg/mL for 24 hours).[2]
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them with cold phosphate-buffered saline (PBS).[2][13]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[2][14]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[13][14]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[14]
-
Analysis:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+ (sometimes grouped with late apoptotic)
-
Visualizations: Workflows and Signaling Pathways
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments and analyses used in studying this compound cytotoxicity.
References
- 1. The antimicrobial metabolite this compound reduces intestinal tumorigenesis and modulates the cecal microbiome in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nisin Induces Cytotoxicity and Apoptosis in Human Asterocytoma Cell Line (SW1088) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization and Anticancer Enhancing Activity of the Peptide Nisin by Cyclodextrin-Based Nanosponges against Colon and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. The antimicrobial metabolite this compound reduces intestinal tumorigenesis and modulates the cecal microbiome in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. kumc.edu [kumc.edu]
- 14. docs.abcam.com [docs.abcam.com]
Nisin Z: A Technical Guide to its Genetic Determinants and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic underpinnings of Nisin Z, a natural variant of the widely used antimicrobial peptide, nisin. Produced by certain strains of Lactococcus lactis, this compound offers significant potential in food preservation and biomedical applications. This document details the organization and function of the this compound gene cluster, the biosynthetic and regulatory pathways, quantitative production data, and comprehensive protocols for key experimental analyses.
The this compound Genetic Locus
This compound is a 34-amino acid cationic peptide with a molecular weight of approximately 3330 Da.[1] It differs from the more common Nisin A variant by a single amino acid substitution at position 27, where an asparagine replaces a histidine.[2] This seemingly minor change has been noted to improve diffusion properties in agar-based assays.[2] The genetic determinants for this compound biosynthesis, immunity, and regulation are encoded within a chromosomally located, ~70 kb conjugative transposon.[3] The core of this system is the nisZBTCIPRKFEG gene cluster, which is organized into distinct transcriptional units.[4][5]
Organization of the this compound Gene Cluster
The eleven genes essential for this compound production and immunity are organized into operons, with transcription initiated from at least three different promoters.[6] The primary operons are generally considered to be nisZBTCIP and nisFEG, with nisRK being transcribed separately.[5][7]
Functions of the Genetic Determinants
The roles of the individual genes within the cluster have been extensively studied and are crucial for the ribosomal synthesis, post-translational modification, transport, and regulation of this compound.
| Gene | Function |
| nisZ | Structural gene encoding the 57-amino acid precursor peptide, prethis compound.[3] |
| nisB | Dehydratase; involved in the first post-translational modification step, converting serine and threonine residues in the core peptide to dehydroalanine and dehydrobutyrine, respectively.[8][9] |
| nisC | Cyclase; catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine rings) between cysteine residues and the dehydrated amino acids.[8][9] |
| nisT | An ABC transporter protein responsible for the translocation of the modified prethis compound across the cytoplasmic membrane.[3][10] |
| nisP | A subtilisin-like serine protease located on the exterior of the cell membrane that cleaves the N-terminal leader peptide from the secreted prethis compound, releasing the mature, active bacteriocin.[8][11] |
| nisR | The response regulator component of the two-component regulatory system.[8][11] |
| nisK | The sensor histidine kinase component of the two-component system; it detects extracellular nisin.[8][11] |
| nisI | Immunity protein; a lipoprotein that provides the producer cell with a degree of protection against extracellular nisin.[8][12] |
| nisF, E, G | Components of an ABC transporter complex that work in conjunction with NisI to confer robust immunity to the producer strain.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound production and activity as reported in the literature.
Table 2.1: Molecular Mass and Production Yields
| Parameter | Value | Strain / Condition |
| Molecular Mass (MALDI-TOF/TOF) | 3329.561 - 3330.567 Da | Various wild strains of L. lactis[1] |
| This compound Production (Control) | 16,000 AU/ml | L. lactis subsp. lactis A164[13] |
| This compound Production (Overexpressing nisRK) | 25,000 AU/ml | L. lactis subsp. lactis A164[13] |
| This compound Production (Overexpressing nisFEG) | 25,000 AU/ml | L. lactis subsp. lactis A164[13] |
Table 2.2: Minimum Inhibitory Concentrations (MIC)
| Indicator Organism | MIC Range (µg/mL) |
| Staphylococcus aureus | 3.2 - 6.8[14] |
| Staphylococcus aureus (MRSA & MSSA) | 4 - 16[2] |
| Gram-positive bacteria (general) | Identical to Nisin A[2] |
Biosynthesis and Regulatory Pathways
The production of this compound is a highly coordinated process involving post-translational modification, transport, and a sophisticated auto-regulatory feedback loop.
This compound Biosynthesis Pathway
The biosynthesis begins with the ribosomal synthesis of the nisZ gene product, a precursor peptide. This precursor undergoes extensive modification before being secreted and activated.
This compound Quorum-Sensing Regulation
This compound production is controlled by a two-component signal transduction system, NisK and NisR.[5] This system creates a positive feedback loop where the presence of extracellular nisin induces the expression of the entire gene cluster.[7]
Experimental Protocols
The study of the this compound gene cluster involves a range of molecular biology and microbiological techniques. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical research workflow for identifying and characterizing a this compound producer involves isolation, genetic identification, and functional assays.
Protocol 1: Genomic DNA Extraction from Lactococcus lactis
This protocol is adapted for Gram-positive bacteria, incorporating an enzymatic lysis step to break down the peptidoglycan cell wall.
-
Cell Harvesting : Culture L. lactis in 5 mL of M17 broth supplemented with 0.5% glucose (GM17) overnight at 30°C. Harvest cells by centrifugation.
-
Lysis Pre-treatment : Resuspend the cell pellet in a suitable buffer (e.g., Tris-EDTA). Add lysozyme to a final concentration of 15-30 mg/mL. Incubate for 30-60 minutes at 37°C to digest the cell wall.
-
DNA Purification : Proceed with a commercial genomic DNA purification kit (e.g., Monarch Genomic Miniprep Kit, PureLink Microbiome DNA Purification Kit) following the manufacturer's instructions for Gram-positive bacteria.[4]
-
Elution : Elute the purified genomic DNA in 50 µL of sterile water or elution buffer.
-
Quantification : Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 2: PCR Amplification of the nisZ Gene
This protocol allows for the specific amplification of the nisin structural gene for subsequent sequencing and identification.
-
Reaction Mixture (50 µL total volume) :
-
Sterile Water: to 50 µL
-
10x PCR Buffer (with MgCl₂): 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
Forward Primer (10 µM): 2 µL (e.g., 5'-AAG AAT CTC TCA TGA GT-3')
-
Reverse Primer (10 µM): 2 µL (e.g., 5'-CCA TGT CTG AAC TAA CA-3')
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Template gDNA (50-100 ng/µL): 1 µL
-
-
Thermocycler Program :
-
Initial Denaturation : 94°C for 5 minutes
-
35 Cycles :
-
Denaturation: 94°C for 1 minute
-
Annealing: 55°C for 1 minute
-
Extension: 72°C for 1-2 minutes
-
-
Final Extension : 72°C for 7 minutes
-
Hold : 4°C
-
-
Analysis : Visualize the PCR product (expected size ~350-900 bp depending on primers) on a 1% agarose gel stained with ethidium bromide. Purify the amplified fragment from the gel for sequencing.
Protocol 3: Agar Diffusion Assay for Nisin Activity
This bioassay quantifies nisin activity by measuring the zone of growth inhibition of a sensitive indicator strain.
-
Indicator Strain Preparation : Culture a sensitive indicator strain (e.g., Micrococcus luteus or Lactobacillus sakei) in an appropriate broth until it reaches the exponential growth phase (e.g., ~10⁷ CFU/mL).[5]
-
Agar Plate Preparation : Prepare an assay medium (e.g., 0.8% nutrient broth, 0.75% Bacto™ agar, 1% Tween 20).[5] Autoclave and cool to 45-50°C. Inoculate the molten agar with 1% (v/v) of the prepared indicator strain culture and pour into sterile petri dishes.
-
Well Preparation : Once solidified, cut uniform wells (e.g., 5-6 mm in diameter) into the agar.
-
Sample Application : Prepare serial dilutions of the nisin-containing sample (e.g., cell-free culture supernatant) and a nisin standard of known concentration. Pipette a fixed volume (e.g., 50-100 µL) of each dilution and the standard into separate wells.
-
Incubation : For improved results, pre-diffuse the plates at 4°C for 24 hours.[13] Subsequently, incubate the plates at the optimal growth temperature for the indicator strain (e.g., 30°C or 37°C) for 18-24 hours.
-
Analysis : Measure the diameter of the clear zones of inhibition around each well. Create a standard curve by plotting the zone diameter against the logarithm of the nisin concentration for the standards. Use this curve to determine the concentration of nisin in the samples, often expressed in International Units (IU/mL) or Arbitrary Units (AU/mL).
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of nisin that inhibits the visible growth of a target microorganism.
-
Preparation of Nisin Stock : Prepare a stock solution of nisin in 0.02 N HCl to ensure solubility and stability.
-
Plate Setup : In a 96-well polypropylene microtiter plate, perform two-fold serial dilutions of the nisin stock solution in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for Staphylococcus aureus). The final volume in each well should be 100 µL.[3]
-
Inoculum Preparation : Grow the target bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls : Include a positive control well (bacteria with no nisin) and a negative control well (broth only).
-
Incubation : Incubate the plate at 37°C for 16-24 hours.
-
Reading the MIC : The MIC is defined as the lowest concentration of nisin in a well that shows no visible turbidity (bacterial growth).[2]
Protocol 5: MALDI-TOF Mass Spectrometry Analysis of this compound
This technique is used to accurately determine the molecular mass of the purified peptide, confirming its identity as this compound.
-
Sample Purification : this compound must be purified from the culture supernatant, often using methods like chloroform extraction or chromatography. The sample should be free of salts and detergents which can interfere with ionization.
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent like 30-50% acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Spotting the Target Plate (Dried-Droplet Method) :
-
Mix the purified nisin sample with the matrix solution in a ratio of approximately 1:1 to 1:10 (sample:matrix).
-
Spot 1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This process results in the co-crystallization of the nisin peptide within the matrix.
-
-
Data Acquisition : Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range for nisin (e.g., 2000-4000 Da).[6]
-
Analysis : The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated this compound molecule, which should be approximately 3330 Da.[1]
References
- 1. Methods for Plasmid and Genomic DNA Isolation from Lactobacilli | Springer Nature Experiments [experiments.springernature.com]
- 2. karger.com [karger.com]
- 3. Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug oxacillin with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates and Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Genome Sequence of Lactococcus lactis Subsp. lactis LL16 Confirms Safety, Probiotic Potential, and Reveals Functional Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling development of inhibition zones in an agar diffusion bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid detection of Lactococcuslactis isolates producing the lantibiotics nisin, lacticin 481 and lacticin 3147 using MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of agar diffusion bioassay for nisin quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 14. New Effective Method of Lactococcus Genome Editing Using Guide RNA-Directed Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nisin Z Production and Purification
These application notes provide a detailed protocol for the production and purification of Nisin Z, a potent antimicrobial peptide, from Lactococcus lactis. The methodologies are intended for researchers, scientists, and drug development professionals.
This compound Production
This compound is a natural variant of nisin produced by certain strains of Lactococcus lactis. Its production can be optimized by careful selection of culture media and fermentation conditions.
Microorganism
-
Producing Strain: Lactococcus lactis subsp. lactis (e.g., strain A164, IO-1, or other wild-type this compound producers).
Culture Media
For optimal this compound production, a nutrient-rich medium is required. While standard media like MRS can be used, supplementation or custom media formulations can significantly enhance yield.
Optimized Production Medium Recipe:
| Component | Concentration (g/L) | Notes |
| Tryptone | 10 - 20 | Primary nitrogen source. |
| Casein Peptone | 10 - 20 | Provides additional peptides and amino acids. |
| Yeast Extract | 5 - 10 | Source of B vitamins and other growth factors. |
| Sucrose | 20 | Found to be a more efficient carbon source than glucose for this compound production. |
| KH₂PO₄ | 2 | Buffering agent. |
| NaCl | 2 | Osmotic stabilizer. |
| MgSO₄·7H₂O | 0.2 | Source of magnesium ions. |
-
Preparation: Dissolve all components in distilled water, adjust the pH to 6.0-6.5 with 1M NaOH, and sterilize by autoclaving at 121°C for 15 minutes.
Experimental Protocol: this compound Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Lactococcus lactis from a fresh agar plate into a sterile tube containing 5 mL of the optimized production medium.
-
Incubate at 30°C for 16-18 hours without agitation.
-
-
Fermentation:
-
Inoculate a larger volume of the sterile production medium (e.g., 1 L in a 2 L fermenter) with the overnight culture (typically a 1-2% v/v inoculum).
-
Maintain the fermentation conditions at 30°C with controlled pH at 6.0-6.5. The pH can be controlled by the automated addition of 1M NaOH.
-
Incubate for 18-24 hours. This compound production typically reaches its peak during the late logarithmic growth phase.
-
This compound Purification
The purification of this compound from the fermentation broth involves a multi-step process to isolate the peptide from other cellular components and media constituents.
Experimental Workflow Diagram
Application Notes and Protocols: Nisin Z as a Potential Therapeutic Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has a long history of safe use as a food preservative.[1][2] Its potent antimicrobial activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains, has garnered significant interest for biomedical applications.[3][4] Nisin Z, a natural variant of Nisin A, has emerged as a promising therapeutic candidate against Methicillin-Resistant Staphylococcus aureus (MRSA), a leading cause of challenging nosocomial and community-acquired infections.[3][5] These notes provide a comprehensive overview of this compound's potential, including its mechanism of action, in vitro efficacy, and synergistic potential with conventional antibiotics. Detailed protocols for key experimental evaluations are also provided.
Mechanism of Action
This compound employs a dual mechanism of action against susceptible Gram-positive bacteria like MRSA.[6] Its primary target is Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall peptidoglycan. [14, 26 from ref 16]
-
Inhibition of Cell Wall Synthesis: this compound binds to the pyrophosphate region of Lipid II. This sequestration prevents the incorporation of Lipid II into the growing peptidoglycan chain, thereby halting cell wall construction.[6]
-
Pore Formation: Upon binding to Lipid II, several nisin-Lipid II complexes assemble to form pores in the cytoplasmic membrane.[7][8] This leads to the rapid dissipation of the proton motive force and leakage of essential cellular components like ions and ATP, ultimately causing cell death.[7]
This dual-action mechanism contributes to its potent bactericidal activity and may lower the probability of resistance development compared to antibiotics with a single target.[6][7]
Quantitative Data Summary
The following tables summarize the reported in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Activity of this compound Against MRSA
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
|---|---|---|---|
| ST291 | 3.85 | Not Reported | [5] |
| Various Clinical Isolates (Mean) | 6.3 | Not Reported | [6] |
| DFI Isolate (S. aureus Z. 25.2) | 6.1 ± 2.2 | ~24 - 36 | [7] |
| Clinical Isolate | 51.2 | 5000 | [2] |
Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), DFI (Diabetic Foot Infection). The high values from reference[2] differ from other reports and may reflect different testing conditions or strains.
Table 2: Synergistic and In Vitro/Ex Vivo Efficacy of this compound Combinations Against MRSA
| Combination | Strain | Key Finding(s) | Reference(s) |
|---|---|---|---|
| This compound (1 µg/mL) + Methicillin (32 µg/mL) | MRSA ST291 | Partial synergy observed. Achieved a 3.1 log reduction in CFU/mL after 3 hours. | [5][9] |
| This compound + Methicillin | MRSA ST291 | Combination significantly reduced pathogen numbers on an ex vivo porcine skin model compared to either agent alone. | [5][10][11] |
| Nisin + Vancomycin | MSSA & MRSA | Synergistic interactions were observed, particularly at higher vancomycin concentrations. | [12] |
| Nisin + Ciprofloxacin | MSSA & MRSA | Synergism was frequently observed, even at sub-MIC levels of nisin. | [12] |
| Nisin + Ramoplanin | MRSA | Synergy was observed. | [6] |
Note: CFU (Colony Forming Units), MSSA (Methicillin-Susceptible Staphylococcus aureus).
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Result | Reference(s) |
|---|---|---|---|---|
| HEKa | Human Epidermal Keratinocytes | MTT | Non-cytotoxic up to 25 µg/mL. | [7] |
| HaCat | Non-malignant Keratinocytes | LDH | No significant LDH release observed. | [13] |
| A375 | Melanoma | MTT | IC₅₀ ≈ 180 µM (~604 µg/mL) | [13] |
| HeLa, OVCAR-3, SK-OV-3 | Cervical/Ovarian Cancer | MTT | IC₅₀ values of 11.5–23 µM (~38-77 µg/mL) | [14] |
Note: IC₅₀ (Half-maximal inhibitory concentration), LDH (Lactate Dehydrogenase Assay). These results suggest this compound exhibits selective toxicity towards cancerous cells over non-malignant cell lines.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific strains and laboratory conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
-
Materials:
-
This compound stock solution (e.g., in 0.02 M HCl, filter-sterilized)
-
MRSA strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: Culture MRSA overnight on a TSA plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilution: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in CAMHB across the wells of a 96-well plate (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
MBC Determination: Take 10 µL aliquots from all clear wells (at and above the MIC). Spot-plate onto TSA plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony growth, corresponding to a ≥99.9% reduction in the initial inoculum.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and a conventional antibiotic (e.g., methicillin).
-
Materials:
-
This compound and antibiotic stock solutions
-
Materials from Protocol 1
-
-
Procedure:
-
Prepare a 96-well plate with two-fold serial dilutions of this compound along the y-axis and the partner antibiotic along the x-axis. This creates a matrix of combination concentrations.
-
Prepare and add the MRSA inoculum to each well as described in Protocol 1.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (ΣFIC) = FIC of this compound + FIC of Antibiotic
-
-
Interpretation:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive/Partial Synergy[5]
-
1.0 < ΣFIC ≤ 4.0: Indifference
-
ΣFIC > 4.0: Antagonism
-
-
Protocol 3: Time-Kill Assay
This dynamic assay evaluates the rate of bacterial killing over time.
-
Materials:
-
This compound and/or antibiotic solutions at desired concentrations (e.g., 1x MIC)
-
Log-phase MRSA culture
-
CAMHB
-
Sterile tubes, TSA plates, Ringer's solution (for dilutions)
-
-
Procedure:
-
Prepare tubes of CAMHB containing: (i) no antimicrobial (growth control), (ii) this compound alone, (iii) antibiotic alone, and (iv) this compound + antibiotic.
-
Inoculate each tube with a log-phase MRSA culture to a final density of ~5 x 10⁵ - 1 x 10⁶ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 hours), withdraw an aliquot from each tube.[5][11]
-
Perform ten-fold serial dilutions in Ringer's solution and plate onto TSA plates to determine viable cell counts (CFU/mL).
-
Plot log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Protocol 4: Ex Vivo Porcine Skin Model
This protocol assesses antimicrobial efficacy on a surface that mimics human skin.[5][11][15]
-
Materials:
-
Freshly excised porcine skin
-
MRSA culture
-
Phosphate-buffered saline (PBS)
-
This compound and methicillin solutions
-
Stomacher or similar tissue homogenizer
-
-
Procedure:
-
Skin Preparation: Shave and disinfect the porcine skin. Cut into uniform pieces (e.g., 2x2 cm).
-
Contamination: Contaminate the skin samples with a known concentration of MRSA (e.g., 10⁷ CFU/mL) and incubate for 1 hour to allow bacterial attachment.[5]
-
Treatment: Apply the treatment solutions (this compound, methicillin, or the combination) to the surface of the skin samples. Include an untreated control.
-
Incubation: Incubate for a defined period (e.g., 3 hours) at 37°C in a humidified chamber.[5][11]
-
Recovery: Place each skin sample in a sterile bag with PBS and homogenize using a stomacher to recover the bacteria.
-
Enumeration: Perform serial dilutions and plate the homogenate on TSA to determine the remaining viable bacteria (CFU/mL).
-
Compare the log reduction in CFU/mL between treated and untreated groups.
-
Experimental Workflow and Logic
The evaluation of this compound as a therapeutic agent follows a logical progression from initial screening to more complex models.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent against MRSA, both as a standalone agent and as a synergistic partner to conventional antibiotics like methicillin. Its rapid, dual-mode bactericidal action and favorable preliminary safety profile are promising attributes.[6][7] The ability of this compound to enhance the efficacy of antibiotics to which MRSA is resistant could be a critical strategy in combating antimicrobial resistance.[5][10]
Future research should focus on comprehensive in vivo studies using relevant animal models of MRSA infection (e.g., skin, wound, and systemic infections) to establish efficacy and safety.[16][17] Furthermore, optimizing drug delivery through novel formulations could enhance the stability and bioavailability of this compound at the site of infection, paving the way for its potential clinical application.
References
- 1. The antimicrobial metabolite this compound reduces intestinal tumorigenesis and modulates the cecal microbiome in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical applications of nisin [escholarship.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Bacteriocins on Methicillin-Resistant Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and lacticin 3147 improve efficacy of antibiotics against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effects of nisin on the expression of virulence genes of methicillin-resistant/sensitive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Nisin Z Encapsulation in Liposomes: Application Notes for Researchers
For Immediate Release
This document provides a detailed protocol for the encapsulation of Nisin Z within liposomal vesicles, a process designed to enhance its stability and antimicrobial efficacy. These application notes are intended for researchers, scientists, and professionals in the field of drug development and food science.
Introduction
Nisin, a polycyclic antibacterial peptide, has garnered significant attention for its broad-spectrum activity against Gram-positive bacteria. This compound, a natural variant of nisin, exhibits enhanced solubility and diffusion properties.[1] However, its application can be limited by factors such as enzymatic degradation and interaction with food components. Encapsulation in liposomes offers a promising strategy to protect nisin from inactivation, ensure its controlled release, and improve its stability.[2] This protocol outlines the thin-film hydration method, a common and effective technique for preparing this compound-loaded liposomes.
Quantitative Data Summary
The efficiency of this compound encapsulation and the physicochemical properties of the resulting liposomes are influenced by various factors, including the lipid composition and the preparation method. The following tables summarize key quantitative data from relevant studies.
Table 1: Encapsulation Efficiency of this compound in Various Liposome Formulations
| Liposome Composition | Preparation Method | Encapsulation Efficiency (%) | Reference |
| Proliposome H | Proliposome method | 34.6 | [3] |
| Proliposome S | Proliposome method | 26.0 | [3] |
| Proliposome Duo | Proliposome method | 11.6 | [3] |
| Proliposome C | Proliposome method | 9.5 | [3] |
| Soy Lecithin | Thin film evaporation-sonication | 82.26 (at pH 7.0) | [4] |
| Phosphatidylcholine (PC) | Hydration of dried lipids | - | |
| PC-Cholesterol (7:3) | Hydration of dried lipids | - | |
| PC-Phosphatidylglycerol (PG)-Cholesterol (5:2:3) | Hydration of dried lipids | - | |
| Anionic vesicles | Mozafari method | up to 54 | [5][6] |
Note: Encapsulation efficiency can vary significantly based on the specific experimental conditions.
Table 2: Physicochemical Characterization of Nisin-Loaded Liposomes
| Liposome Formulation | Parameter | Value | Reference |
| Nisin-loaded niosomes | Particle Size | 200 nm | [6] |
| Nisin-loaded niosomes | Loading Efficiency | 36% | [6] |
| Nisin-loaded niosomes | Nisin Release (72h) | 32% | [6] |
| Soy Lecithin Liposomes | Release Rate (6 days) | up to 96.49% (at pH 6.0) | [4] |
Experimental Protocol: Thin-Film Hydration Method
This protocol details the steps for encapsulating this compound using the thin-film hydration technique followed by sonication for size reduction.[4][7][8][9]
Materials
-
Soy Lecithin (or other desired phospholipid mixture)
-
Cholesterol (optional, can improve liposome stability)[1]
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Round-bottom flask
-
Syringe filters (0.22 µm)
Procedure
-
Lipid Film Formation:
-
Dissolve soy lecithin and cholesterol (if used) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask under a vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in PBS (pH 7.0). The concentration of this compound can be optimized, with studies using concentrations around 100 mg/mL as a starting point.[1][3]
-
Add the this compound solution to the round-bottom flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for approximately 1 hour. This process will lead to the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Size Reduction):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposome suspension.
-
Use either a probe sonicator (with appropriate power settings and pulse mode to avoid overheating) or a bath sonicator.
-
The duration of sonication will influence the final size of the liposomes and should be optimized for the specific application.
-
-
Purification:
-
To separate the this compound-loaded liposomes from the unencapsulated peptide, centrifuge the suspension at high speed (e.g., 85,000 x g for 1 hour).[1]
-
Discard the supernatant containing the unencapsulated this compound.
-
The pellet, containing the liposomes, can be washed and resuspended in fresh PBS.
-
Characterization
-
Encapsulation Efficiency (EE%): Determine the amount of encapsulated this compound by lysing the liposomes (e.g., with a suitable detergent like Triton X-100) and quantifying the this compound concentration using a protein assay or HPLC. The EE% is calculated as: (Amount of encapsulated this compound / Total initial amount of this compound) x 100
-
Particle Size and Polydispersity Index (PDI): Analyze the size distribution and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the liposomes using a zetasizer to assess their stability.
Visualization of Experimental Workflow and Liposome Structure
The following diagrams illustrate the key processes and components involved in the preparation of this compound-loaded liposomes.
Caption: Experimental workflow for this compound encapsulation in liposomes.
Caption: Logical relationship of components in a this compound liposome.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activities of this compound Encapsulated in Liposomes or Produced In Situ by Mixed Culture during Cheddar Cheese Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Nisin Z Efficacy In Vitro
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for evaluating the efficacy of Nisin Z, a potent antimicrobial peptide, in various in vitro models. The included methodologies cover the assessment of its antibacterial, antibiofilm, and cytotoxic properties.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the visible growth of a microorganism (MIC) and the minimum concentration required to kill the microorganism (MBC).
Experimental Protocol
Materials:
-
This compound powder
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptone Yeast Broth)
-
Bacterial strain(s) of interest
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile agar plates (e.g., Brain Heart Infusion agar)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., sterile distilled water with a small amount of acid to aid dissolution) to a known concentration.[1] Filter-sterilize the solution.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select 3-5 morphologically identical colonies and suspend them in broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (bacterial suspension without this compound), and column 12 will be the negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.[2]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[2][3]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[2][4] This can be confirmed by measuring the optical density (OD) at 600 nm.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth (from the MIC well and higher concentrations) and plate it onto an appropriate agar plate.[4]
-
Incubation and MBC Reading: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.[4]
Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 1 | - | [2] |
| Staphylococcus aureus (MRSA) | 2 | - | [2] |
| S. aureus Z. 25.2 (DFI isolate) | 6.1 ± 2.2 | - | [5] |
| P. aeruginosa Z. 25.1 (DFI isolate) | - | - | [5] |
| Acinetobacter spp. | - | - | |
| Erwinia spp. | - | - | |
| Helicobacter spp. | - | - | |
| Xanthomonas spp. | - | - |
Note: "-" indicates data not specified in the cited sources.
Experimental Workflow
Assessment of Anti-Biofilm Efficacy
This section describes methods to evaluate the ability of this compound to inhibit biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) and to eradicate established biofilms (Minimum Biofilm Eradication Concentration - MBEC).
Experimental Protocol
Materials:
-
This compound solution
-
Bacterial strain(s) capable of forming biofilms
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Plate reader
Procedure for MBIC:
-
Perform a two-fold serial dilution of this compound in a 96-well plate as described in the MIC protocol.
-
Add the bacterial inoculum to the wells.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).
-
After incubation, discard the planktonic cells by gently washing the wells with Phosphate Buffered Saline (PBS).
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 10-15 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the stain by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Quantify the biofilm biomass by measuring the absorbance at 570-595 nm using a plate reader.
-
The MBIC is the lowest concentration of this compound that significantly inhibits biofilm formation compared to the control.
Procedure for MBEC:
-
First, establish mature biofilms by inoculating a 96-well plate with the bacterial suspension and incubating for 24-48 hours.[6]
-
After biofilm formation, remove the planktonic cells and wash the wells with PBS.[2]
-
Add fresh broth containing two-fold serial dilutions of this compound to the wells with the established biofilms.[2][7]
-
Following incubation, quantify the remaining viable biofilm using the crystal violet staining method described above or by using a metabolic assay like XTT.[6]
-
The MBEC is the lowest concentration of this compound required to eradicate the pre-formed biofilm.[4]
Data Presentation
| Bacterial Strain | This compound MBIC (µg/mL) | This compound MBEC (µg/mL) | Reference |
| S. aureus Z. 25.2 | 5 - 10 | 200 - 400 | [5] |
| S. aureus (MSSA) | 16 (SMIC₅₀) | - | [2][7] |
| S. aureus (MRSA) | 32 (SMIC₅₀) | - | [2][7] |
Note: SMIC₅₀ refers to the concentration required for 50% disruption of the established biofilm.
Experimental Workflow
In Vitro Cytotoxicity Assay
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on mammalian cell lines, which is crucial for evaluating its potential as a therapeutic agent.
Experimental Protocol
Materials:
-
This compound solution
-
Mammalian cell line(s) of interest (e.g., HeLa, ACHN, 5637, melanoma cells)[2][8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2][10]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation
| Cell Line | This compound Concentration (µg/mL) | Cell Viability (%) | IC₅₀ (µM) | Reference |
| ACHN (Kidney Cancer) | 130 | 83.04 | - | [2] |
| ACHN (Kidney Cancer) | 230 | 71.92 | - | [2] |
| ACHN (Kidney Cancer) | 330 | 60.98 | - | [2] |
| ACHN (Kidney Cancer) | 430 | 57.87 | - | [2] |
| 5637 (Bladder Cancer) | - | More susceptible than ACHN | - | [2] |
| HEKa (Keratinocytes) | 5-25 | 90.3 - 84.6 (Non-cytotoxic) | - | [5] |
| HEKa (Keratinocytes) | 50-100 | 78.9 - 68.2 (Weakly cytotoxic) | - | [5] |
| HEKa (Keratinocytes) | 200 | 56.7 (Moderately cytotoxic) | - | [5] |
| MCF-7 (Breast Cancer) | - | - | 5 | [11] |
| HeLa (Cervical Cancer) | - | - | 11.5 - 23 | [9] |
Note: "-" indicates data not specified in the cited sources.
This compound's Mode of Action on Cancer Cells
Time-Kill Kinetics Assay
This assay is used to determine the rate at which this compound kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic effects.[12]
Experimental Protocol
Materials:
-
This compound solution
-
Bacterial strain(s) of interest
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Shaking incubator
-
Sterile agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute it in fresh broth to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.[13]
-
Experimental Setup: Prepare several tubes or flasks, each containing the bacterial suspension. Add this compound at different concentrations (e.g., MIC, 2x MIC, 4x MIC).[13] Include a growth control tube without this compound.
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.[12] A bacteriostatic effect is observed if the bacterial count remains relatively stable compared to the initial inoculum.[12]
Experimental Workflow
This compound's Antibacterial Mode of Action
References
- 1. Nisin and Nisin Probiotic Disrupt Oral Pathogenic Biofilms and Restore Their Microbiome Composition towards Healthy Control Levels in a Peri-Implantitis Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activities of Nisin from Lactococcus lactis and Alteration of the Bacteria-Induced Pro-Inflammatory Responses on kidney and bladder tumor Cell Lines [transresurology.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections [mdpi.com]
- 6. In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transresurology.com [transresurology.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Nisin Induces Cytotoxicity and Apoptosis in Human Asterocytoma Cell Line (SW1088) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Nisin Z in Agricultural Pathogen Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nisin Z, a potent antimicrobial peptide, in the control of agricultural pathogens. This document includes quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound in Agriculture
Nisin is a bacteriocin produced by the bacterium Lactococcus lactis.[1] It is a polycyclic antimicrobial peptide with a well-established safety profile, being widely used as a food preservative (E234).[2] this compound is a natural variant of Nisin A, differing by a single amino acid substitution (Asn27Lys), which has been shown to possess superior diffusion and solubility properties under neutral pH conditions. While its primary activity is against Gram-positive bacteria, a growing body of evidence demonstrates its efficacy against Gram-negative plant pathogens and some fungi, making it a promising candidate for a sustainable and eco-friendly alternative to conventional pesticides in agriculture.[2][3][4]
Quantitative Efficacy Data
The antimicrobial activity of nisin has been quantified against several key agricultural pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values reported in various studies.
Table 1: Antibacterial Activity of Nisin Against Phytopathogenic Bacteria
| Pathogen | Disease | Nisin Variant | MIC (µg/mL) | Reference |
| Erwinia amylovora | Fire blight | Nisin A | Mean: 55.66 | [3] |
| Xanthomonas campestris | Black rot | Nisin A | Mean: 130.0 (for the genus) | [3] |
| Pseudomonas syringae | Bacterial speck/blight | Nisin A | Mean: 27.18 (Range: 6.6-52.8) | [3] |
| Xylella fastidiosa subsp. pauca | Olive quick decline syndrome | Nisin A | MLC: 600 | [2] |
Table 2: Antifungal Activity of this compound
| Pathogen | Relevance | Nisin Variant | MIC (µg/mL) | Reference |
| Candida albicans | Human pathogen (model for fungi) | This compound | 500 | [5] |
| Candida tropicalis | Human pathogen (model for fungi) | Nisin | 2 - 8 | [6][7] |
Mechanism of Action
This compound exerts its antimicrobial activity through a primary mechanism involving the disruption of the pathogen's cell envelope.
Antibacterial Mechanism
Against bacteria, nisin's primary target is Lipid II , an essential precursor for peptidoglycan synthesis in the bacterial cell wall.[1][8] The mechanism involves a dual action:
-
Inhibition of Cell Wall Synthesis: this compound binds to Lipid II, sequestering it and preventing its incorporation into the growing peptidoglycan chain. This effectively halts cell wall construction.
-
Pore Formation: Upon binding to Lipid II, nisin molecules insert into the cell membrane, forming pores. This leads to the rapid efflux of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
Antifungal Mechanism
The antifungal mechanism of this compound is less defined but is believed to involve disruption of the fungal cell wall and membrane integrity.[7] Studies on Candida species have shown that this compound can inhibit the transition from yeast to hyphal form, a critical step in virulence, and cause significant ultrastructural damage to the fungal cells.[5]
Experimental Protocols
The following are detailed protocols for common in vitro and in planta assays to evaluate the efficacy of this compound against agricultural pathogens.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for determining the MIC of this compound against phytopathogenic bacteria.[3][4]
Materials:
-
This compound (ensure purity is known)
-
Sterile 96-well microtiter plates
-
Appropriate liquid broth medium for the target bacterium (e.g., Luria-Bertani (LB) broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile citric acid buffer (0.01 M, pH 3.4) or other suitable solvent for this compound
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in the citric acid buffer to create a concentrated stock solution (e.g., 10 mg/mL). Further dilute this stock in the appropriate broth medium to twice the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Grow the target bacterium overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL in the wells of the microtiter plate.
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the 2x concentrated this compound solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, effectively halving the this compound concentration to the final test concentrations.
-
Controls:
-
Positive Control: Wells containing broth and bacterial inoculum only (no this compound).
-
Negative Control: Wells containing broth only (no bacteria or this compound).
-
-
Incubation: Incubate the plate at the optimal temperature for the target bacterium for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth of the bacterium, as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol 2: Agar Well Diffusion Assay
This method is suitable for assessing the inhibitory activity of this compound against both bacteria and fungi.
Materials:
-
This compound solution of known concentration
-
Petri plates with appropriate solid agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi)
-
Overnight culture of the target bacterium or spore suspension of the target fungus
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Plate Preparation: Using a sterile swab, evenly inoculate the surface of the agar plate with the target microorganism to create a lawn.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Application of this compound: Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic or antifungal agent.
-
Negative Control: A well containing the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plates under conditions suitable for the growth of the target microorganism (e.g., 37°C for 24 hours for many bacteria, 25-28°C for 48-72 hours for many fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater sensitivity to this compound.
Protocol 3: In Planta Pathogen Control Assay
This protocol provides a general framework for evaluating the efficacy of this compound in controlling a pathogen on a host plant, based on the methodology used for Xylella fastidiosa.[2]
Materials:
-
Healthy host plants susceptible to the target pathogen
-
This compound solution at the desired treatment concentration
-
Pathogen culture at a known concentration
-
Method for plant inoculation (e.g., spray, injection, wound inoculation)
-
Controlled environment for plant growth (e.g., greenhouse, growth chamber)
Procedure:
-
Plant Acclimatization: Acclimate healthy plants to the controlled environment for at least one week prior to the experiment.
-
Treatment Application:
-
Preventive Treatment: Apply the this compound solution to the plants 24 hours before inoculation with the pathogen. Application methods can include foliar spray or stem injection.
-
Curative Treatment: Apply the this compound solution to the plants 24 hours after inoculation with the pathogen.
-
-
Pathogen Inoculation: Inoculate the plants with the pathogen using a method that mimics natural infection. For example, spray a bacterial suspension onto leaves or inject it into the stem.[9]
-
Controls:
-
Positive Control: Plants inoculated with the pathogen but treated with a placebo (e.g., the solvent for this compound).
-
Negative Control: Healthy plants that are not inoculated or treated.
-
-
Incubation and Observation: Maintain the plants in the controlled environment and monitor for disease symptoms over a period of several days to weeks, depending on the pathogen's life cycle.
-
Data Collection: Assess disease severity using a rating scale, measure lesion size, or quantify the pathogen population within the plant tissue using techniques like quantitative PCR (qPCR) or plate counting.
Experimental Workflow and Logic
The process of evaluating this compound as a potential agricultural biocontrol agent follows a logical progression from in vitro screening to in planta validation.
References
- 1. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nisin-based therapy: a realistic and eco-friendly biocontrol strategy to contrast Xylella fastidiosa subsp. pauca infections in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits the growth of Candida albicans and its transition from blastospore to hyphal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antifungal activity of nisin against clinical isolates of azole-resistant Candida tropicalis [frontiersin.org]
- 7. Antifungal activity of nisin against clinical isolates of azole-resistant Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nisin Z Production from Lactococcus lactis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the production of Nisin Z from Lactococcus lactis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound production in Lactococcus lactis?
A1: The production of this compound is a complex process influenced by a multitude of factors. Key parameters include the composition of the growth medium (carbon and nitrogen sources), pH, temperature, and aeration.[1] Genetic factors of the producing strain also play a crucial role.[2]
Q2: What is the optimal pH for this compound production?
A2: Optimal this compound production is generally achieved at a controlled pH between 6.0 and 6.5.[1][3] While the bacteria can grow at a wider pH range, from 4.5 to 7.0, higher acidity can negatively impact nisin stability and production.[1] For instance, one study noted that while a pH of 7.0 supported high growth rates, bacteriocin production was reduced under these conditions.[1]
Q3: What is the ideal temperature for this compound fermentation?
A3: The most favorable temperatures for this compound production are typically between 25°C and 30°C.[1][3] Higher temperatures, such as 40°C, may not inhibit bacterial growth but can lead to a significant reduction in this compound yield.[1] This could be due to effects on peptide stability, post-translational modifications, or regulatory effects on biosynthesis.[1]
Q4: Which carbon and nitrogen sources are best for this compound production?
A4: The choice of carbon and nitrogen sources is critical. Sucrose and lactose have been identified as efficient carbon sources for nisin production in several L. lactis strains.[1][3] Interestingly, glucose has been reported to be a poor carbon source for this compound production in some isolates.[1][3] Supplementing media with tryptone and casein peptone has been shown to increase the production of this compound.[1]
Q5: How does aeration affect this compound production?
A5: this compound production has been observed to be better under aerobic conditions compared to anaerobic conditions.[1][3] However, the influence of aeration can be complex and may interact with other factors like pH control.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | Suboptimal medium composition. | Optimize carbon and nitrogen sources. Consider using sucrose or lactose instead of glucose.[1][3] Supplement with tryptone or casein peptone.[1] |
| Incorrect pH of the medium. | Maintain a constant pH between 6.0 and 6.5 during fermentation.[1][3] | |
| Inappropriate fermentation temperature. | Set the incubation temperature to a range of 25°C to 30°C.[1][3] | |
| Insufficient aeration. | Ensure adequate aeration during fermentation, as it has been shown to improve yield.[1] | |
| Low expression of key biosynthesis genes. | Consider bioengineering the strain to overexpress genes like nisA (the structural gene for the nisin pre-peptide) and nisRK (the two-component regulatory system).[2][5] | |
| Inconsistent this compound Yields | Fluctuation in fermentation parameters. | Implement strict control over pH, temperature, and aeration throughout the fermentation process. |
| Variability in inoculum preparation. | Standardize the inoculum preparation procedure, including the age and density of the starter culture. | |
| Adsorption of nisin to producer cells. | Consider adding Tween 80 to the medium and adjusting the pH during sample processing to reduce adsorption.[6] | |
| Difficulty in this compound Purification | Low concentration in the culture supernatant. | Optimize production conditions to maximize the initial nisin concentration. |
| Contaminants in the culture medium. | Use a defined or semi-defined medium to reduce the complexity of the starting material. | |
| Inefficient purification method. | Employ cation exchange chromatography, a common and effective method for purifying the cationic nisin peptide.[7] A multi-step salt elution can improve purity.[7] Expanded bed ion exchange chromatography has also been shown to be effective for single-step purification from unclarified broth.[8][9] |
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Reference(s) |
| pH | 6.0 - 6.5 | [1][3] |
| Temperature | 25°C - 30°C | [1][3] |
| Carbon Source | Sucrose, Lactose | [1][3] |
| Nitrogen Source | Tryptone, Casein Peptone | [1] |
| Aeration | Aerobic conditions preferred | [1] |
Table 2: Example of Optimized Medium Composition for Nisin Production
This table presents a summary from a study optimizing lysostaphin production using the nisin-controlled expression system, which provides insights into general medium optimization for L. lactis.[10]
| Component | Optimized Concentration |
| Lactose | 7% |
| Peptone | 2.5% |
| Yeast Extract | 2% |
| Sodium Phosphate (Na₂HPO₄·2H₂O) | 0.01% |
| ZnSO₄ | 100 µM |
| MgSO₄ | 1 mM |
| MnSO₄ | 0.1 mM |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Lactococcus lactis from a fresh agar plate to a tube containing 10 mL of appropriate broth medium (e.g., M17 or MRS supplemented with a suitable carbon source).
-
Incubate at 30°C for 16-18 hours without agitation.
-
-
Fermentation:
-
Prepare the production medium in a fermenter. The medium composition should be optimized based on previous experiments (see Table 2 for an example).
-
Sterilize the fermenter and medium.
-
Inoculate the fermenter with the overnight culture to a final concentration of 1-5% (v/v).
-
Maintain the fermentation parameters at their optimal levels:
-
Incubate for 12-24 hours. Samples can be taken periodically to monitor cell growth (OD₆₀₀) and nisin activity.
-
Protocol 2: Quantification of this compound Activity (Agar Diffusion Assay)
-
Indicator Strain Preparation:
-
Assay Plate Preparation:
-
Prepare an appropriate agar medium (e.g., LM17 agar) and temper it to 45-50°C.
-
Seed the molten agar with 0.5-1% of the overnight indicator strain culture and pour into sterile petri dishes.
-
Allow the agar to solidify.
-
Create wells (5-6 mm in diameter) in the agar.
-
-
Sample Analysis:
-
Prepare serial dilutions of the cell-free supernatant from the fermentation broth and a nisin standard of known concentration.
-
Add a fixed volume (e.g., 50 µL) of each dilution and the standard to the wells.
-
Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 30°C) for 18-24 hours.
-
-
Quantification:
-
Measure the diameter of the inhibition zones around the wells.
-
Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the nisin standard concentration.
-
Determine the nisin concentration in the samples by interpolating their inhibition zone diameters on the standard curve. The activity is often expressed in Arbitrary Units (AU)/mL or International Units (IU)/mL.[2][5]
-
Protocol 3: this compound Purification (Cation Exchange Chromatography)
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the cell-free supernatant.
-
Adjust the pH of the supernatant to a range of 3-4 for optimal binding to the cation exchange resin.[8]
-
-
Chromatography:
-
Equilibrate a cation exchange column (e.g., SP Sepharose) with a low salt buffer at the same pH as the sample.
-
Load the prepared supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound contaminants.
-
-
Elution:
-
Desalting and Concentration:
-
Pool the active fractions.
-
Desalt and concentrate the purified nisin using methods such as dialysis or ultrafiltration.
-
Lyophilize the final product for long-term storage.
-
Visualizations
Caption: this compound biosynthesis and its two-component regulatory signal transduction pathway.
Caption: A generalized experimental workflow for optimizing this compound production and analysis.
References
- 1. This compound Production by Wild Strains of Lactococcus lactis Isolated from Brazilian (Italian Type) Fermented Sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated workflow for characterization of bacteriocin production in natural producers Lactococcus lactis and Latilactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple one-step purification of this compound from unclarified culture broth of Lactococcus lactis subsp. lactis A164 using expanded bed ion exchange chromatography [agris.fao.org]
- 10. Optimization of the Lactococcus lactis nisin-controlled gene expression system NICE for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Production of nisin by Lactococcus lactis in media with skimmed milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
"troubleshooting low yield in Nisin Z purification"
Welcome to the technical support center for Nisin Z purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process, with a primary focus on resolving issues of low yield.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your this compound purification workflow.
Q1: My final yield of purified this compound is unexpectedly low. What are the common causes and how can I troubleshoot this?
A1: Low final yield is a multifaceted problem that can arise from suboptimal conditions at various stages, from initial production to final purification steps. The key is to systematically evaluate each part of your workflow.
Potential Causes & Solutions:
-
Suboptimal Upstream Production: Low yield often starts with inefficient production by the Lactococcus lactis strain. Fermentation conditions must be optimized for maximal nisin expression.[1]
-
Inefficient Initial Recovery (Pre-purification): Significant amounts of this compound can be lost before chromatography begins.
-
Poor Recovery from Precipitation: Ammonium sulfate precipitation is a common first step, but its efficiency is highly dependent on the salt concentration.
-
Losses During Chromatography: this compound, being a cationic peptide, is commonly purified using cation exchange chromatography (cIEX).[7] Low recovery can occur due to improper binding or elution.
-
Solution:
-
Binding: Load your sample onto the cIEX column at an acidic pH (e.g., pH 3) to ensure nisin carries a net positive charge and binds effectively.[7]
-
Elution: Avoid using a single-step high-salt elution (e.g., 1 M NaCl), which can lead to co-elution of contaminants and a broad elution peak.[7] A stepwise gradient elution (e.g., with steps at 200 mM, 400 mM, 600 mM NaCl) provides better separation and recovery. The bulk of active nisin typically elutes at around 400 mM NaCl.[7]
-
-
-
Degradation of this compound: this compound can be degraded by proteases present in the culture supernatant or can lose activity due to pH or temperature instability.[8][9]
-
Solution: Maintain acidic conditions (pH 3-3.5) and low temperatures (4°C) throughout the purification process wherever possible.[4] Consider adding protease inhibitors, although this is less common if the initial steps are handled quickly and at low pH.
-
Below is a troubleshooting workflow to help identify the source of low yield.
Q2: My recovery from ammonium sulfate precipitation is poor. What factors should I check?
A2: Ammonium sulfate precipitation is a critical concentration step, and its efficiency depends heavily on precise control of conditions.
Potential Causes & Solutions:
-
Incorrect Salt Concentration: This is the most common cause of poor yield. The solubility of nisin is highly sensitive to the salt concentration.
-
Suboptimal pH: Nisin solubility is pH-dependent.
-
Temperature: Precipitation kinetics can be affected by temperature.
-
Incomplete Pellet Recovery: After centrifugation, the precipitated nisin forms a pellet that must be carefully collected.
Q3: I am losing most of my this compound during cation exchange chromatography (cIEX). How can I improve my yield?
A3: Loss during cIEX can happen at the binding, washing, or elution stage. Optimizing each of these steps is crucial for high recovery.
Potential Causes & Solutions:
-
Poor Binding to the Column: If this compound does not bind efficiently, it will be lost in the flow-through.
-
Solution: Nisin is a cationic peptide, so it requires a net positive charge to bind to a cation exchanger (like SP Sepharose).[7] Ensure your sample is loaded at an acidic pH (e.g., pH 3.0) where nisin is positively charged.[7] Also, make sure the ionic strength of your sample is low; high salt content will prevent binding.
-
-
Premature Elution During Washing: The wash step is designed to remove non-specifically bound contaminants, but harsh conditions can also elute the target peptide.
-
Solution: Wash the column with a low-salt buffer at the same acidic pH as the loading buffer (e.g., 50 mM lactic acid, pH 3).[7] This should be sufficient to remove contaminants without eluting the more tightly bound nisin.
-
-
Inefficient Elution: The elution strategy directly impacts both purity and yield. A single-step elution with high salt can result in a broad peak and poor separation.[7]
-
Solution: Implement a stepwise NaCl gradient. A five-step gradient has been shown to be highly effective.[7] The majority of pure, active this compound elutes at 400 mM NaCl.[7] Fractions collected at different salt concentrations (e.g., 200 mM, 400 mM, 600 mM, 800 mM, 1 M NaCl) should be analyzed separately to identify the purest and most active fractions.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect from this compound purification?
A realistic yield depends heavily on the chosen purification strategy. A well-optimized process combining ammonium sulfate precipitation (40% saturation) and multi-step cation exchange chromatography can achieve high recovery. For instance, expanded bed ion exchange chromatography has been reported to yield 90% recovery with a 31-fold purification.[5] In contrast, direct cation exchange on culture medium may result in yields as low as 20%.[3]
Q2: How does pH impact this compound stability and activity?
This compound exhibits maximum stability and solubility at an acidic pH, typically between 3.0 and 3.5.[4] As the pH increases, its stability and solubility decrease.[4] Maintaining a low pH throughout purification is critical to prevent aggregation and degradation, thereby preserving its biological activity.[3][9]
Q3: How can I monitor this compound during purification if it's not detectable at 280 nm?
This compound lacks aromatic amino acids (tryptophan, tyrosine, phenylalanine), making it undetectable by measuring absorbance at 280 nm.[7] Instead, protein elution during chromatography should be monitored at a lower wavelength, such as 215 nm, which detects the peptide bonds.[7][10] Additionally, fractions must be tested for biological activity using an agar diffusion assay against a nisin-sensitive indicator strain like Lactococcus lactis NZ9000.[7]
Q4: Is it better to use a gradient or stepwise elution for cation exchange chromatography?
A stepwise elution is generally superior for this compound purification.[7] While a linear gradient might seem attractive, it often results in a broad elution peak with no significant improvement in purity compared to a single-step elution.[7] A five-step NaCl gradient, in contrast, effectively separates nisin from proteinaceous contaminants, with the most active and pure nisin eluting in the 400 mM NaCl fraction.[7]
Data Presentation
Table 1: Comparison of this compound Purification Methods
This table summarizes the reported efficiency of various purification techniques.
| Purification Method | Starting Material | Purification Fold | Yield (%) | Reference(s) |
| Ammonium Sulfate Precipitation (40% Saturation) | Culture Supernatant | 168.8 | 90.04 | [3][5] |
| Ammonium Sulfate (40%) + Electrodialysis | Culture Supernatant | 21.8 | 70 | [11][13] |
| Expanded Bed Ion Exchange Chromatography | Unclarified Culture Broth | 31 | 90 | [5] |
| Direct Cation Exchange Chromatography | Culture Medium | 1.8 | 20 | [3] |
| Immunoaffinity Chromatography | Culture Supernatant | 10 | 72 | [5][13] |
| Hydrophobic Interaction Chromatography | Culture Supernatant | 10.9 | 51 | [5] |
| Solvent Extraction (Chloroform at -10°C) | Culture Supernatant | 37.43 | 24.23 | [3] |
| Salting-Out (NaCl) & Spray Drying | Culture Supernatant | N/A | 82 | [4] |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation (40% Saturation)
This protocol describes the initial concentration of this compound from cell-free supernatant (CFS).
-
Preparation: Start with clarified CFS from your L. lactis culture. Chill the supernatant to 4°C.
-
Acidification: Adjust the pH of the CFS to 3.0 using 1 M HCl. Stir gently on a magnetic stirrer in a cold room or on ice.
-
Salt Addition: While stirring, slowly add solid, finely ground ammonium sulfate to reach 40% saturation. (For every 1 liter of solution, this corresponds to adding 229 g of ammonium sulfate). Add the salt gradually over 15-30 minutes to avoid localized high concentrations.[3][11]
-
Precipitation: Continue stirring the mixture gently at 4°C for at least 4 hours, or preferably overnight, to allow for complete precipitation.
-
Recovery: Centrifuge the mixture at >10,000 x g for 30-60 minutes at 4°C.[11]
-
Resuspension: Carefully discard the supernatant. Resuspend the resulting protein pellet in a minimal volume of a suitable buffer for the next step (e.g., 50 mM lactic acid, pH 3 for cIEX).
Protocol 2: Cation Exchange Chromatography (cIEX)
This protocol is optimized for purifying this compound using a five-step salt gradient.[7]
-
Column & Buffers:
-
Column: Use a cation exchange column, such as a HiTrap SP HP 5 mL column.
-
Binding/Wash Buffer (Buffer A): 50 mM lactic acid, pH 3.0.
-
Elution Buffer (Buffer B): 50 mM lactic acid, 1 M NaCl, pH 3.0.
-
-
Sample Preparation: Ensure the resuspended nisin pellet from the precipitation step is fully dissolved in Buffer A and filtered through a 0.45 µm membrane.[7]
-
Equilibration: Equilibrate the cIEX column with at least 5-10 column volumes (CV) of Buffer A.
-
Loading: Load the prepared sample onto the column at a low flow rate (e.g., 2-4 mL/min). Collect the flow-through to check for unbound nisin.
-
Washing: Wash the column with Buffer A until the absorbance at 215 nm returns to baseline. This removes unbound contaminants.[7]
-
Stepwise Elution: Elute the bound peptides by applying a five-step gradient of increasing NaCl concentration. Perform each step with 3-5 CV of the mixed buffer.
-
Step I: 20% Buffer B (200 mM NaCl)
-
Step II: 40% Buffer B (400 mM NaCl)
-
Step III: 60% Buffer B (600 mM NaCl)
-
Step IV: 80% Buffer B (800 mM NaCl)
-
Step V: 100% Buffer B (1 M NaCl)
-
-
Fraction Collection: Collect fractions throughout the elution process and monitor the absorbance at 215 nm.[7]
-
Analysis: Analyze the collected fractions for nisin concentration and activity using an agar diffusion assay. The fraction eluting at 400 mM NaCl (Step II) is expected to contain the highest concentration of pure, active this compound.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Comparison of Different Nisin Separation and Concentration Methods: Industrial and Cost-Effective Perspectives - ProQuest [proquest.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mechanism for Nisin Resistance via Proteolytic Degradation of Nisin by the Nisin Resistance Protein NSR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Nisin Purification from a Cell-Free Supernatant by Electrodialysis in a Circular Economy Framework - PMC [pmc.ncbi.nlm.nih.gov]
"stabilizing Nisin Z activity in different buffer systems"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisin Z. The information provided herein is intended to help stabilize this compound activity in various buffer systems and during experimental procedures.
Troubleshooting Guide
Issue 1: Loss of this compound Activity Upon Storage
| Potential Cause | Recommended Solution |
| Incorrect pH of Buffer | This compound exhibits optimal stability at an acidic pH, specifically around pH 3.0.[1][2][3] Its stability significantly decreases at neutral (pH 7.0) and alkaline (pH 8.0) conditions.[1] Action: Prepare stock solutions and experimental buffers in the pH range of 3-4. For applications requiring neutral pH, prepare the this compound solution immediately before use and minimize exposure time. |
| High Storage Temperature | Elevated temperatures accelerate the degradation of this compound, especially at neutral or alkaline pH.[1] Action: Store this compound stock solutions at 4°C for short-term storage (up to several weeks). For long-term storage, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Inappropriate Buffer Composition | The presence of certain salts and polyoxygenated anions can unpredictably affect this compound stability and activity.[4][5] For instance, high concentrations of NaCl can reduce its activity against Gram-negative bacteria.[4][6] Action: Whenever possible, use simple acidic buffers like dilute HCl or sodium acetate at pH 4-5.[1] If a specific buffer system is required, perform a pilot stability study by incubating this compound in the buffer for various times and testing its activity. |
| Oxidation | The formation of oxidized metabolites of this compound can lead to a reduction in its activity.[7] Action: Consider degassing buffers to remove dissolved oxygen, especially for long-term experiments or storage. The addition of antioxidants could be explored, but their compatibility with the experimental system must be validated. |
| Proteolytic Degradation | In complex biological media or in the presence of contaminating proteases, this compound can be proteolytically inactivated.[8] Action: Ensure the purity of the this compound preparation. If working with crude extracts or in complex media, consider the use of protease inhibitors, ensuring they do not interfere with the assay. |
Issue 2: Poor Solubility of this compound
| Potential Cause | Recommended Solution |
| High pH of the Solvent | The solubility of this compound is highly dependent on pH, with the highest solubility observed at low pH values.[1][2][3] Solubility decreases significantly as the pH increases towards neutral and alkaline ranges.[1][9] Action: Dissolve this compound in an acidic solution, such as 0.01 M HCl (pH 2.0), to prepare a concentrated stock solution.[10] This stock can then be diluted into the desired experimental buffer. |
| High Salt Concentration | High ionic strength can decrease the solubility of this compound.[1] At NaCl concentrations above 1 M, the solubility drops significantly across a wide pH range.[1] Action: Prepare stock solutions in low ionic strength buffers. If high salt concentrations are required for the experiment, add the salt to the final diluted solution rather than the concentrated stock. |
| Aggregation at Neutral pH | At or near its isoelectric point (around pH 8.5), this compound is prone to aggregation and precipitation, leading to a loss of activity.[9] Action: If experiments must be conducted at neutral pH, work with lower concentrations of this compound and prepare the solutions fresh. The use of solubility-enhancing excipients could be investigated, but their impact on this compound activity must be assessed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound activity?
A1: The optimal pH for this compound stability is approximately 3.0.[1][2][3] Its activity is significantly reduced at neutral and alkaline pH levels.[1]
Q2: How should I store my this compound stock solution?
A2: For short-term storage, a solution at pH 3-4 can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.
Q3: Can I use phosphate-buffered saline (PBS) to dissolve this compound?
A3: While this compound can be solubilized in PBS, its stability will be compromised due to the neutral pH of PBS (around 7.4).[11] If PBS is required for your experiment, it is best to prepare a concentrated stock of this compound in an acidic solution and then dilute it into the PBS immediately before use.
Q4: I am observing lower than expected activity in my experiments. What could be the reason?
A4: Several factors could contribute to this. First, verify the pH of your experimental buffer; a pH outside the optimal range of 3-4 can lead to rapid inactivation.[1] Second, consider the temperature and duration of your experiment, as prolonged incubation at higher temperatures can decrease activity.[1] Finally, interactions with components in your experimental medium, such as salts or proteins, could be inhibiting this compound activity.[4][5]
Q5: Is there a difference in stability between Nisin A and this compound?
A5: Nisin A and this compound exhibit very similar chemical stability profiles, with both being most stable at pH 3.0.[1][3] However, this compound has a slightly higher solubility than Nisin A at neutral pH.[9][12]
Data Presentation
Table 1: Effect of pH on the Chemical Stability of this compound
| pH | Temperature (°C) | Stability | Reference |
| 2.0 | 75 | Reduced stability compared to pH 3.0 | [1] |
| 3.0 | 20, 37, 75 | Highest Stability | [1][2][3] |
| 4.0 | 75 | Reduced stability compared to pH 3.0 | [1] |
| 5.0 | 75 | Reduced stability compared to pH 3.0 | [1] |
| 6.0 | 75 | Significantly reduced stability | [1] |
| 7.0 | 20, 37, 75 | Sharp decrease in stability | [1] |
| 8.0 | 20, 37, 75 | Sharp decrease in stability | [1] |
| Note: This table is based on data for Nisin A, which has a chemical stability very similar to that of this compound.[1][3] |
Table 2: Solubility of this compound as a Function of pH
| pH | Solubility (mg/ml) at 20°C, 0.15 M NaCl | Reference |
| 3.0 | > 10 | [1] |
| 4.0 | ~ 5 | [1] |
| 5.0 | ~ 2 | [1] |
| 6.0 | < 1 | [1] |
| 7.0 | < 1 | [1] |
| Note: This table provides an approximation based on the described trend for this compound, which has lower solubility than Nisin A at low pH but comparable solubility at neutral and higher pH values.[1][2][10] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weigh out the desired amount of high-purity this compound powder.
-
Dissolve the powder in 0.01 M HCl to a final concentration of 1-10 mg/mL.
-
Ensure the solution is fully dissolved by gentle vortexing. The pH of this solution will be approximately 2.0.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Agar Well Diffusion Assay to Determine this compound Activity
-
Prepare an appropriate agar medium (e.g., MRS agar for lactic acid bacteria or BHI agar for other sensitive strains) and cool it to 45-50°C.
-
Inoculate the molten agar with a fresh overnight culture of the indicator strain (e.g., Lactobacillus, Micrococcus flavus) to a final concentration of approximately 10^5 - 10^6 CFU/mL.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify in a laminar flow hood.
-
Using a sterile cork borer or pipette tip, create wells of uniform diameter (e.g., 5-7 mm) in the agar.
-
Prepare serial dilutions of your this compound samples in a suitable sterile diluent (e.g., 0.01 M HCl or sterile distilled water, pH adjusted to ~3.0).
-
Add a fixed volume (e.g., 50-100 µL) of each this compound dilution to the wells.
-
Incubate the plates under appropriate conditions (e.g., 30-37°C for 18-24 hours).
-
Measure the diameter of the inhibition zones around the wells. The activity of the this compound sample is proportional to the size of the inhibition zone.
Visualizations
Caption: Factors influencing the stability and solubility of this compound.
Caption: Workflow for the Agar Well Diffusion Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the highly potent lantibiotic peptide this compound in aqueous solutions of salts and biological buffer components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 6. Dual antibacterial mechanisms of this compound against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Mechanism for Nisin Resistance via Proteolytic Degradation of Nisin by the Nisin Resistance Protein NSR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"troubleshooting variability in Nisin Z antimicrobial assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Nisin Z antimicrobial assays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound antimicrobial assays.
Question: Why am I seeing inconsistent or no zones of inhibition in my agar diffusion assay?
Answer: Variability in agar diffusion assays can stem from several factors related to the preparation and execution of the experiment. Here are the key areas to troubleshoot:
-
This compound Preparation and Stability:
-
pH of Stock Solution: this compound is most stable and soluble at an acidic pH, optimally around 3.0.[1][2][3] Dissolving this compound in neutral or alkaline solutions will significantly reduce its activity.[4]
-
Storage: Prepare fresh this compound stock solutions for each experiment. If storage is necessary, store at 4°C in an acidic buffer (e.g., 0.01 M citric acid, pH 3.4) for short periods.[5] Long-term storage can lead to a loss of activity.
-
-
Assay Components and Conditions:
-
Indicator Strain: The choice and preparation of the indicator strain are critical. Ensure you are using a sensitive strain and that the inoculum is at the correct density (typically a 0.5 McFarland standard).[6][7]
-
Agar Medium: The composition of the agar can influence the diffusion of this compound. The presence of certain surfactants, like Tween 80, can sometimes improve diffusion.[8]
-
Pre-diffusion: A pre-diffusion step, where the plate is incubated at a low temperature (e.g., 4°C for 24 hours) before incubation at the optimal growth temperature for the indicator strain, can result in larger and more defined inhibition zones.[6]
-
-
Procedural Errors:
-
Inoculum Preparation: An improperly adjusted inoculum can lead to confluent growth that masks inhibition zones or sparse growth that makes zones difficult to read.[9]
-
Disc/Well Application: Ensure proper contact of the disc or complete filling of the well with the this compound solution.
-
Question: My Minimum Inhibitory Concentration (MIC) values for this compound are fluctuating between experiments. What could be the cause?
Answer: Fluctuations in MIC values are a common issue in antimicrobial susceptibility testing. The following factors are primary contributors to this variability:
-
Inoculum Standardization: The final concentration of the bacterial inoculum in the wells is crucial. A standardized inoculum of approximately 5 x 10^5 CFU/mL is recommended.[10] Variations in the starting bacterial density will directly impact the MIC value.
-
This compound Serial Dilutions:
-
Accuracy: Ensure accurate and thorough mixing when performing serial dilutions of the this compound stock solution.
-
pH of Broth: The pH of the Mueller-Hinton Broth (MHB) or other growth medium used can affect this compound activity. Nisin's activity decreases as the pH increases towards neutral or alkaline.[4][11]
-
-
Incubation Conditions:
-
Reading the MIC: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth.[5] Ensure a consistent method for reading the plates, either visually or with a plate reader.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity and stability?
A1: this compound exhibits optimal stability and solubility at an acidic pH, specifically around pH 3.0.[1][2][3] Its activity and stability decrease significantly as the pH becomes neutral or alkaline.[4][11]
Q2: Can I autoclave my this compound solution?
A2: The thermostability of this compound is highly dependent on the pH. It can withstand autoclaving at 121°C at pH 3 with minimal loss of activity.[2] However, at neutral or higher pH, it is not stable at high temperatures.[2]
Q3: Which indicator strains are commonly used for this compound assays?
A3: Several Gram-positive bacteria are sensitive to this compound and can be used as indicator strains. Common choices include Lactobacillus sakei, Micrococcus luteus, and various Lactococcus lactis strains.[6] The selection of the indicator strain can impact the accuracy and precision of the assay.[6]
Q4: Are there any substances that can interfere with this compound assays?
A4: Yes, components in complex media or food matrices, such as proteins and lipids, can interact with this compound and reduce its bioavailability and activity.[13] Additionally, the presence of certain ions can affect its solubility.[3]
Q5: What is the difference between Nisin A and this compound, and does it affect the assay?
A5: Nisin A and this compound are natural variants that differ by a single amino acid.[14] This difference can affect their diffusion properties in agar, with this compound sometimes producing larger inhibition zones than an equal concentration of Nisin A.[15] While their antimicrobial spectra are similar, this difference in diffusion should be considered when interpreting agar diffusion assay results.[16]
Data Summary
Table 1: pH and Temperature Stability of Nisin
| pH | Temperature | Stability/Activity Loss | Reference |
| 3.0 | 115°C for 20 min | <5% activity loss | [2] |
| 3.0 | 121°C for 15 min | ~15% activity loss | [2] |
| >6.0 | Room Temperature | Unstable | [2] |
| 11 | 63°C for 30 min | Loss of activity | [2] |
Table 2: Common Sources of Error in Antimicrobial Susceptibility Testing
| Error Source | Description | Impact on Assay | Reference |
| Improper Inoculum Preparation | Inoculum is too dense or too sparse. | Inaccurate MIC or zone size. | [9] |
| Incorrect Storage of Antimicrobial | Degradation of this compound due to improper pH or temperature. | Reduced or no activity. | [1][4] |
| Procedural Deviations | Inconsistent incubation times, temperatures, or volumes. | High variability in results. | [17][18] |
| Interfering Substances | Components in the media binding to this compound. | Underestimation of antimicrobial activity. | [13][19] |
Experimental Protocols
Agar Diffusion Assay Protocol
-
Prepare this compound Stock Solution: Dissolve this compound powder in a sterile, acidic solution (e.g., 0.02 M HCl, pH ~3.0) to a known concentration.
-
Prepare Indicator Strain: Inoculate a suitable broth with the indicator strain and incubate to reach the exponential growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Prepare Agar Plates: Prepare appropriate agar plates (e.g., MRS agar for Lactobacillus).
-
Inoculate Plates: Evenly spread the standardized indicator strain culture onto the surface of the agar plates.
-
Apply this compound:
-
Disc Diffusion: Aseptically place sterile paper discs onto the agar surface and apply a known volume of the this compound solution or its dilutions to each disc.
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume of the this compound solution or its dilutions into each well.
-
-
Pre-diffusion (Optional but Recommended): Incubate the plates at 4°C for 24 hours to allow for diffusion of the antimicrobial agent before bacterial growth.[6]
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain until a lawn of growth is visible.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones of inhibition around the discs or wells.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay Protocol
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a sterile, acidic diluent.
-
Prepare Microtiter Plate:
-
Perform Serial Dilutions:
-
Transfer 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.[12]
-
Continue this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10.[12]
-
Column 11 will serve as a positive control (inoculum, no this compound).
-
Column 12 can serve as a negative control (broth only).
-
-
Prepare Inoculum: Dilute an overnight culture of the test organism in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the standardized inoculum to each well in columns 1-11.[12]
-
Incubation: Cover the plate to prevent evaporation and incubate at 37°C for 16-24 hours.[10][12]
-
Determine MIC: The MIC is the lowest concentration of this compound that results in no visible growth of the microorganism.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Troubleshooting workflow for this compound assay variability.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
- 1. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of agar diffusion bioassay for nisin quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Method of determining the concentration of the antibiotic nisin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Antibacterial Activities of this compound Encapsulated in Liposomes or Produced In Situ by Mixed Culture during Cheddar Cheese Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microplate Bioassay for Nisin in Foods, Based on Nisin-Induced Green Fluorescent Protein Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro inhibition activity of nisin A, this compound, pediocin PA-1 and antibiotics against common intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Sample Error Pre-Antimicrobial Susceptibility Testing and Its Influencing Factors from the Perspective of Hospital Management: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 19. Analysis of nisin A, this compound and their degradation products by LCMS/MS. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Purity of Nisin Z Preparations
Welcome to the technical support center for the purification of Nisin Z. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Nisin A?
This compound is a natural variant of Nisin A, a polycyclic antibacterial peptide. The primary difference is a single amino acid substitution at position 27, where a histidine residue in Nisin A is replaced by asparagine in this compound. This subtle change can influence properties such as solubility and may require optimization of purification protocols.
Q2: What are the most common methods for purifying this compound?
The most prevalent methods for purifying this compound from culture supernatant include:
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since this compound is a cationic peptide, cation exchange chromatography is commonly used.[1][2]
-
Ammonium Sulfate Precipitation ("Salting Out"): This method involves precipitating proteins from a solution by increasing the salt concentration. It is often used as an initial capture and concentration step.[3][4]
-
Immunoaffinity Chromatography: This highly specific method utilizes monoclonal antibodies that bind specifically to this compound, allowing for a high degree of purification in a single step.[3][5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is typically used for final polishing steps and for analyzing the purity of the final product.[7][8]
Q3: How can I assess the purity of my this compound preparation?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of this compound.[7][8] By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. Mass spectrometry can be used to confirm the identity of the this compound peak.[7]
Q4: What is a typical yield and purification fold I can expect?
The yield and purification fold are highly dependent on the chosen method and the starting material. The following table summarizes reported values for different techniques.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
Possible Causes:
-
Suboptimal Protein Expression: Low initial concentration of this compound in the culture supernatant.
-
Protein Degradation: Proteolytic enzymes in the culture broth may degrade this compound.
-
Inefficient Binding to Chromatography Resin: Incorrect pH or ionic strength of buffers can prevent this compound from binding effectively to the chromatography matrix.
-
Loss During Precipitation: Incomplete precipitation or loss of the pellet during ammonium sulfate precipitation.
-
Inefficient Elution: The elution conditions may not be strong enough to release the bound this compound from the chromatography column.
-
Physical Loss of Affinity Beads: In immunoaffinity chromatography using magnetic beads, physical loss of beads during washing steps can lead to lower yield.[3]
Solutions:
-
Optimize Culture Conditions: Adjust fermentation parameters (e.g., media composition, pH, temperature) to maximize this compound production.
-
Work at Low Temperatures: Perform purification steps at 4°C to minimize proteolytic degradation.
-
Optimize Buffer Conditions:
-
For cation exchange chromatography, ensure the pH of the loading buffer is below the isoelectric point of this compound (which is basic) to ensure a net positive charge. A pH range of 3-4 is often optimal for adsorption.[2][9][10]
-
Adjust the salt concentration in the loading buffer to be low enough to allow for binding but high enough to prevent non-specific interactions.
-
-
Optimize Ammonium Sulfate Concentration: The optimal ammonium sulfate saturation for this compound precipitation is typically around 40-60%.[3][11] Perform a trial with varying concentrations to determine the best condition for your specific preparation.
-
Optimize Elution Conditions:
-
For ion exchange chromatography, use a step or linear gradient of increasing salt concentration (e.g., NaCl) to elute this compound.[1] A five-step gradient has been shown to be effective in removing contaminants.[1]
-
For immunoaffinity chromatography, use a low pH elution buffer (e.g., 0.05 M glycine-HCl, pH 2.7) to disrupt the antibody-antigen interaction.[6]
-
-
Careful Handling of Magnetic Beads: When using magnetic beads for immunoaffinity purification, ensure complete capture of the beads with the magnet before removing the supernatant.
Issue 2: Poor Purity of the Final this compound Product
Possible Causes:
-
Co-elution of Contaminants: Other proteins or molecules in the starting material may have similar properties to this compound and co-elute during chromatography.
-
Non-specific Binding: Contaminating proteins may bind non-specifically to the chromatography resin.
-
Presence of Nisin Degradation Products: Degraded forms of this compound may be present and contribute to impurity peaks in HPLC analysis.[8]
-
Contamination from Previous Runs: Inadequate cleaning and regeneration of chromatography columns can lead to cross-contamination.
Solutions:
-
Optimize Chromatography Gradients: In ion exchange chromatography, a shallower salt gradient can improve the resolution between this compound and contaminants.[1]
-
Incorporate a Washing Step: Before elution, wash the chromatography column with a buffer containing an intermediate salt concentration to remove weakly bound contaminants.
-
Add a Polishing Step: If a single purification step does not yield the desired purity, consider adding a second, orthogonal chromatography step. For example, follow ion exchange with reversed-phase chromatography.
-
Proper Column Maintenance: Thoroughly clean and regenerate chromatography columns between each use according to the manufacturer's instructions.
-
Analyze for Degradation: Use mass spectrometry to identify if impurity peaks correspond to degradation products of this compound.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Purification Fold | Yield (%) | Reference |
| Expanded Bed Ion Exchange Chromatography | Unclarified Culture Broth | 31 | 90 | [2][9][10] |
| Cation Exchange Chromatography (Five-Step Gradient) | Commercial Nisin Powder | - | - | [1] |
| Ammonium Sulfate Precipitation (40% Saturation) | Culture Supernatant | 168.80 | 90.04 | [3] |
| Immunoaffinity Chromatography (Magnetic Beads) | Culture Supernatant | - | 61.5 | [3] |
| Immunoaffinity Chromatography (Sepharose Column) | Culture Supernatant | 10 | 72.7 | [6] |
Note: Purification fold and yield can vary significantly based on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Protocol 1: Cation Exchange Chromatography
This protocol is adapted from a method for purifying nisin from commercial preparations and culture supernatants.[1]
Materials:
-
HiTrap SP HP cation exchange column (or similar)
-
Chromatography system (e.g., FPLC, AKTA)
-
Binding Buffer: 50 mM Lactic Acid, pH 3.0
-
Elution Buffers:
-
Step 1: Binding Buffer + 200 mM NaCl
-
Step 2: Binding Buffer + 400 mM NaCl
-
Step 3: Binding Buffer + 600 mM NaCl
-
Step 4: Binding Buffer + 800 mM NaCl
-
Step 5: Binding Buffer + 1 M NaCl
-
-
Column Regeneration Buffer: 1 M NaCl
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation:
-
If starting with a commercial nisin powder, dissolve it in Binding Buffer.
-
If starting with culture supernatant, adjust the pH to 3.0 with lactic acid and centrifuge to remove any precipitate.
-
Filter the sample through a 0.45 µm filter.
-
-
Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a step gradient of the Elution Buffers. Collect fractions for each step.
-
Analysis: Analyze the collected fractions for this compound activity and purity using a bioassay and RP-HPLC.
-
Column Regeneration: Regenerate the column with Column Regeneration Buffer, followed by re-equilibration with Binding Buffer or storage in an appropriate solution.
Protocol 2: Ammonium Sulfate Precipitation
This protocol is a general method for the initial concentration and partial purification of this compound.[3][4]
Materials:
-
Ammonium sulfate
-
Refrigerated centrifuge
-
Stir plate and stir bar
-
Resuspension Buffer: e.g., 50 mM Lactic Acid, pH 3.0
Procedure:
-
Initial Preparation: Start with cell-free culture supernatant. Perform all steps at 4°C.
-
Ammonium Sulfate Addition: While gently stirring, slowly add solid ammonium sulfate to the supernatant to achieve the desired saturation level (e.g., 40%).
-
Precipitation: Continue stirring for at least 1-2 hours to allow for complete precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 30 minutes to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Pellet Resuspension: Resuspend the pellet in a minimal volume of Resuspension Buffer.
-
Dialysis (Optional but Recommended): To remove excess ammonium sulfate, dialyze the resuspended pellet against the Resuspension Buffer.
-
Further Purification: The resulting solution can be further purified using chromatography methods.
Protocol 3: RP-HPLC for Purity Analysis
This protocol provides a general framework for analyzing the purity of this compound preparations.[8][12]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound standard
Procedure:
-
Sample Preparation: Dilute the purified this compound sample in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject a known volume of the sample and the this compound standard.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Data Analysis:
-
Identify the this compound peak by comparing the retention time with the standard.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Visualizations
Caption: General workflow for this compound purification and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nisin Purification from a Cell-Free Supernatant by Electrodialysis in a Circular Economy Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. moca.net.ua [moca.net.ua]
- 9. Simple one-step purification of this compound from unclarified culture broth of Lactococcus lactis subsp. lactis A164 using expanded bed ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple one-step purification of this compound from unclarified culture broth of Lactococcus lactis subsp. lactis A164 using expanded bed ion exchange chromatography [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
"troubleshooting Nisin Z precipitation in stock solutions"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the precipitation of Nisin Z in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in my stock solution?
The most common reason for this compound precipitation is incorrect pH. Nisin's solubility is strongly dependent on pH; it is highly soluble in acidic conditions (pH < 4.0) but sees its solubility decrease by almost two orders of magnitude as the pH approaches neutral (pH 7.0) or alkaline levels.[1][2][3][4]
Q2: What is the optimal pH for dissolving and storing this compound?
The optimal pH for both solubility and stability of this compound is in the acidic range, ideally around pH 3.0.[1][2][5] Solutions prepared and maintained at a low pH are significantly less likely to precipitate.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A dilute acid is the recommended solvent. Commonly used and effective solvents include 0.02 M hydrochloric acid (HCl) or 0.05% acetic acid.[6][7][8][9] While this compound can be dissolved in water or DMSO, its solubility is significantly lower and may require sonication.[10]
Q4: I have worked with Nisin A before. Is this compound solubility different?
Yes, there is a key difference. At low pH values, this compound exhibits a lower solubility compared to Nisin A.[1][2][4] However, at neutral and higher pH ranges, their solubilities are comparable.[1][2][3] This is an important consideration if you are switching from Nisin A to this compound.
Q5: How should I properly store my this compound stock solution to prevent precipitation?
For long-term storage, the stock solution should be prepared in an acidic solvent (e.g., 0.05% acetic acid), filtered or centrifuged to remove any insoluble matter, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C.[8] Frozen aliquots prepared this way are stable for at least one year.[8] It is not recommended to store aqueous solutions at neutral pH for more than a day.[11]
Q6: My this compound solution has already precipitated. Can it be redissolved?
In most cases, yes. The precipitate can often be redissolved by carefully adding a small amount of dilute acid (e.g., 1 M HCl) dropwise to lower the solution's pH back into the acidic range (pH < 4.0).
Troubleshooting Guide
If you observe precipitation in your this compound solution, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary: Nisin Solubility
The solubility of Nisin is highly dependent on the solvent, pH, and ionic strength.[1][12] The table below summarizes key quantitative data from literature and supplier datasheets.
| Variant / Product | Solvent / Condition | Reported Solubility | Citation(s) |
| Nisin A | Low pH (~2.0), low ionic strength (0.01 M NaCl) | > 40 mg/mL | [1][12] |
| Nisin A | PBS (pH 7.2) | ~ 0.5 mg/mL | [11] |
| Nisin (unspecified) | Neutral pH | 1 - 2.2 mg/mL | [13][14] |
| This compound | 0.1 M HCl (pH ~1) | 20 mg/mL | [10] |
| This compound | H₂O (requires sonication) | 10 mg/mL | [10] |
| This compound | DMSO (requires sonication) | 2 mg/mL | [10] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol provides a reliable method for preparing a 1 mg/mL this compound stock solution that is less prone to precipitation.
Materials and Reagents:
-
This compound powder (commercial preparation, often 2.5% pure)
-
Glacial Acetic Acid
-
Sterile, deionized water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge
Procedure:
-
Prepare the Solvent: Create a 0.05% acetic acid solution by diluting 5% acetic acid 1:100 with sterile, deionized water. This will result in a solvent with a pH of approximately 3.0.
-
Weigh this compound: Commercial this compound is often a 2.5% preparation, with the balance being sodium chloride and denatured milk solids.[8] To achieve a final concentration of 1 mg/mL of pure this compound, weigh 40 mg of the commercial powder into a 1.5 mL microcentrifuge tube.
-
Dissolve: Add 1 mL of the 0.05% acetic acid solvent to the tube.[7][8]
-
Mix: Vortex the tube for 5-10 minutes at room temperature to ensure the this compound peptide dissolves completely.[7][8] The solution will likely appear cloudy due to the insoluble milk solids and other components from the commercial preparation.[7]
-
Clarify the Solution: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet the insoluble material.[8]
-
Aliquot and Store: Carefully transfer the clear supernatant, which contains the dissolved this compound, into new, sterile microcentrifuge tubes in useful aliquot volumes (e.g., 50 µL). Store the aliquots at -20°C.[8]
Mechanism of Action
Understanding the mechanism of action of this compound is crucial for its application. This compound targets the bacterial cell membrane by binding to Lipid II, a precursor molecule in cell wall synthesis. This interaction leads to the formation of pores in the membrane, causing cell lysis.
Caption: this compound mechanism of action on Gram-positive bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.wur.nl [research.wur.nl]
- 5. Nisin's stability in different food matrices.-Dacheng Pharma [dachengpharma.com]
- 6. fao.org [fao.org]
- 7. goldbio.com [goldbio.com]
- 8. mobitec.com [mobitec.com]
- 9. fao.org [fao.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Nisin Z Delivery for In Vivo Studies
Welcome to the technical support center for the optimization of Nisin Z delivery in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a naturally occurring antimicrobial peptide produced by the bacterium Lactococcus lactis.[1] It is a variant of Nisin A, differing by a single amino acid substitution.[2] this compound is of significant interest in biomedical research due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, and in some cases, Gram-negative bacteria.[3] It is also being investigated for its potential anticancer properties.[4][5][6][7][8][9]
Q2: What are the main challenges in delivering this compound in vivo?
A2: The primary challenges for effective in vivo delivery of this compound include its low bioavailability, susceptibility to proteolytic degradation in the gastrointestinal tract, and poor solubility and stability at physiological pH.[3][10][11] These factors can significantly limit its therapeutic efficacy when administered systemically or orally.
Q3: What are the common delivery systems to enhance this compound's in vivo performance?
A3: To overcome the limitations of free this compound, various delivery systems are employed. The most common include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate this compound, protecting it from degradation and improving its stability.[5][12][13][14]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering controlled release and protection for the encapsulated this compound.[1][4][15][16][17][18]
-
Nanofibers and Hydrogels: These systems can provide sustained release of this compound, which is particularly beneficial for localized applications like wound healing.[19]
-
Resistant Starch-Based Matrices: For oral delivery, encapsulating this compound in resistant starch can protect it from digestion in the upper gastrointestinal tract, allowing it to reach the lower gut.[7][20][21][22][23]
Q4: How do I choose the right delivery system for my study?
A4: The choice of delivery system depends on the research objective and the intended route of administration. For systemic applications, injectable formulations like liposomes or SLNs are often preferred. For targeting the gut microbiota or intestinal tumors, oral delivery systems like resistant starch matrices are more suitable. The desired release profile (sustained vs. rapid) will also influence the choice of formulation.
Q5: What are typical dosages of this compound used in mouse models?
A5: Dosages of this compound in mice can vary significantly depending on the study's purpose, the delivery system used, and the administration route. Reported dosages range from 25 µg/kg to 800 mg/kg body weight per day.[2][15][24][25] It is crucial to perform dose-response studies to determine the optimal and non-toxic dose for your specific experimental model.
Q6: Is this compound toxic?
A6: Nisin is generally regarded as safe (GRAS) for human consumption as a food preservative.[2][4] However, at high concentrations used in therapeutic studies, it is essential to evaluate its potential toxicity. Studies have shown that this compound can exhibit selective toxicity towards cancer cells while having minimal effect on normal cells.[5][7][8][9] In vivo toxicity studies, including histopathological analysis of major organs, are crucial to establish the safety profile of any new this compound formulation.[26][27][28]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound After Oral Administration
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | Encapsulate this compound in a protective carrier such as resistant starch matrices or liposomes to shield it from digestive enzymes.[7][20][21][22][23] |
| Poor Absorption | Formulate this compound into nanoparticles (e.g., SLNs) to potentially enhance its uptake across the intestinal epithelium. |
| Instability at Gut pH | Utilize delivery systems that maintain the stability of this compound in the varying pH environments of the gastrointestinal tract. Encapsulation can protect this compound from pH-induced degradation.[11] |
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
| Possible Cause | Troubleshooting Steps |
| Formulation Instability | Characterize the stability of your this compound formulation (e.g., liposomes, SLNs) under storage and physiological conditions. Ensure consistent particle size, zeta potential, and encapsulation efficiency between batches. |
| Variable Dosing | Ensure accurate and consistent administration of the this compound formulation. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered.[4][6][7] For injections, use precise volumes and consistent anatomical locations.[8][13][14][18][22] |
| Inaccurate Quantification | Use a validated method to quantify the amount of this compound in your formulation and in biological samples. Methods like HPLC or a specific ELISA are recommended for accurate measurement.[11][19][25][29][30][31][32][33] |
Issue 3: Observed Toxicity or Adverse Effects in Animal Models
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation. Start with lower doses and monitor for any signs of toxicity. |
| Toxicity of the Delivery System | Evaluate the toxicity of the "empty" delivery system (without this compound) in a control group of animals to distinguish between the effects of this compound and the carrier. |
| Route of Administration | The route of administration can influence toxicity. Consider alternative routes if one is proving to be too toxic. For example, if intraperitoneal injection causes local irritation, consider oral or intravenous routes if appropriate for the study. |
| Impurities in the Formulation | Ensure the purity of the this compound and all components of the delivery system. Use high-quality, sterile reagents for all in vivo preparations. |
Data Presentation
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| Liposomes | 9.5 - 47 | Not specified | Not specified | [1][12][14] |
| Solid Lipid Nanoparticles (SLNs) | 69.2 - 73.6 | 159 - 167 | -28.3 to -29.2 | [4] |
| Nisin-loaded PLA-PEG-PLA nanoparticles | 85 - 90 | Not specified | Not specified | [6] |
Table 2: Reported In Vivo Dosages of this compound in Mice
| Administration Route | Dosage | Mouse Model | Outcome | Reference(s) |
| Oral (in drinking water) | 1 mg/mL | ApcMin/+ mice | Reduced tumor numbers and sizes | |
| Oral (in starch matrix) | 54 - 161 mg/kg/day | C57BL/6J mice | Altered gut microbiota | [7][20][21][22][23] |
| Intraperitoneal Injection | 25, 50, 100 µg/kg/day | NIH Swiss mice | Anti-obesity effects | [25] |
| Intraperitoneal Injection | 400, 800 mg/kg/day | HNSCC xenograft mice | Reduced tumor volume | [15] |
| Intraperitoneal Injection | 200 µl (640 arbitrary units) | C57BL/6 mice | Stabilized gut bacterial population | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (General Method)
This protocol is a general guideline and may require optimization for specific lipids and desired liposome characteristics.
Materials:
-
This compound powder
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration: a. Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.[34] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[34] c. Dry the film under vacuum for at least 2 hours to remove any residual solvent.[34]
-
Hydration: a. Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.[34] This will form multilamellar vesicles (MLVs).
-
Sonication: a. To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes translucent.
-
Extrusion: a. For a more uniform size distribution, pass the liposome suspension through an extruder with a defined pore size membrane (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times).[23]
-
Purification: a. Separate the encapsulated this compound from the free this compound by methods such as centrifugation or size exclusion chromatography.[1]
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulated this compound using a suitable method like HPLC or an activity assay to determine the encapsulation efficiency.[35]
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This is a common method for producing SLNs and may need optimization for specific lipids and surfactants.[17][21][24][36]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)[24]
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Aqueous phase (e.g., sterile water)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases: a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve or disperse the this compound in the molten lipid. c. Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: a. Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: a. Subject the hot pre-emulsion to high-pressure homogenization for a defined number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).[24]
-
Cooling and Nanoparticle Formation: a. Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using DLS. b. Determine the encapsulation efficiency and drug loading by quantifying the amount of this compound in the SLNs and the supernatant after centrifugation.
Protocol 3: Oral Gavage Administration in Mice
This protocol is based on standard animal handling guidelines.[4][6][7][37]
Materials:
-
This compound formulation
-
Appropriate size gavage needle for mice (e.g., 18-20 gauge, 1.5 inches with a rounded tip)[4]
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse to calculate the correct dosage volume. The maximum recommended volume is typically 10 ml/kg.[4][37]
-
Restraint: a. Properly restrain the mouse to immobilize its head and body. The head should be gently extended back to create a straight line through the neck and esophagus.
-
Needle Insertion: a. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it passes. Do not force the needle.[6]
-
Administration: a. Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the this compound formulation.
-
Withdrawal and Monitoring: a. Gently remove the gavage needle. b. Monitor the mouse for a few minutes for any signs of distress, such as labored breathing.
Protocol 4: Quantification of this compound in Biological Samples by HPLC
This is a general guideline for HPLC analysis and specific parameters will need to be optimized.[3][25][35][32][33]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: a. Extract this compound from the biological matrix. This may involve protein precipitation with an acid (e.g., trichloroacetic acid) followed by centrifugation.[33] b. Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions: a. Mobile Phase A: Water with 0.1% TFA or FA. b. Mobile Phase B: Acetonitrile with 0.1% TFA or FA. c. Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 20% to 60% over 20-30 minutes). d. Flow Rate: Typically 1 mL/min. e. Column Temperature: e.g., 30°C. f. Detection Wavelength: Around 214 nm or 220 nm.[3]
-
Standard Curve: a. Prepare a series of this compound standards of known concentrations in a matrix similar to the samples. b. Inject the standards to generate a standard curve of peak area versus concentration.
-
Sample Analysis: a. Inject the prepared samples into the HPLC system. b. Identify the this compound peak based on its retention time compared to the standard. c. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Protocol 5: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)
This is a summary of the principles of the Acute Toxic Class Method.[10][15][19][29][30][38]
Procedure:
-
Animal Selection: a. Use a single sex of mice (usually females), with a weight variation not exceeding ± 20% of the mean weight.[10]
-
Dosing: a. Administer the this compound formulation orally in a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[29][30] b. Use a group of 3 animals per step.[30]
-
Observation: a. Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: a. The endpoint is the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
-
Histopathology: a. At the end of the observation period, perform a gross necropsy on all animals. b. Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any treatment-related changes.[28]
Visualizations
Diagram 1: Experimental Workflow for In Vivo this compound Delivery
Caption: Workflow for the development and in vivo evaluation of this compound delivery systems.
Diagram 2: Troubleshooting Logic for Low In Vivo Efficacy of this compound
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA实验方法 [sigmaaldrich.com]
- 3. CN112114062A - Method for detecting nisin by high performance liquid chromatography - Google Patents [patents.google.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antimicrobial peptide this compound induces selective toxicity and apoptotic cell death in cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activities of this compound Encapsulated in Liposomes or Produced In Situ by Mixed Culture during Cheddar Cheese Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nisin F, intraperitoneally injected, may have a stabilizing effect on the bacterial population in the gastro-intestinal tract, as determined in a preliminary study with mice as model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. oecd.org [oecd.org]
- 16. Solid lipid nanoparticle formulation maximizes membrane-damaging efficiency of antimicrobial this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Oral Delivery of Nisin in Resistant Starch Based Matrices Alters the Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. japsonline.com [japsonline.com]
- 25. lsmu.lt [lsmu.lt]
- 26. A 90-day oral toxicity study of nisin A, an anti-microbial peptide derived from Lactococcus lactis subsp. lactis, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Toxicology | MuriGenics [murigenics.com]
- 28. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. oecd.org [oecd.org]
- 30. youtube.com [youtube.com]
- 31. Microplate Bioassay for Nisin in Foods, Based on Nisin-Induced Green Fluorescent Protein Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 32. moca.net.ua [moca.net.ua]
- 33. The detection, characterization, and quantification of dominant degradation products of nisin A and Z in selected dairy products by liquid chromatography–high-resolution mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 35. 2024.sci-hub.se [2024.sci-hub.se]
- 36. banglajol.info [banglajol.info]
- 37. iacuc.wsu.edu [iacuc.wsu.edu]
- 38. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nisin Z Stability
Welcome to the technical support center for Nisin Z. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the optimal performance of this compound in your applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve it?
A: this compound solubility is highly dependent on pH. A cloudy appearance or precipitation is often due to the pH of the solution being too high (neutral or alkaline). This compound exhibits its highest solubility at low pH values.[1][2]
-
Troubleshooting Steps:
-
Measure the pH of your this compound solution.
-
If the pH is above 6.0, gradually add a dilute acid (e.g., 0.02 M HCl) to lower the pH to a range of 2.0-3.0.[1] The precipitate should redissolve.
-
For future preparations, dissolve this compound powder in a slightly acidic solution (e.g., 0.02 M HCl) from the start.
-
Q2: I am observing a significant loss of this compound activity in my experiments over time. What factors could be contributing to this instability?
A: The stability of this compound is primarily influenced by pH, temperature, and storage duration.[1][3][4][5]
-
pH: Optimal stability is observed at pH 3.0.[1][2][6][7] As the pH increases towards neutral and alkaline levels, the rate of degradation increases significantly, especially at elevated temperatures.[1][4]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[1][4][5] While it can withstand short-term heat treatments like pasteurization, prolonged exposure to high temperatures should be avoided.[4]
-
Storage Conditions: For long-term storage, it is recommended to store this compound as a dry powder at 4°C or -20°C.[8][9][10] Aqueous solutions are less stable and should be prepared fresh. If storing solutions, use a low pH (2.0-3.0) and refrigerate.
Q3: Can components of my experimental medium or food matrix affect this compound stability and activity?
A: Yes, interactions with food components can reduce the effective concentration and stability of this compound.
-
Proteins and Fats: Nisin can adsorb to proteins and fats in the matrix, reducing its availability to act on target microorganisms.[4][11]
-
Proteolytic Enzymes: The presence of proteolytic enzymes in non-heat-treated food matrices can lead to rapid degradation of this compound.[11]
-
Other Components: The presence of certain ions or other preservatives can also influence this compound stability and efficacy.[12]
Q4: How can I improve the stability of this compound in my formulation?
A: Several strategies can be employed to enhance the stability of this compound:
-
pH Adjustment: Maintaining a low pH (ideally around 3.0) is the most critical factor for stability.[1][2][6][7]
-
Use of Protective Agents: The addition of substances like chitosan, ascorbic acid, and tyrosine has been shown to improve this compound stability.[3]
-
Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and control its release, enhancing its long-term stability in various media.[3][12]
-
Protein Engineering: While not a solution for existing this compound, research has shown that creating mutants of this compound can significantly improve its solubility and stability at neutral pH.[1][2][6][7]
Quantitative Data on this compound Stability
The following tables summarize the effects of pH and temperature on this compound stability.
Table 1: Effect of pH on the Chemical Stability of this compound at 75°C
| pH | Residual this compound Activity (%) after 24h |
| 2.0 | ~60% |
| 3.0 | ~80% |
| 4.0 | ~65% |
| 5.0 | ~50% |
| 6.0 | ~20% |
| 7.0 | <10% |
| 8.0 | <5% |
Data synthesized from information suggesting optimal stability at pH 3.0 and decreased stability at higher pH values.[1][2][6][7]
Table 2: Effect of Temperature on the Chemical Stability of Nisin A (similar behavior to this compound) at pH 3.0
| Temperature (°C) | Incubation Time | Residual Nisin A Activity (%) |
| 20 | 150 days | >90% |
| 37 | 150 days | ~70% |
| 75 | 24 hours | ~80% |
This compound shows a chemical stability very similar to that of Nisin A.[1] Data is based on studies of Nisin A stability.[1]
Experimental Protocols
Protocol 1: Quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a standard method for determining the concentration and purity of this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in 0.02 M HCl.
-
Generate a series of standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
For liquid samples, dilute an aliquot with the mobile phase to an expected concentration within the standard curve range.
-
For solid or semi-solid samples, perform an extraction using an acidic solution (e.g., 0.1 M acetate buffer with 1 M NaCl, pH 2.0, mixed with methanol 1:1 v/v).[13][14] Homogenize and centrifuge to collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., SinoChrom ODS-BP, 5 µm, 4.6 mm x 250 mm).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 15 minutes.[15]
-
Flow Rate: 1 mL/min.[15]
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Visual Diagrams
Caption: Workflow for this compound Quantification using RP-HPLC.
Caption: Simplified this compound Degradation Pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nisin's stability in different food matrices.-Dacheng Pharma [dachengpharma.com]
- 5. digicomst.ie [digicomst.ie]
- 6. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Food stabilizing potential of this compound produced by wild Lactococcus lactis subsp. lactis from raw milk and some fermented products | Aperta [aperta.ulakbim.gov.tr]
- 10. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 11. Interactions of the bacteriocins sakacin P and nisin with food constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis method for determination of nisin A and this compound in cow milk by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Mechanism for Nisin Resistance via Proteolytic Degradation of Nisin by the Nisin Resistance Protein NSR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Nisin Z vs. Nisin A: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of Nisin Z and Nisin A, two natural variants of the lantibiotic nisin. While structurally similar, a single amino acid substitution leads to notable differences in their physicochemical and antimicrobial characteristics. This document summarizes key performance data, outlines experimental methodologies, and visualizes the mechanism of action to aid in research and development applications.
Structural and Physicochemical Differences
Nisin A and this compound are both 34-amino acid antimicrobial peptides produced by Lactococcus lactis.[1] The primary structural difference lies at position 27, where Nisin A has a histidine residue, while this compound contains an asparagine.[1][2] This seemingly minor alteration from a basic (histidine) to a neutral, polar (asparagine) amino acid influences the peptides' properties.
This compound is reported to have superior diffusion properties in agar-based assays, which can result in larger zones of inhibition even when the minimum inhibitory concentrations (MICs) are identical to Nisin A.[1] Furthermore, this compound may exhibit enhanced solubility at neutral pH, a characteristic that could be advantageous in specific formulations.[3]
Comparative Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of this compound and Nisin A has been evaluated against a range of bacteria. While their MICs are often identical against many Gram-positive strains, notable differences in bactericidal and antibiofilm activity have been observed.[1][4]
| Target Microorganism | Nisin Variant | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) | Reference |
| Staphylococcus aureus Z. 25.2 | Nisin A | 100 µg/mL | 600 µg/mL | 40 µg/mL | >1000 µg/mL | [4] |
| Staphylococcus aureus Z. 25.2 | This compound | 6.1 ± 2.2 µg/mL | 18.8 ± 6.9 µg/mL | - | - | [4] |
| MRSA ST 528 | Nisin A | 0.5 mg/L | - | - | - | [5] |
| MRSA ST 530 | Nisin A | 0.5 mg/L | - | - | - | [5] |
| Escherichia coli | This compound | - | - | - | - | [6] |
Note: Data presented is a summary from the cited literature and experimental conditions may vary between studies.
Mechanism of Action
The primary antimicrobial mechanism for both Nisin A and this compound against Gram-positive bacteria involves a dual mode of action. The N-terminal domain of nisin binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This interaction inhibits peptidoglycan synthesis and anchors the nisin molecule to the cell membrane. Subsequently, the C-terminal region of nisin inserts into the membrane, forming pores and leading to the dissipation of the membrane potential and leakage of cellular contents, ultimately causing cell death.[2][7][8]
Interestingly, this compound has also demonstrated activity against some Gram-negative bacteria, a characteristic not as pronounced in Nisin A.[4][6] The mechanism against Gram-negative bacteria is thought to be distinct and is sensitive to high salt concentrations, suggesting a different mode of interaction with the outer membrane.[6] The presence of chelating agents like EDTA can enhance the activity of this compound against Gram-negative bacteria by disrupting the outer membrane and facilitating nisin's access to the inner membrane.[4]
Caption: Mechanism of action for this compound and Nisin A.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.[9][10]
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of Nisin A or this compound in a suitable solvent (e.g., 0.02 N HCl).[11] Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted nisin solutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only). Incubate the plate at 35-37°C for 16-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the nisin variant that shows no visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition it produces on an agar plate seeded with a test microorganism.[12][13]
Methodology:
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the MHA plate using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Application of Antimicrobial Agent: Add a fixed volume (e.g., 50-100 µL) of the Nisin A or this compound solution at a known concentration into each well. A negative control (solvent) and a positive control (a known antibiotic) should also be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity under the tested conditions.
Caption: Workflow for the Agar Well Diffusion Assay.
Conclusion
Both Nisin A and this compound are potent antimicrobial peptides with significant potential in various applications. While their inhibitory activity against Gram-positive bacteria is often comparable in terms of MIC, this compound demonstrates superior bactericidal and antibiofilm efficacy against certain strains, such as S. aureus. The enhanced diffusion and potential for activity against Gram-negative bacteria make this compound a particularly interesting candidate for further investigation and development in both food preservation and biomedical fields. The choice between Nisin A and this compound will ultimately depend on the specific application, target microorganisms, and formulation requirements.
References
- 1. Difference between Nisin A and this compound -Siveele [siveele.com]
- 2. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioengineered Nisin A Derivatives with Enhanced Activity against Both Gram Positive and Gram Negative Pathogens | PLOS One [journals.plos.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.wiki [static.igem.wiki]
- 10. mdpi.com [mdpi.com]
- 11. fao.org [fao.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistnotes.com [chemistnotes.com]
A Comparative Analysis of Nisin Z and Other Bacteriocins for Researchers and Drug Development Professionals
In the quest for novel antimicrobial agents, bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, have emerged as promising candidates. Among these, Nisin Z, a natural variant of the well-known bacteriocin nisin, has garnered significant attention. This guide provides a comprehensive comparative analysis of this compound against other notable bacteriocins, namely Pediocin PA-1 and Lactococcin, to aid researchers, scientists, and drug development professionals in their evaluation of these antimicrobial peptides.
Executive Summary
This compound, a member of the Class I bacteriocins (lantibiotics), exhibits a broad inhibitory spectrum, particularly against Gram-positive bacteria. Its mechanism of action involves a dual functionality of binding to Lipid II to inhibit cell wall synthesis and forming pores in the cell membrane. Pediocin PA-1, a Class IIa bacteriocin, is renowned for its potent anti-listerial activity and also acts by pore formation, often utilizing the mannose phosphotransferase system as a receptor. Lactococcin, another bacteriocin primarily produced by Lactococcus species, displays a more varied spectrum and mechanism of action depending on the specific type (e.g., Lactococcin G is a two-component bacteriocin). Key differentiators among these bacteriocins lie in their antimicrobial spectrum, potency (as indicated by Minimum Inhibitory Concentrations), physicochemical properties such as solubility and stability, and their specific mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the antimicrobial activity and physicochemical properties of this compound, Pediocin PA-1, and Lactococcin. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Target Microorganism | This compound | Pediocin PA-1 | Lactococcin G |
| Staphylococcus aureus | 6.1 - 100[1] | - | - |
| Listeria monocytogenes | - | 0.0068 (6.8 nM)[2] | - |
| Enterococcus faecium | - | - | - |
| Escherichia coli | >100 (activity enhanced with EDTA)[3] | - | - |
| Pseudomonas aeruginosa | >100 (activity enhanced with EDTA)[1] | - | - |
| Lactococcus lactis | - | - | Low nM range[4] |
| Clostridium perfringens | - | 0.0378 - 0.0757 (37.8-75.7 nM)[5] | - |
Table 2: Comparative Physicochemical Properties
| Property | This compound | Pediocin PA-1 | Lactococcin G |
| Molecular Weight (Da) | ~3330 | ~4600 | ~4346 (α-peptide), ~4110 (β-peptide)[6] |
| Classification | Class I Lantibiotic | Class IIa Bacteriocin | Two-component Bacteriocin |
| Solubility | Highest at low pH; solubility decreases as pH approaches neutral.[7] Superior solubility to Nisin A at neutral pH.[8] | Generally soluble in aqueous solutions. | Soluble in aqueous solutions. |
| pH Stability | Optimal stability at pH 3.0; less stable at neutral or alkaline pH.[7] | Active over a wide pH range. | Activity is pH-dependent, with increased efflux of potassium ions at higher pH.[9] |
| Thermal Stability | Heat stable, especially at low pH. | Heat stable. | Information not readily available. |
Mechanisms of Action
The primary mechanisms of action for these bacteriocins involve disruption of the target cell's membrane integrity, leading to cell death. However, the specifics of these mechanisms differ, providing varied advantages.
This compound: A Dual-Threat Approach
This compound employs a two-pronged attack on susceptible bacteria. Its N-terminal region binds to Lipid II, a crucial precursor for peptidoglycan synthesis, thereby inhibiting the formation of the bacterial cell wall.[5] Subsequently, the C-terminal region of this compound inserts into the cytoplasmic membrane, forming pores that lead to the leakage of essential cellular components like ions and ATP.[10] This dual mechanism contributes to its potent bactericidal activity and a lower likelihood of resistance development.
Caption: Mechanism of action of this compound.
Pediocin PA-1: Targeted Pore Formation
Pediocin PA-1, a Class IIa bacteriocin, primarily exerts its antimicrobial effect by forming pores in the cytoplasmic membrane of target bacteria. A key feature of many Class IIa bacteriocins is their interaction with the mannose phosphotransferase system (Man-PTS) on the bacterial cell surface, which acts as a docking receptor, enhancing the efficiency of pore formation. This targeted interaction contributes to its high potency against specific pathogens like Listeria monocytogenes.
Lactococcin: Diverse Modes of Action
The Lactococcin family of bacteriocins exhibits a greater diversity in their mechanisms. For instance, Lactococcin G is a two-component bacteriocin, meaning its activity requires the synergistic action of two distinct peptides (Gα and Gβ).[6] Together, these peptides form pores in the cell membrane, leading to the dissipation of the membrane potential. Other lactococcins may have different mechanisms, highlighting the need for specific characterization of each variant.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments used in the evaluation of bacteriocins.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of a bacteriocin that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacteriocin stock solutions
-
Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacteriocin Dilutions: A serial two-fold dilution of the bacteriocin stock solution is prepared in the microtiter plate using MHB. Typically, 100 µL of MHB is added to wells 2 through 12. 200 µL of the highest concentration of the bacteriocin is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no bacteriocin), and well 12 serves as a sterility control (no bacteria).
-
Inoculum Preparation: A fresh overnight culture of the target microorganism is diluted in MHB to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted (typically 1:150) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: 100 µL of the standardized bacterial inoculum is added to each well from 1 to 11.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the bacteriocin at which there is no visible growth (turbidity) as observed by the naked eye or measured using a microplate reader at 600 nm.
Caption: Workflow for MIC determination.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a bacteriocin.
Materials:
-
Petri dishes with appropriate agar medium (e.g., MRS agar for lactic acid bacteria)
-
Soft agar (0.7% agar)
-
Bacteriocin solution
-
Overnight culture of the indicator microorganism
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Indicator Lawn: A molten soft agar is cooled to 45°C and inoculated with the indicator microorganism. This mixture is then poured over the surface of a pre-poured agar plate and allowed to solidify.
-
Well Formation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar using a sterile cork borer.
-
Application of Bacteriocin: A specific volume (e.g., 50-100 µL) of the bacteriocin solution is added to each well.
-
Incubation: The plates are incubated at the optimal temperature for the indicator strain for 24-48 hours.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well.
Conclusion
This compound stands out as a potent antimicrobial peptide with a broad spectrum of activity against Gram-positive bacteria and a dual mechanism of action that may reduce the development of resistance. Its physicochemical properties, particularly its enhanced solubility at neutral pH compared to Nisin A, offer potential advantages in certain formulations. Pediocin PA-1 is a highly effective agent against specific pathogens like Listeria monocytogenes, making it a valuable tool for targeted applications. The Lactococcin family presents a diverse group of bacteriocins with varying properties and mechanisms, warranting further investigation for specific applications. The choice of bacteriocin for a particular research or drug development endeavor will ultimately depend on the target pathogen, the desired spectrum of activity, and the required physicochemical properties for the intended application. This guide provides a foundational comparison to inform such decisions and guide future research.
References
- 1. ijcmas.com [ijcmas.com]
- 2. youtube.com [youtube.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Lactococcin G is a potassium ion-conducting, two-component bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Production of Pediocin PA-1 and Coproduction of Nisin and Pediocin PA-1 by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of nisin and pediocin PA-1 with closely related lactic acid bacteria that manifest over 100-fold differences in bacteriocin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Properties of the Two-Component Bacteriocin Lactococcin G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Pore-Forming Mechanism of Nisin Z
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pore-forming mechanism of Nisin Z with a relevant alternative, Pediocin PA-1. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying mechanisms and workflows.
Introduction to this compound and its Pore-Forming Mechanism
Nisin is a member of the lantibiotic family of antimicrobial peptides, characterized by the presence of unusual amino acids such as lanthionine and β-methyllanthionine. This compound is a natural variant of Nisin A, differing by a single amino acid substitution (Asn27His). This modification has been suggested to improve its diffusion properties at neutral pH. The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria and is executed through a dual mechanism of action:
-
Inhibition of Cell Wall Synthesis: The N-terminal region of this compound specifically binds to Lipid II, a crucial precursor molecule in the bacterial cell wall biosynthesis pathway. This interaction sequesters Lipid II, thereby halting peptidoglycan synthesis.
-
Pore Formation: Following the binding to Lipid II, which acts as a docking molecule, the C-terminal part of this compound inserts into the cytoplasmic membrane. This insertion leads to the formation of pores, causing the dissipation of the proton motive force and leakage of essential cellular components, ultimately leading to cell death.[1][2][3] The presence of anionic phospholipids, such as phosphatidylglycerol and cardiolipin, in the bacterial membrane is crucial for this process.[4]
This compound vs. Pediocin PA-1: A Comparative Analysis
Pediocin PA-1 is a well-characterized Class IIa bacteriocin, also known for its potent activity against Gram-positive bacteria, particularly Listeria monocytogenes. While both this compound and Pediocin PA-1 target the bacterial cell membrane, their mechanisms of action exhibit key differences.
Performance Comparison: Antimicrobial Activity
The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound and Pediocin PA-1 against common Gram-positive pathogens.
| Microorganism | This compound MIC (µg/mL) | Pediocin PA-1 MIC (ng/mL) | Reference |
| Listeria monocytogenes | 2.2 - 781 (as nisin) | 0.10 - 7.34 | [5] |
| Staphylococcus aureus | 16 - 64 (as nisin) | - | [6] |
Note: Direct comparison of MIC values can be challenging due to variations in experimental conditions and the purity of the bacteriocin preparations. The provided ranges reflect data from different studies. Pediocin PA-1 generally exhibits high potency against Listeria monocytogenes.[5][7][8]
Pore-Forming Characteristics
| Feature | This compound | Pediocin PA-1 | Reference |
| Pore Formation Trigger | Lipid II binding | Appears to be receptor-mediated, but can also interact directly with anionic lipids | [9][10][11][12][13][14][15] |
| Pore Type | Defined, stable pores | Hydrophilic pores | [1][9][10][12][13][14][15] |
| Pore Diameter | 2 - 2.5 nm | Can allow efflux of molecules up to 9.4 kDa | [1][9][10][12][13][14][15] |
| Voltage Dependence | Voltage-dependent insertion | Functions in a voltage-independent manner | [9][10][12][13][14][15] |
| Anionic Lipid Dependence | High affinity for phosphatidylglycerol and cardiolipin | Strong dependence on anionic lipids for binding | [4][11] |
Experimental Protocols for Mechanism Validation
Minimal Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at the optimal temperature (e.g., 37°C). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antimicrobial Peptides: this compound and Pediocin PA-1 are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptides. A positive control (bacteria without peptide) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated for 18-24 hours at the optimal growth temperature.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Calcein Leakage Assay
Objective: To assess the membrane permeabilizing activity of an antimicrobial peptide by measuring the leakage of a fluorescent dye from liposomes.
Methodology:
-
Preparation of Calcein-Loaded Liposomes:
-
Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
The lipid film is hydrated with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through polycarbonate filters to form large unilamellar vesicles (LUVs) of a defined size.
-
Free, unencapsulated calcein is removed by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
The calcein-loaded LUVs are placed in a fluorometer cuvette.
-
The antimicrobial peptide (this compound or Pediocin PA-1) is added to the cuvette.
-
The increase in fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths for calcein (e.g., 490 nm and 520 nm, respectively). The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence.
-
The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to disrupt the liposomes completely.
-
-
Data Analysis: The percentage of calcein leakage is calculated as a function of time and peptide concentration.
Planar Lipid Bilayer (PLB) Electrophysiology
Objective: To characterize the ion channel properties of the pores formed by antimicrobial peptides at the single-molecule level.
Methodology:
-
Formation of the Planar Lipid Bilayer:
-
A thin Teflon or Delrin film with a small aperture (20-200 µm in diameter) separates two aqueous compartments (cis and trans).
-
A solution of lipids in an organic solvent is painted across the aperture, which spontaneously thins to form a bilayer lipid membrane.
-
The formation of the bilayer is monitored by measuring the increase in membrane capacitance.
-
-
Incorporation of the Antimicrobial Peptide:
-
The antimicrobial peptide (this compound or Pediocin PA-1) is added to the cis compartment.
-
A transmembrane voltage is applied to facilitate the insertion of the peptide into the bilayer.
-
-
Single-Channel Recording:
-
The ionic current flowing through the single pores is measured using sensitive amplifiers under voltage-clamp conditions.
-
The recordings allow for the determination of key channel properties such as single-channel conductance, ion selectivity, open and closed lifetimes, and voltage dependence.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in validating the pore-forming mechanism of this compound, the following diagrams are provided.
Caption: The pore-forming mechanism of this compound.
Caption: Experimental workflow for validating pore formation.
References
- 1. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nisin page [webspace.science.uu.nl]
- 4. Cardiolipin prevents pore formation in phosphatidylglycerol bacterial membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nisin and perilla oil combination against Listeria monocytogenes and Staphylococcus aureus in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Listeria monocytogenes by using bacteriocin PA-1 produced by Pediococcus acidilactici PAC 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pediocin PA-1, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Influence of Lipid Composition on Pediocin PA-1 Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Research Portal [scholarship.libraries.rutgers.edu]
- 15. Pediocin PA-1, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisin Z vs. Vancomycin: A Comparative Analysis of Efficacy Against Staphylococci
For Immediate Release
This guide provides a detailed comparison of the antibacterial efficacy of Nisin Z and vancomycin against staphylococcal species, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural antimicrobial peptide, and vancomycin, a glycopeptide antibiotic, are both effective against Gram-positive bacteria, including Staphylococcus aureus. Both agents target the essential cell wall precursor Lipid II, albeit through different molecular mechanisms.[1] This guide summarizes their comparative minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), details the experimental protocols for these measurements, and visually represents their mechanisms of action. While vancomycin has long been a cornerstone for treating serious staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA), the emergence of vancomycin-intermediate and resistant strains necessitates the exploration of alternatives like this compound.[2][3]
Quantitative Efficacy Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and vancomycin against various Staphylococcus strains. These values are critical for understanding the potency of each antimicrobial agent.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | S. aureus Z25.2 | 1.0 ± 1.1 | 8.6 ± 5.3 | [4] |
| S. aureus (general) | 6.1 ± 2.2 | 18.8 ± 6.9 | [4] | |
| MRSA and MSSA | 4 - 16 (mg/L) | Not Reported | ||
| Vancomycin | S. aureus (susceptible) | ≤ 2 | Not Reported | [5] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | Not Reported | [3][6] | |
| MRSA | ≤ 2 | Not Reported | [5] |
Note: MIC and MBC values can vary depending on the specific strain and the experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods. The following is a detailed description of the key experimental protocols used to determine the efficacy of this compound and vancomycin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strain Preparation: Strains of Staphylococcus are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
Inoculum Standardization: The bacterial culture is diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antimicrobial Dilution: Serial twofold dilutions of this compound and vancomycin are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Methodology:
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of the antimicrobial that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action
Both this compound and vancomycin disrupt the bacterial cell wall synthesis by targeting Lipid II, a crucial precursor for peptidoglycan formation. However, their specific interactions and downstream effects differ significantly.
This compound Mechanism of Action
This compound exhibits a dual mechanism of action. It initially binds to Lipid II, which inhibits cell wall synthesis. Subsequently, it utilizes the bound Lipid II as a docking molecule to insert itself into the cell membrane, forming pores that lead to cell death.[7][8]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound against Staphylococci.
Vancomycin Mechanism of Action
Vancomycin functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptide side chains of Lipid II.[9][10][11] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby preventing the formation of a stable cell wall.[9][11]
Signaling Pathway of Vancomycin Action
Caption: Mechanism of action of vancomycin against Staphylococci.
Conclusion
Both this compound and vancomycin demonstrate potent activity against staphylococci by targeting the essential Lipid II molecule in the cell wall synthesis pathway. This compound offers a dual mechanism of action that includes pore formation, which may contribute to its bactericidal activity. Vancomycin remains a critical antibiotic, but its efficacy can be limited by rising MICs and the emergence of resistance. The data and methodologies presented in this guide provide a foundation for further research and development of novel antimicrobial strategies against staphylococcal infections. Synergistic studies combining this compound with conventional antibiotics like vancomycin have also shown promise and warrant further investigation.[1]
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin and nisin A are effective against biofilms of multi-drug resistant Staphylococcus aureus isolates from human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrr.com [ijcrr.com]
- 9. Vancomycin - Wikipedia [en.wikipedia.org]
- 10. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]
- 11. go.drugbank.com [go.drugbank.com]
Nisin Z Demonstrates Potent Anti-Biofilm Activity Across Diverse Surfaces
For Immediate Release
[City, State] – [Date] – New comparative data reveals the significant anti-biofilm efficacy of Nisin Z, a natural antimicrobial peptide, across various surfaces commonly found in clinical and industrial settings. Studies demonstrate that this compound effectively inhibits and eradicates biofilms formed by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa on stainless steel, polystyrene, and glass. This performance, benchmarked against other anti-biofilm agents, positions this compound as a promising candidate for researchers, scientists, and drug development professionals seeking novel solutions to combat biofilm-related infections and contamination.
Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antimicrobial treatments, posing significant challenges in healthcare and industry. The ability of this compound to disrupt these resilient structures offers a valuable tool in the development of new anti-biofilm strategies.
Comparative Efficacy of this compound
Quantitative analysis of this compound's anti-biofilm activity highlights its potency. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics in assessing an agent's effectiveness.
Recent findings demonstrate the superior anti-biofilm and eradication efficacy of this compound compared to Nisin A against S. aureus. For instance, one study reported an MBIC value for Nisin A against a specific S. aureus strain as 40 µg/mL and an MBEC value greater than 1000 µg/mL. In contrast, this compound exhibited an MBIC ranging from 5 to 10 µg/mL and an MBEC between 200 to 400 µg/mL against the same bacterial species, indicating a significantly higher potency in both inhibiting biofilm formation and eradicating established biofilms.[1]
While direct head-to-head quantitative comparisons of this compound with other antimicrobials on various surfaces are still emerging, existing data allows for an initial assessment of its relative performance. The following tables summarize the available data for this compound and provide a comparative look at other anti-biofilm agents on stainless steel, polystyrene, and glass surfaces.
Table 1: Anti-Biofilm Activity of this compound and Comparators on Stainless Steel
| Agent | Target Microorganism | Concentration | Biofilm Reduction | Source |
| Nisin (in combination with sage extract) | Listeria monocytogenes | N/A | Significant reduction | [2][3] |
| Nisin-coated surface | Staphylococcus epidermidis | N/A | 95% reduction | [4] |
| Chlorhexidine-coated surface | Gram-positive & Gram-negative bacteria | N/A | Effective killing | |
| Bacteriophage Endolysin (LysSTG2) | P. aeruginosa & P. putida | 1 mg/mL | >99.9% removal | [5] |
Table 2: Anti-Biofilm Activity of this compound and Comparators on Polystyrene
| Agent | Target Microorganism | Metric | Concentration | Result | Source |
| This compound | S. aureus Z.25.2 | MBIC | 5 - 10 µg/mL | - | [1] |
| This compound | S. aureus Z.25.2 | MBEC | 200 - 400 µg/mL | - | [1] |
| This compound + EDTA (0.4%) | P. aeruginosa Z.25.1 | MBIC | 0.5 µg/mL | - | [1] |
| Nisin A | S. aureus SA113 | Biofilm Viability Reduction | 50.2 µg/mL (6X MIC) | Significant decrease | [6] |
| Lactoferrin (human and bovine) | Acinetobacter baumannii | Biofilm Reduction | N/A | 32% - 84% reduction | [7] |
| Bacteriophage Endolysins | A. baumannii, K. pneumoniae, P. aeruginosa | Biofilm Disruption | 100 µg/mL | Significant reduction | [8] |
Table 3: Anti-Biofilm Activity of this compound and Comparators on Glass
| Agent | Target Microorganism | Concentration | Biofilm Reduction/Effect | Source |
| Nisin ZP (>95% purity) | Saliva-derived multi-species biofilm | 4 µg/mL | Biofilm formation absent | [9] |
| Nisin ZP (>95% purity) | Saliva-derived multi-species biofilm | 1 µg/mL | Reduced biofilm biomass and thickness | [9] |
| Bioactive Glass | Putative periodontal pathogens | N/A | Significant reduction | [10] |
| Bacteriophage Endolysins | S. aureus | N/A | Effective elimination | [11] |
Experimental Methodologies
The validation of this compound's anti-biofilm activity relies on robust and standardized experimental protocols. The primary methods used in the cited studies are the Crystal Violet (CV) assay for quantifying biofilm biomass and Confocal Laser Scanning Microscopy (CLSM) for visualizing biofilm structure and viability.
Crystal Violet Assay for Biofilm Quantification
The CV assay is a simple and widely used method for assessing the ability of bacteria to form biofilms on abiotic surfaces.
Protocol:
-
Bacterial Culture Preparation: Inoculate a suitable broth medium with the target bacterial strain and incubate to achieve a specific optical density.
-
Biofilm Formation: Dispense the bacterial suspension into the wells of a microtiter plate containing the surface material of interest (e.g., polystyrene). Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Washing: Gently wash the wells with a buffer solution (e.g., phosphate-buffered saline) to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes. The crystal violet stains the bacterial cells and the extracellular matrix of the biofilm.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to dissolve the crystal violet that has bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm) using a microplate reader. The absorbance value is directly proportional to the amount of biofilm.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful imaging technique that allows for the three-dimensional visualization of biofilms and the assessment of bacterial viability within the biofilm structure.
Protocol:
-
Biofilm Formation: Grow biofilms on a suitable transparent surface (e.g., glass coverslip) within a flow cell or chamber.
-
Staining: Stain the biofilm with fluorescent dyes. A common combination is a live/dead staining kit, where live bacteria fluoresce green and dead bacteria fluoresce red.
-
Image Acquisition: Mount the sample on the microscope stage. Use specific laser lines to excite the fluorescent dyes and capture a series of optical sections (z-stacks) through the depth of the biofilm.
-
Image Analysis: Reconstruct the z-stack images to create a three-dimensional representation of the biofilm. This allows for the analysis of various parameters, including biofilm thickness, biomass, and the spatial distribution of live and dead cells.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general mechanism of Nisin's action and the experimental workflow for evaluating anti-biofilm activity.
Figure 1. Simplified mechanism of Nisin's antibacterial action.
Figure 2. Experimental workflow for assessing anti-biofilm activity.
The presented data and methodologies underscore the potential of this compound as a potent agent for biofilm control. Further research focusing on direct comparative studies with a broader range of antimicrobials on various surfaces will be crucial for its translation into clinical and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Enhancement of the Antibiofilm Activity of Nisin against Listeria monocytogenes Using Food Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and Anti-Biofilm Efficacy of Endolysin LysAB1245 against a Panel of Important Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 7. Analysis of the antimicrobial and anti-biofilm activity of human milk lactoferrin compared to bovine lactoferrin against multi-drug resistant and susceptible Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering the Potentials of Four Phage Endolysins to Combat Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial nisin acts against saliva derived multi-species biofilms without cytotoxicity to human oral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review of the applications of bacteriophage-derived endolysins for foodborne bacterial pathogens and food safety: recent advances, challenges, and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety of Nisin Z on Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Nisin Z, a potent antimicrobial peptide, on various human cell lines. It aims to offer an objective overview by comparing its performance with other common food preservatives and bacteriocins, namely Nisin A, Natamycin, and Reuterin. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound, a natural variant of the widely used food preservative Nisin, has garnered significant interest for its selective antimicrobial and anticancer properties. A crucial aspect of its potential therapeutic application is its safety profile on non-cancerous human cells. This guide summarizes the available in vitro data on the cytotoxicity of this compound and compares it with Nisin A, Natamycin, and Reuterin. The collective evidence suggests that this compound exhibits a favorable safety profile, demonstrating minimal cytotoxicity to a range of normal human cell lines at concentrations effective against pathogens and cancer cells.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound and its alternatives on various normal human cell lines. It is important to note that direct comparisons are challenging due to variations in experimental methodologies, cell lines used, and the purity of the compounds across different studies.
Table 1: Cytotoxicity of this compound on Normal Human Cell Lines
| Cell Line | Assay Type | Concentration | Observed Effect | Citation |
| Human Oral Keratinocytes | Apoptosis Assay | Not specified | Did not induce apoptosis | [1] |
| Normal Human Gingival Cells | Adhesion/Transition Assay | Not specified | No significant cytotoxicity | [2] |
| Adult Human Primary Adherent Epidermal Keratinocytes (HEKa) | Cell Viability Assay | Up to 25 µg/mL | Non-cytotoxic | [1] |
| Adult Human Primary Adherent Epidermal Keratinocytes (HEKa) | Cell Viability Assay | 50-100 µg/mL | Weakly cytotoxic | [1] |
| Adult Human Primary Adherent Epidermal Keratinocytes (HEKa) | Cell Viability Assay | 200 µg/mL | Moderately cytotoxic | [1] |
| Non-malignant Keratinocytes (HaCaT) | MTT & LDH Assays | Not specified | Selective toxicity to melanoma cells over keratinocytes | [3][4] |
Table 2: Comparative Cytotoxicity of Nisin A, Natamycin, and Reuterin on Normal Human Cell Lines
| Preservative | Cell Line | Assay Type | IC50 Value / Observed Effect | Citation |
| Nisin A | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Lower toxicity compared to cancer cells | [5] |
| Normal Human Oral Keratinocytes | Proliferation Assay | Did not inhibit proliferation | [6] | |
| Natamycin | Not specified | Not specified | Generally recognized as safe for food applications. | |
| Reuterin | Non-cancerous human colon cell line NCM460 | Growth Inhibition Assay | No change in growth observed. | |
| Normal human gastric Hs738.St/Int cells | MTT Assay | No cytotoxicity at concentrations up to 6.06 mg/mL. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of findings. Below are generalized protocols for common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Workflow
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Workflow:
Neutral Red Uptake Assay Workflow
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Workflow:
LDH Assay Workflow
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound against bacterial cells involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis, leading to pore formation in the cell membrane and subsequent cell death[7]. While the precise signaling pathways affected by this compound in normal human cells are not as extensively studied, the available evidence suggests a different mode of interaction.
Nisin's selectivity is attributed to differences in membrane composition between bacterial and mammalian cells. In normal human keratinocytes, nisin has been shown to affect the localization of intermediate filament proteins, cytokeratin 5 and 17, a process that is partially dependent on calcium influx[8][9]. This suggests an interaction with the cell membrane and cytoskeleton that does not lead to immediate cell death at lower concentrations.
The diagram below illustrates the proposed differential effect of this compound on bacterial and mammalian cells.
This compound's Differential Action
Conclusion
The available data strongly suggests that this compound possesses a favorable safety profile on a variety of normal human cell lines, exhibiting selective cytotoxicity towards cancer cells. This characteristic, coupled with its potent antimicrobial activity, positions this compound as a promising candidate for further investigation in drug development and therapeutic applications. However, it is crucial to acknowledge the limitations of the current body of research. More direct, comparative studies employing standardized methodologies and a broader range of normal human cell lines are necessary to establish definitive IC50 values and to fully elucidate the subtle effects and signaling pathways of this compound and its alternatives in human cells. Researchers are encouraged to conduct their own specific dose-response studies on their cell lines of interest to determine the precise safety margins for their applications.
References
- 1. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycated nisin enhances nisin's cytotoxic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nisin ZP, a Bacteriocin and Food Preservative, Inhibits Head and Neck Cancer Tumorigenesis and Prolongs Survival | PLOS One [journals.plos.org]
- 7. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide nisin induces spherical distribution of macropinocytosis-like cytokeratin 5 and cytokeratin 17 following immediate derangement of the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nisin, a food preservative produced by Lactococcus lactis, affects the localization pattern of intermediate filament protein in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of Nisin Z stability with its bioengineered variants"
Nisin, a bacteriocin produced by Lactococcus lactis, is a widely used food preservative with potent antimicrobial activity against Gram-positive bacteria. Nisin Z, a natural variant of Nisin A, differs by a single amino acid substitution (Asn27His). While effective, the inherent instability of nisin under certain conditions, such as neutral or alkaline pH and the presence of proteolytic enzymes, has prompted extensive research into bioengineered variants with enhanced stability and efficacy. This guide provides a comparative analysis of the stability of this compound and its bioengineered counterparts, supported by experimental data and detailed protocols.
Quantitative Stability Analysis
The stability of nisin and its variants is a critical factor for their application in various fields. Key parameters for assessing stability include solubility and residual activity over time under different environmental stresses like pH and temperature.
Solubility of this compound and Bioengineered Variants
Solubility is a crucial prerequisite for the biological activity and stability of nisin. The solubility of nisin is highly dependent on pH, with greater solubility observed in acidic conditions.[1][2][3][4][5][6][7] Bioengineering efforts have focused on improving solubility, particularly at neutral pH, to broaden the application scope of nisin.
| Nisin Variant | Solubility at pH 7 (Relative to this compound) | Reference |
| This compound | 1x | [1][2][3][4][5] |
| N27K this compound | 4x | [1][2][3][4][5] |
| H31K this compound | 7x | [1][2][3][4][5] |
Table 1: Comparative solubility of this compound and its bioengineered variants at neutral pH. The introduction of lysine residues at positions 27 and 31 in this compound significantly enhances its solubility at pH 7.[1][2][3][4][5]
Chemical Stability of this compound and Bioengineered Variants
The chemical stability of nisin is influenced by factors such as pH and temperature, with optimal stability generally observed at acidic pH.[1][3][8] Degradation of nisin, particularly at the dehydro-amino acid residues, can lead to a loss of antimicrobial activity.
| Nisin Variant | Condition | Stability Outcome | Reference |
| This compound | pH 3, 75°C | Similar to Nisin A | [1][3] |
| This compound | pH 7 & 8 | Sharp decrease in stability | [1] |
| Dha5Dhb this compound | Acidic conditions | Significantly more resistant to acid-catalyzed chemical degradation than wild-type this compound | [1][3] |
| Nisin PV | Proteolytic enzymes | Resistant to cleavage by Nisin Resistance Protein (NSR) | [9] |
| Nisin G18/Dha | Proteolytic enzymes | Higher resistance to proteolytic enzymes compared to wild-type nisin | [10] |
Table 2: Comparative chemical stability of this compound and its bioengineered variants. Bioengineered variants have been developed to exhibit enhanced stability against acid-catalyzed degradation and proteolytic enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability analysis of nisin and its variants.
Solubility Determination
This protocol, adapted from Rollema et al. (1995), is used to determine the solubility of nisin variants as a function of pH.[11]
Materials:
-
Pure nisin variant
-
0.01 M HCl
-
0.1 M NaOH
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a concentrated stock solution of the pure nisin variant in 0.01 M HCl (pH 2.0).
-
Gradually increase the pH of the solution by adding 0.1 M NaOH until a precipitate is observed.
-
Equilibrate the sample for 30 minutes with continuous stirring.
-
Centrifuge the sample to pellet the precipitate.
-
Measure the pH of the supernatant.
-
Determine the concentration of the dissolved nisin in the supernatant by measuring the absorbance at 220 nm using a spectrophotometer. The absorptivity of each nisin species needs to be predetermined.
-
Repeat steps 2-6 to obtain a solubility curve as a function of pH.
Chemical Stability Assessment using RP-HPLC
This protocol, based on the methodology described by Rollema et al. (1995), assesses the chemical stability of nisin variants under different pH and temperature conditions.[11][12]
Materials:
-
Pure nisin variant
-
Buffers for various pH values (e.g., 20 mM sodium acetate for pH 4-5, 20 mM sodium phosphate for pH 6-8)
-
0.1 M NaCl
-
0.02% NaN₃ (sodium azide)
-
Incubators set to desired temperatures (e.g., 20°C, 37°C, 75°C)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Prepare solutions of the pure nisin variant (e.g., 0.05 mg/mL) in buffers of different pH values (ranging from 2 to 8). All solutions should contain 0.1 M NaCl and 0.02% NaN₃ to maintain ionic strength and prevent microbial growth.
-
Incubate the samples at different temperatures.
-
At various time intervals, withdraw aliquots from each sample.
-
Analyze the aliquots using RP-HPLC to determine the concentration of the remaining intact nisin. A C18 column is typically used with a gradient of acetonitrile in water containing trifluoroacetic acid.
-
Monitor the elution profile at 220 nm.
-
Plot the percentage of residual nisin as a function of time for each pH and temperature condition to determine the stability of the variant.
Visualizing Nisin's Mode of Action and Experimental Workflow
Diagrams created using Graphviz (DOT language) illustrate key processes related to nisin's function and the experimental evaluation of its stability.
Caption: Nisin's mechanism of action against bacterial cells.
Caption: Workflow for assessing the chemical stability of nisin variants.
References
- 1. Mode of action of nisin on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Bioengineering nisin to overcome the nisin resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioengineered Nisin A Derivatives Display Enhanced Activity against Clinical Neonatal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nisin M: a Bioengineered Nisin A Variant That Retains Full Induction Capacity but Has Significantly Reduced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Evaluating the Immunomodulatory Effects of Nisin Z: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of Nisin Z, a natural antimicrobial peptide, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for potential therapeutic applications.
This compound: An Overview of its Immunomodulatory Profile
This compound, a variant of the widely used food preservative nisin, has demonstrated significant immunomodulatory activities beyond its antimicrobial properties. It has been shown to modulate the host immune response by influencing cytokine production and activating key signaling pathways in immune cells. This dual functionality makes it a compelling candidate for further investigation in various therapeutic contexts, including inflammatory and infectious diseases.
Comparative Analysis of Immunomodulatory Effects
This section compares the effects of this compound on cytokine production with those of its parent molecule, Nisin A, and the well-characterized human cathelicidin antimicrobial peptide, LL-37. The data is presented for easy comparison of their respective potencies and immunomodulatory profiles.
Table 1: Pro-inflammatory Cytokine Modulation in LPS-Stimulated PBMCs
| Compound | Concentration | Target Cell | Stimulant | TNF-α Production | IL-6 Production | Citation |
| This compound | 100 µg/ml | Human PBMCs | LPS | Significantly Reduced | Induced | [1] |
| Nisin A | Not specified | Porcine PBMCs | E. coli LPS | Not specified | Inhibited | [2] |
| LL-37 | Not specified | Not specified | Not specified | Not specified | Not specified | [3][4][5][6] |
Table 2: Anti-inflammatory and Chemokine Modulation
| Compound | Concentration | Target Cell | Stimulant | IL-10 Production | MCP-1, IL-8, Gro-α Production | Citation |
| This compound | 100 µg/ml | Human PBMCs | LPS | Increased | Induced | [1][7] |
| Nisin A | Not specified | Porcine PBMCs | Unstimulated | Not specified | Not specified | [2] |
| LL-37 | Not specified | Not specified | Not specified | Not specified | Not specified | [3][4][5][6] |
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects through the activation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and predicting its biological effects.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to activate the p38 MAPK, AKT, and CREB signaling pathways in human primary monocytes.[1] This activation is a key mechanism through which this compound can influence cellular responses to external stimuli.
NF-κB Signaling Pathway
This compound has been demonstrated to attenuate the NF-κB-mediated pro-inflammatory response. It is suggested to influence the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit. The upstream signaling components likely involve TRAF2, TRAF5, and TAK1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a typical experimental workflow for evaluating the immunomodulatory effects of this compound on peripheral blood mononuclear cells (PBMCs).
In Vitro Stimulation of PBMCs and Cytokine Analysis
This protocol describes the isolation of PBMCs, stimulation with this compound in the presence or absence of an inflammatory stimulus like Lipopolysaccharide (LPS), and subsequent analysis of cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (endotoxin-free)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Reagents and antibodies for Western blotting (e.g., antibodies against phospho-p65, total p65, IκBα, and β-actin)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and culture overnight to allow cells to rest.
-
Stimulation: Seed the rested PBMCs in 96-well or 24-well plates at a density of 1 x 10^6 cells/mL. Pre-treat cells with various concentrations of this compound for 1 hour before stimulating with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Sample Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Lyse the remaining cells for Western blot analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis: Separate total cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against proteins of the NF-κB pathway. Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Conclusion
This compound exhibits a distinct immunomodulatory profile, characterized by its ability to suppress pro-inflammatory cytokine production while promoting the release of anti-inflammatory cytokines and chemokines. Its mechanism of action involves the modulation of key signaling pathways, including the MAPK and NF-κB cascades. The comparative data presented in this guide suggest that this compound's immunomodulatory properties are potent and warrant further investigation for its potential as a therapeutic agent in conditions where the immune response is dysregulated. The provided experimental protocols offer a framework for researchers to further explore and validate the immunomodulatory effects of this promising bacteriocin.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulation, Bioavailability and Safety of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Frontiers | Evaluation of Nisin and LL-37 Antimicrobial Peptides as Tool to Preserve Articular Cartilage Healing in a Septic Environment [frontiersin.org]
- 5. Evaluation of Nisin and LL-37 Antimicrobial Peptides as Tool to Preserve Articular Cartilage Healing in a Septic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Nisin and LL-37 Antimicrobial Peptides as Tool to Preserve Articular Cartilage Healing in a Septic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates lipopolysaccharide-induced mastitis by inhibiting the ERK1/2 and p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Nisin Z and EDTA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial efficacy of Nisin Z, EDTA, and their combination. Supported by experimental data and detailed protocols, we explore the synergistic relationship that enhances their potential as antimicrobial agents.
This compound, a natural variant of the antimicrobial peptide nisin, exhibits potent activity primarily against Gram-positive bacteria.[1] Its mechanism involves pore formation in the bacterial cell membrane and disruption of cell wall synthesis.[2] However, its efficacy against Gram-negative bacteria is limited due to their protective outer membrane.
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that disrupts the outer membrane of Gram-negative bacteria by sequestering divalent cations, such as Ca²⁺ and Mg²⁺, which are crucial for the stability of the lipopolysaccharide (LPS) layer.[3][4][5] This destabilization increases the permeability of the outer membrane, making the bacteria more susceptible to other antimicrobial compounds. The combination of this compound and EDTA has been shown to have a synergistic antimicrobial effect, particularly against challenging Gram-negative pathogens.[1][6]
Comparative Antimicrobial Activity: In Vitro Data
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound and its combination with EDTA against key bacterial pathogens.
Table 1: Antimicrobial Activity against Staphylococcus aureus
| Compound/Combination | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | 6.1 ± 2.2 | 18.8 ± 6.9 | [1] |
| This compound + 0.4% EDTA | Lower than this compound alone | Lower than this compound alone | [1] |
Table 2: Antimicrobial Activity against Pseudomonas aeruginosa
| Compound/Combination | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | High | High | [1] |
| This compound + 0.4% EDTA | ≥ 2.5 | ≥ 150 | [3] |
Table 3: Time-Kill Assay Data for Nisin A and EDTA against E. coli
Note: Data for Nisin A, a closely related variant of this compound.
| Treatment | Time (hours) | Log Reduction in CFU/mL | Reference |
| Nisin A (33 µg/mL) + EDTA (1%) | 3 | ~1.0 | [7] |
| Nisin A (33 µg/mL) + EDTA (2%) | 3 | ~1.0 | [7] |
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the synergistic interaction between two antimicrobial agents.
1. Preparation of Reagents:
- Prepare stock solutions of this compound and EDTA in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Serially dilute this compound horizontally and EDTA vertically in a 96-well microtiter plate.
2. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Incubation:
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of EDTA Where FIC = MIC of agent in combination / MIC of agent alone.
- Interpret the results as follows: Synergy (FIC Index ≤ 0.5), Additive (0.5 < FIC Index ≤ 1), Indifference (1 < FIC Index ≤ 4), or Antagonism (FIC Index > 4).[8][9]
Time-Kill Curve Assay Protocol
This assay evaluates the rate of bactericidal activity of antimicrobial agents over time.
1. Preparation of Cultures:
- Grow an overnight culture of the test bacterium.
- Dilute the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL in a suitable broth.
2. Treatment:
- Add this compound, EDTA, or their combination at desired concentrations to the bacterial cultures.
- Include a growth control without any antimicrobial agents.
3. Sampling and Plating:
- Incubate the cultures at 37°C with shaking.
- At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
- Perform serial dilutions and plate on appropriate agar plates to determine the viable cell count (CFU/mL).
4. Data Analysis:
- Plot the log₁₀ CFU/mL against time for each treatment.
- A synergistic effect is generally defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizing the Synergy
Mechanism of Synergistic Action
The following diagram illustrates the proposed mechanism by which EDTA enhances the antimicrobial activity of this compound against Gram-negative bacteria.
Caption: Synergistic mechanism of this compound and EDTA.
Experimental Workflow: Checkerboard Assay
The following diagram outlines the workflow for a checkerboard synergy assay.
Caption: Workflow for the checkerboard synergy assay.
Conclusion
The combination of this compound and EDTA demonstrates a potent synergistic effect, significantly enhancing the antimicrobial spectrum and efficacy, particularly against Gram-negative bacteria. This synergy provides a promising avenue for the development of novel antimicrobial formulations to combat drug-resistant pathogens. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the potential of this powerful combination.
References
- 1. Bacteriostatic and Antibiofilm Efficacy of a this compound Solution against Co-Cultures of Staphylococcus aureus and Pseudomonas aeruginosa from Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. journals.asm.org [journals.asm.org]
- 7. Nisin in Combination with Cinnamaldehyde and EDTA to Control Growth of Escherichia coli Strains of Swine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
